molecular formula C8H6FNO4 B1449227 2-Fluoro-3-methyl-5-nitrobenzoic acid CAS No. 1519287-58-1

2-Fluoro-3-methyl-5-nitrobenzoic acid

Cat. No.: B1449227
CAS No.: 1519287-58-1
M. Wt: 199.14 g/mol
InChI Key: UJGNESLMRSWBKR-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-nitrobenzoic acid (CAS 1519287-58-1) is a high-value fluorinated aromatic building block extensively used in organic synthesis and pharmaceutical research. With a molecular formula of C8H6FNO4 and a molecular weight of 199.14 g/mol, this compound is characterized by the presence of three distinct functional groups—a carboxylic acid, a nitro group, and a fluorine atom—on a toluene backbone, making it a versatile intermediate for further regioselective functionalization . Its primary research value lies in its role as a precursor in the synthesis of more complex heterocyclic systems. Scientific studies highlight the use of closely related 3-fluoro-2-substituted benzoic acids in the exploration of structure-activity relationships for a series of 3-fluoro-2-substituted quinazolinones, which are structures of significant pharmacological interest . Furthermore, related compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients, such as the PARP inhibitor Rucaparib . The compound is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers can access detailed analytical data, including 1 H-NMR spectra and safety data sheets (SDS), to support their experimental work .

Properties

IUPAC Name

2-fluoro-3-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGNESLMRSWBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519287-58-1
Record name 2-fluoro-3-methyl-5-nitrobenzoic acid
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Foundational & Exploratory

synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic acid

This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a valuable intermediate in the fields of pharmaceutical and fine chemical synthesis.[1] The unique substitution pattern of this molecule, featuring fluorine, methyl, and nitro groups on a benzoic acid scaffold, makes it a significant building block for complex molecular architectures.[1] This document will delve into the strategic design of the synthesis, the rationale behind the chosen methodologies, and a detailed experimental protocol.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the final synthetic step would be the introduction of the nitro group via electrophilic aromatic substitution on a 2-fluoro-3-methylbenzoic acid precursor. This approach is favored due to the commercial availability and known synthesis of the precursor. The directing effects of the existing substituents on the aromatic ring are key to the success of this strategy.

G target This compound precursor 2-Fluoro-3-methylbenzoic acid target->precursor Nitration starting_material 2-Iodo-3-methylbenzoic acid precursor->starting_material Nucleophilic Fluorination

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed is a two-step process starting from 2-iodo-3-methylbenzoic acid. This pathway involves a nucleophilic fluorination followed by a regioselective nitration.

G cluster_0 Step 1: Nucleophilic Fluorination cluster_1 Step 2: Electrophilic Nitration A 2-Iodo-3-methylbenzoic acid B 2-Fluoro-3-methylbenzoic acid A->B CsF, CF3CO2H C 2-Fluoro-3-methylbenzoic acid D This compound C->D HNO3, H2SO4

Caption: Proposed two-step .

Step 1: Synthesis of 2-Fluoro-3-methylbenzoic acid

The initial step involves the conversion of 2-iodo-3-methylbenzoic acid to 2-fluoro-3-methylbenzoic acid. A modern approach to this transformation is the use of hypervalent iodine chemistry, which allows for nucleophilic fluorination under relatively mild conditions.[2] The reaction of a 1-arylbenziodoxolone derivative with a fluoride source like cesium fluoride (CsF) has been shown to be effective.[2]

Reaction Mechanism: The reaction proceeds through the formation of a hypervalent iodine intermediate, which is then susceptible to nucleophilic attack by the fluoride ion, leading to the desired fluoroaromatic compound.[2]

Step 2: Nitration of 2-Fluoro-3-methylbenzoic acid

The second and final step is the regioselective nitration of 2-fluoro-3-methylbenzoic acid. This is a classic electrophilic aromatic substitution reaction using a mixture of nitric acid and sulfuric acid.[3] The regioselectivity is governed by the directing effects of the substituents on the aromatic ring:

  • -F (Fluoro group): Ortho, para-directing (deactivating)

  • -CH₃ (Methyl group): Ortho, para-directing (activating)

  • -COOH (Carboxylic acid group): Meta-directing (deactivating)

The nitration is expected to occur at the C5 position, which is para to the activating methyl group and meta to the deactivating fluoro and carboxylic acid groups. This convergence of directing effects should lead to a high regioselectivity for the desired product.

Detailed Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Fluoro-3-methylbenzoic acid

This protocol is adapted from a similar nucleophilic fluorination procedure.[2]

  • Preparation of the Benziodoxolone Precursor: 2-Iodo-3-methylbenzoic acid is first converted to its 1-arylbenziodoxolone derivative. This can be achieved by reacting it with an oxidizing agent like Oxone in the presence of sulfuric acid and an aromatic partner (e.g., mesitylene).[2]

  • Fluorination:

    • To a solution of the 1-aryl-7-methylbenziodoxolone derivative in a suitable solvent (e.g., acetonitrile), add cesium fluoride (CsF) and trifluoroacetic acid (CF₃COOH).

    • Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 2-fluoro-3-methylbenzoic acid.[2]

Protocol 2: Synthesis of this compound

This protocol is based on standard nitration procedures for aromatic carboxylic acids.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Addition of Reactant: Slowly add 2-fluoro-3-methylbenzoic acid to the cold sulfuric acid with continuous stirring until it is completely dissolved.

  • Nitration:

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature low.

    • Add the nitrating mixture dropwise to the solution of 2-fluoro-3-methylbenzoic acid, maintaining the reaction temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at a low temperature for a few hours.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • The solid precipitate of this compound is collected by vacuum filtration.

    • Wash the solid with cold water to remove any residual acid.

    • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Fluoro-3-methylbenzoic acidC₈H₇FO₂154.14Solid
This compoundC₈H₆FNO₄199.14Solid

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and regiochemistry.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., -COOH, -NO₂, C-F).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the final compound.

Conclusion

The proposed two-step synthesis provides a viable and efficient route to this compound. The methodology relies on established and reliable chemical transformations, and the regioselectivity of the key nitration step is well-supported by the principles of electrophilic aromatic substitution. This guide offers a solid foundation for researchers and drug development professionals to produce this important chemical intermediate.

References

  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Link]

  • Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

  • PubChem. 2-Fluoro-1-methyl-3-nitrobenzene. [Link]

  • Chemsrc. 2-Fluoro-3-nitrotoluene | CAS#:437-86-5. [Link]

  • Quora. Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?. [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2-Fluoro-3-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. By examining the interplay of its constituent functional groups—a carboxylic acid, a fluorine atom, a methyl group, and a nitro group—we elucidate the electronic and steric factors governing its behavior. This document will explore the molecule's acidic properties, susceptibility to nucleophilic and electrophilic attack, and its stability under various conditions. Methodologies for its synthesis, handling, and characterization are also discussed, offering field-proven insights for its practical application in research and development.

Introduction: A Molecule of Synthetic Potential

This compound is a unique chemical entity whose utility in drug discovery and fine chemical synthesis stems from the strategic placement of its functional groups. The presence of a fluorine atom and a nitro group, both potent electron-withdrawing groups, significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. The methyl group, an electron-donating group, introduces steric and electronic effects that further modulate the molecule's properties. Understanding the delicate balance of these influences is paramount for any scientist seeking to employ this molecule as a building block for more complex structures. This guide will serve as a detailed roadmap to its chemical personality.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of its molecular structure. The benzene ring is adorned with substituents that exert both inductive and resonance effects, creating a nuanced electronic landscape.

  • Carboxylic Acid (-COOH): This group is a primary site of reactivity, capable of deprotonation to form a carboxylate anion, and can undergo esterification, amidation, or reduction. It is a deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the meta position.

  • Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the carboxylic acid. Its resonance effect (+M) is weaker and generally overridden by its inductive effect.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This significantly deactivates the aromatic ring towards electrophilic substitution and enhances the acidity of the carboxylic acid.

  • Methyl Group (-CH₃): In contrast, the methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This has a modest deactivating effect on the acidity of the carboxylic acid but can influence the regioselectivity of certain reactions.

The "ortho-effect" is a critical consideration in this molecule.[1] The proximity of the fluorine and methyl groups to the carboxylic acid can lead to steric hindrance, influencing the orientation of the carboxylic acid group and its reactivity.[1][2] Specifically, ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acids by forcing the carboxylic acid group out of the plane of the benzene ring, which destabilizes the protonated form more than the carboxylate anion.[1][3]

Diagram: Electronic Effects on this compound

G cluster_0 This compound C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 F F C2->F C4 C C3->C4 CH3 CH3 C3->CH3 C5 C C4->C5 C6 C C5->C6 NO2 NO2 C5->NO2 C6->C1 COOH->C1 -I, -M F->C2 -I > +M CH3->C3 +I NO2->C5 -I, -M

Caption: Electronic effects of substituents on the aromatic ring.

Reactivity Profile

Acidity

The acidity of this compound is significantly enhanced compared to benzoic acid (pKa ≈ 4.2). This is due to the cumulative electron-withdrawing effects of the fluorine and nitro groups, which stabilize the resulting carboxylate anion.[4][5] While the methyl group has a slight acid-weakening effect, the ortho-effect from the adjacent fluorine and methyl groups is expected to increase acidity.[1][3] Therefore, the pKa of this compound is predicted to be substantially lower than that of benzoic acid.

Table 1: Predicted Acidity Comparison

CompoundKey SubstituentsPredicted pKa RangeRationale
Benzoic AcidNone~4.2Baseline
2-Nitrobenzoic Acid2-NO₂~2.17Strong -I, -M effect; ortho-effect[1]
2-Fluorobenzoic Acid2-F~3.27Strong -I effect; ortho-effect
This compound 2-F, 3-CH₃, 5-NO₂< 3.0 Combined -I effects of F and NO₂, ortho-effect of F and CH₃, partially offset by +I of CH₃
Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for synthetic transformations.

  • Esterification: The acid can be readily converted to its corresponding esters. For instance, reaction with methanol in the presence of a strong acid catalyst like sulfuric acid yields methyl 2-fluoro-3-methyl-5-nitrobenzoate.[6]

  • Amidation: Activation of the carboxylic acid, for example with thionyl chloride or a coupling reagent like HATU, facilitates the formation of amides upon reaction with amines.[7]

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol, although this requires strong reducing agents like lithium aluminum hydride. Care must be taken as the nitro group is also susceptible to reduction.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing nitro group and the fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in this context, is susceptible to displacement by strong nucleophiles. The positions ortho and para to the nitro group are particularly activated.

Diagram: Workflow for a Typical SₙAr Reaction

G SₙAr Reaction Workflow start This compound + Nucleophile reaction Reaction in polar aprotic solvent (e.g., DMF, DMSO) with base start->reaction workup Aqueous workup and extraction reaction->workup purification Purification (e.g., chromatography, recrystallization) workup->purification product Substituted product purification->product

Caption: Generalized workflow for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and fluoro groups, as well as the carboxylic acid group. Forcing conditions would be required for reactions such as nitration or halogenation to proceed, and the substitution would be directed to the positions meta to the deactivating groups.

Stability and Handling

Thermal Stability
Photochemical Stability

Aromatic nitro compounds can be sensitive to ultraviolet light. Prolonged exposure to light should be avoided to prevent potential degradation. It is recommended to store the compound in a cool, dark, and dry place.

Chemical Stability

This compound is stable in acidic conditions. However, in the presence of strong bases, it will deprotonate to form the carboxylate salt. It is generally incompatible with strong oxidizing agents and strong bases.[8][9][10]

Synthesis and Characterization

Synthetic Routes

A plausible synthetic route to this compound can be extrapolated from known procedures for related compounds. One such approach could involve the nitration of 2-fluoro-3-methylbenzoic acid.

Experimental Protocol: Illustrative Synthesis

  • Nitration: To a cooled solution of 2-fluoro-3-methylbenzoic acid in concentrated sulfuric acid, a mixture of fuming nitric acid and sulfuric acid is added dropwise while maintaining a low temperature.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Workup: The reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the structure, including the positions of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and nitro (N-O stretching) functional groups.

  • Melting Point: A sharp melting point range would be indicative of high purity.

Conclusion

This compound is a multifaceted molecule with a rich and predictable reactivity profile. Its acidity and the reactivity of its carboxylic acid group are significantly influenced by the interplay of its electron-withdrawing and electron-donating substituents. The presence of the nitro and fluoro groups also opens avenues for nucleophilic aromatic substitution reactions. While generally stable under standard conditions, appropriate care should be taken when handling this compound at elevated temperatures or in the presence of strong reagents. This guide provides a foundational understanding for the safe and effective use of this compound in pioneering research and development endeavors.

References

  • Quora. (2017, May 8). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how? Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, June 24). Acidic Strength of Nitrobenzoic Acid. Retrieved from [Link]

  • WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • National Institutes of Health. (2021, January 13). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 15). In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

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biological activity of 2-Fluoro-3-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Biological Activity of 2-Fluoro-3-methyl-5-nitrobenzoic Acid

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel small molecules with therapeutic potential is paramount. Benzoic acid derivatives, particularly those incorporating fluorine and nitro functional groups, represent a promising class of compounds. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability and bioavailability, key attributes for effective pharmaceuticals.[1][2] The nitro group, a versatile functional moiety, can be bio-reduced to generate reactive intermediates capable of interacting with a variety of biological targets.[3]

This technical guide provides a comprehensive analysis of the predicted (CAS: 1519287-58-1). While direct experimental data on the biological effects of this specific molecule is not extensively available in current literature, a robust predictive framework can be constructed by examining its structural analogues and the well-documented roles of its key functional groups. This document will delve into the physicochemical properties, synthetic pathways, and, most importantly, the prospective biological activities of this compound, offering a roadmap for future research and development. The insights presented herein are tailored for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding of this molecule's potential.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in biological systems. While specific experimental data for this compound is sparse, we can infer its properties from related compounds.

Structural Features

The molecule possesses a benzoic acid backbone substituted with three key functional groups: a fluorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position. Each of these groups is expected to contribute to the overall biological and pharmacological profile of the compound.

PropertyPredicted CharacteristicSource
Molecular FormulaC8H6FNO4[4]
Molecular Weight199.14 g/mol [5]
AppearanceOff-white to light yellow powder (inferred)[1]
Synthetic Approaches

The synthesis of substituted benzoic acids is well-established in organic chemistry. For this compound, a likely synthetic route would involve the nitration of a fluorinated and methylated benzoic acid precursor. The specific starting materials and reaction conditions would be critical in achieving the desired regioselectivity of the nitro group. A general synthetic scheme can be conceptualized as follows:

Synthesis_of_2_Fluoro_3_methyl_5_nitrobenzoic_acid 2-Fluoro-3-methylbenzoic_acid 2-Fluoro-3-methylbenzoic Acid Nitration Nitration 2-Fluoro-3-methylbenzoic_acid->Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Nitration 2-Fluoro-3-methyl-5-nitrobenzoic_acid This compound Nitration->2-Fluoro-3-methyl-5-nitrobenzoic_acid

Caption: A generalized synthetic pathway for this compound.

Predicted Biological Activity: A Structure-Activity Relationship (SAR) Analysis

Based on the chemical structure of this compound, we can predict its potential biological activities by drawing parallels with structurally similar molecules.

Anticipated Antibacterial Activity

Derivatives of nitrobenzoic acid have demonstrated notable antibacterial properties. For instance, studies on 2-chloro-5-nitrobenzoic acid have shown that it can exhibit a broad inhibitory profile against both Gram-positive and Gram-negative bacteria.[6] The proposed mechanism of action involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This reduction generates reactive nitrogen species that induce oxidative stress, leading to damage of bacterial DNA, proteins, and lipids, ultimately inhibiting bacterial replication and viability.[6]

It is plausible that this compound could act through a similar mechanism. The presence of the electron-withdrawing nitro group is central to this activity.

Antibacterial_Mechanism cluster_bacteria Bacterial Cell Compound This compound Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Reduction Reactive_Nitrogen_Species Reactive Nitrogen Species (RNS) Nitroreductase->Reactive_Nitrogen_Species Oxidative_Stress Oxidative Stress Reactive_Nitrogen_Species->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Bacterial_Cell_Death Bacterial Cell Death Cellular_Damage->Bacterial_Cell_Death

Caption: Predicted mechanism of antibacterial action for this compound.

Potential as an Anticancer Agent

Fluorinated nitroaromatic compounds are prevalent as intermediates in the synthesis of various anticancer drugs.[1] For example, 2-fluoro-3-nitrobenzoic acid is a key intermediate in the synthesis of dabrafenib, a BRAF inhibitor used in the treatment of melanoma.[7]

The cytotoxic potential of this compound could stem from the bio-reduction of its nitro group, a mechanism that has been explored for its therapeutic potential in hypoxic tumor environments. Cancer cells, particularly in solid tumors, often have regions of low oxygen (hypoxia). Certain nitroreductase enzymes are overexpressed in these hypoxic regions. These enzymes can selectively reduce the nitro group of a compound to cytotoxic metabolites, leading to targeted cell killing.

Influence of Fluorine and Methyl Substituents

The fluorine atom at the 2-position is expected to enhance the molecule's lipophilicity, which can improve its ability to cross cell membranes.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the compound's in vivo half-life.[2] The methyl group at the 3-position can also influence the molecule's steric and electronic properties, potentially affecting its binding affinity to target enzymes or receptors.

Proposed Experimental Workflows for Biological Characterization

To empirically validate the predicted biological activities of this compound, a systematic experimental approach is necessary.

In Vitro Cytotoxicity Screening

A primary assessment of the compound's anticancer potential can be achieved through in vitro cytotoxicity assays against a panel of human cancer cell lines and a non-cancerous control cell line.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and non-cancerous cells (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Cytotoxicity_Workflow Cell_Seeding Seed Cancer and Non-Cancerous Cells Compound_Treatment Treat with Serial Dilutions of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis

Caption: Experimental workflow for in vitro cytotoxicity screening.

Antimicrobial Susceptibility Testing

To evaluate the antibacterial activity, the minimum inhibitory concentration (MIC) of the compound should be determined against a panel of pathogenic bacteria.

Protocol: Broth Microdilution for MIC Determination

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental evidence for the is currently limited, a comprehensive analysis of its structure suggests significant potential as both an antibacterial and an anticancer agent. The presence of the nitro group, a known pharmacophore for bio-reductive activation, combined with the metabolic stability conferred by the fluorine atom, provides a strong rationale for further investigation.

The proposed experimental workflows offer a clear path forward for characterizing the biological profile of this compound. Future research should focus on:

  • Synthesis and Purification: Developing a high-yield, scalable synthetic route to obtain pure this compound.

  • In-depth Biological Evaluation: Executing the proposed cytotoxicity and antimicrobial assays, followed by more advanced studies to elucidate the precise mechanisms of action.

  • Lead Optimization: Should promising activity be identified, further structural modifications could be explored to enhance potency and selectivity.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and pharmacological properties.

References
  • Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • MDPI. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • 阿镁生物. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

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An In-depth Technical Guide to the Safe Handling and Management of 2-Fluoro-3-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Fluoro-3-methyl-5-nitrobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing the potential hazards associated with substituted nitrobenzoic acids, this document synthesizes critical information on hazard identification, personal protection, emergency response, and proper disposal. By integrating established safety principles with compound-specific considerations, this guide aims to foster a culture of safety and mitigate risks in the laboratory environment. Detailed experimental workflows, data-driven insights, and visual aids are provided to ensure clarity and practical applicability for all personnel involved in the handling of this and structurally related compounds.

Introduction and Compound Profile

Hazard Identification and Classification

Based on data from analogous compounds and supplier Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary risks are associated with its irritant properties and potential for more severe effects upon significant exposure.

GHS Hazard Statements:

Hazard Class Hazard Statement Signal Word Pictogram
Skin Corrosion/IrritationH315: Causes skin irritation.WarningGHS07
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.WarningGHS07
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.WarningGHS07

It is important to note that specific quantitative toxicological data, such as LD50 or LC50 values, for this compound are not available in the reviewed literature. Therefore, all handling should proceed with the assumption of significant hazard.

Personal Protective Equipment (PPE)

The selection and correct use of PPE are paramount to minimizing exposure risk. A multi-layered approach to personal protection is mandatory when handling this compound.[1][2]

Minimum PPE Requirements:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected.[3]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] In situations with a higher risk of splashes or dust generation, a face shield should be worn in addition to goggles.

  • Body Protection: A laboratory coat is required to protect against skin contact. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[2]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to avoid inhalation.[3]

Diagram: PPE Donning and Doffing Sequence

Proper donning and doffing of PPE are critical to prevent cross-contamination.[4][5][6][7]

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling Solid this compound
  • Engineering Controls: All weighing and transfer of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.

  • Procedural Controls:

    • Avoid the formation of dust. Use spatulas and other tools carefully.

    • Work with the smallest practical quantities.

    • Ensure all containers are clearly labeled with the chemical name and associated hazards.

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Requirements
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Segregate from incompatible materials such as strong oxidizing agents and strong bases.

  • Avoid exposure to heat and direct sunlight, as thermal decomposition is a concern for nitroaromatic compounds. Studies on similar nitrobenzoic acids suggest that decomposition can begin at elevated temperatures, potentially leading to a thermal runaway.

Emergency Procedures

Rapid and appropriate response to emergencies is critical. All personnel must be familiar with the location and operation of safety equipment, including emergency showers, eyewash stations, and fire extinguishers.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][9]
Skin Contact Immediately remove contaminated clothing. Brush off any solid chemical from the skin and then flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Response

For small spills of solid this compound:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 3.

  • Contain and Neutralize: Gently cover the spill with a neutralising agent suitable for acids, such as sodium bicarbonate or a commercial acid neutralizer.[11][12][13][14]

  • Clean-up: Once the reaction has ceased, carefully scoop the mixture into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth or sponge, followed by a wash with soap and water.[11]

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Diagram: Spill Response Workflow

Spill_Response Start Spill Occurs Alert Alert Personnel & Secure Area Start->Alert PPE Don Appropriate PPE Alert->PPE Contain Cover with Acid Neutralizer (e.g., Sodium Bicarbonate) PPE->Contain Wait Wait for Fizzing to Stop Contain->Wait Collect Collect Residue into Hazardous Waste Container Wait->Collect Decontaminate Clean Area with Soap & Water Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose End Spill Cleaned Dispose->End

Caption: Workflow for small acidic powder spills.

Fire and Reactivity Data

  • Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Do not use a direct water stream, as it may spread the material. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Hazardous Decomposition Products: Upon thermal decomposition, nitroaromatic compounds can release toxic fumes, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.

  • Reactivity and Incompatibilities:

    • Strong Oxidizing Agents: Can react violently, posing a fire and explosion risk.

    • Strong Bases: Can undergo exothermic neutralization reactions.

    • Heat: As a nitroaromatic compound, there is a risk of thermal decomposition at elevated temperatures. While specific data for this compound is unavailable, related nitrobenzoic acids show significant exothermic decomposition.

Disposal Considerations

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in general waste.

Representative Experimental Workflow: Synthesis

The following is a generalized workflow for the synthesis of this compound, highlighting critical safety checkpoints. This is for illustrative purposes and should be adapted with a thorough risk assessment for any specific laboratory procedure.

Diagram: Synthesis Workflow with Safety Checkpoints

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: 2-Fluoro-3-methyl-5-nitrobenzaldehyde Reagents Reagents: - Sodium Chlorite - Sulfamic Acid - 1,4-Dioxane/Water Reaction Reaction at Room Temperature Reagents->Reaction Quench Reaction Quench Extraction Product Extraction Purification Purification (e.g., Recrystallization) End Final Product Safety1 Work in Fume Hood Safety2 Wear Full PPE Safety3 Controlled Reagent Addition Safety4 Proper Waste Segregation

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Fluoro-3-methyl-5-nitrobenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. 2-Fluoro-3-methyl-5-nitrobenzoic acid is a uniquely functionalized aromatic scaffold that offers chemists a powerful tool for constructing complex molecular targets. Its utility is derived from the orthogonal reactivity of its four distinct functional groups: a carboxylic acid, a nitro group, a fluorine atom, and a methyl group. This arrangement allows for a programmed, stepwise elaboration of the molecule, making it a valuable building block for a range of applications, from active pharmaceutical ingredients (APIs) to advanced materials.

The presence of a fluorine atom is particularly noteworthy. In drug design, fluorine substitution is a well-established strategy to enhance crucial pharmacokinetic properties such as metabolic stability, bioavailability, and binding affinity by altering the electronic profile of the molecule.[1][2] This guide provides an in-depth exploration of the properties, reactivity, and practical applications of this compound, complete with detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is the foundation of its effective use.

PropertyValueSource
Chemical Formula C₈H₆FNO₄[3][4]
Molecular Weight 199.14 g/mol [3][4]
Appearance White to light ivory crystalline solid/powder[5]
Melting Point Data not consistently available; related compounds have defined melting points.
Solubility Slightly soluble in water; Soluble in methanol, DMSO, acetone, and ethyl acetate.[5]
CAS Number 850462-64-5[5]

Spectroscopic Data Interpretation: While a specific spectrum for the title compound is not readily available in the initial search, the expected signals can be predicted based on its structure. For instance, in ¹H NMR spectroscopy, one would expect distinct aromatic proton signals, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The fluorine atom would introduce characteristic coupling (J-coupling) to nearby protons. Researchers should always confirm the identity and purity of the starting material using standard analytical techniques (NMR, LC-MS, etc.) prior to use.

Synthetic Utility & Strategic Reactions

The true power of this compound lies in the differential reactivity of its functional groups. This allows for a modular approach to synthesis, where each part of the molecule can be addressed under specific conditions without affecting the others.

Caption: Key reaction pathways for this compound.

  • Carboxylic Acid Group (-COOH): This is often the primary reactive handle. It readily undergoes esterification and amidation reactions, serving as a key anchoring point for coupling with other molecules.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that activates the aromatic ring. More importantly, it can be selectively reduced to an amine (-NH₂). This resulting aniline is a versatile intermediate for forming amides, sulfonamides, or participating in cyclization reactions.

  • Fluoro Group (-F): The fluorine atom can be displaced via nucleophilic aromatic substitution (SₙAr), although this typically requires strong activation from electron-withdrawing groups (like the nitro group) and potent nucleophiles. Its presence is often desired in the final product to enhance biological properties.[1]

  • Methyl Group (-CH₃): While generally less reactive, the methyl group can be oxidized under harsh conditions to a carboxylic acid, yielding a dicarboxylic acid derivative.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for common transformations. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrate and laboratory setup.

Protocol 1: Fischer Esterification to Methyl 5-fluoro-2-methyl-3-nitrobenzoate

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common precursor for further modifications.[5][6] The use of thionyl chloride (SOCl₂) or a strong acid like sulfuric acid is a standard method for this transformation.

Rationale: The reaction proceeds via protonation of the carbonyl oxygen (with H₂SO₄) or formation of a highly reactive acyl chloride intermediate (with SOCl₂), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Refluxing ensures the reaction goes to completion.

Materials:

  • This compound

  • Dry Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether or Hexanes

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, suspend this compound (1.0 eq) in dry methanol (approx. 10 mL per gram of acid).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise.[5][6] Alternatively, concentrated sulfuric acid can be used catalytically.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).[5][6]

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl ester can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether or hexanes to afford the pure product as a solid.[5]

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Suspend Acid in Dry MeOH B Cool to 0°C A->B C Add SOCl₂ dropwise B->C D Reflux (4-16h) Monitor by TLC C->D E Concentrate (remove MeOH) D->E Reaction Complete F Dissolve in EtOAc & Wash (H₂O, NaHCO₃, Brine) E->F G Dry (Na₂SO₄) & Concentrate F->G H Purify via Column Chromatography G->H

Caption: Step-by-step workflow for the esterification of the title compound.

Protocol 2: Reduction of the Nitro Group to an Aniline

This protocol outlines a standard method for reducing the aromatic nitro group to a primary amine, a critical step for introducing nitrogen-based functionality.

Rationale: Tin(II) chloride in the presence of a strong acid like HCl is a classical and effective reducing agent for aromatic nitro groups. The reaction proceeds through a series of single-electron transfers from the tin(II) species to the nitro group, which is progressively reduced to nitroso, hydroxylamino, and finally the amino group.

Materials:

  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the nitro-ester (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated HCl to the flask. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70°C) until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to 0°C and carefully basify the mixture by the slow addition of a concentrated NaOH solution until the pH is >10. This will precipitate tin salts.

  • Filtration & Extraction: Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aniline derivative, which can be further purified if necessary.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety procedures must be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves when handling the compound and its reagents.[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[7][8] Prevent dust formation.[8]

  • Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7][8]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

References

  • Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applic
  • Methyl 5-fluoro-2-methyl-3-nitrobenzo
  • Methyl 5-fluoro-2-methyl-3-nitrobenzo
  • Benzoic acid, 5-fluoro-2-methyl-3-nitro-, methyl ester Safety D
  • Chemical Safety Data Sheet MSDS / SDS - methyl 2-fluoro-3-nitrobenzo
  • SAFETY D
  • 2-Fluoro-5-methyl-3-nitrobenzoic acid. BLD Pharm.
  • 2-Fluoro-5-methyl-3-nitrobenzoic acid | C8H6FNO4 | CID 84076180. PubChem.
  • Significance of Fluorine in Medicinal Chemistry: A Review.

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The Strategic Utility of 2-Fluoro-3-methyl-5-nitrobenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. 2-Fluoro-3-methyl-5-nitrobenzoic acid (CAS No. 1519287-58-1) emerges as a highly versatile, yet underexplored, building block with significant potential for the synthesis of novel therapeutics. Its unique trifunctionalized aromatic core, featuring a carboxylic acid, a nitro group, and a sterically-hindered fluorine atom, offers a rich platform for diverse chemical transformations. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, complete with detailed protocols for its key transformations, empowering researchers to leverage its potential in drug discovery programs.

The strategic placement of the methyl and nitro groups influences the electronic nature of the aromatic ring, while the fluorine atom can serve as a valuable handle for late-stage functionalization or as a metabolically stable isostere for a hydroxyl group. The carboxylic acid provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1519287-58-1Chemical Supplier Catalogs
Molecular Formula C₈H₆FNO₄Chemical Supplier Catalogs
Molecular Weight 199.14 g/mol Chemical Supplier Catalogs
Appearance Off-white to pale yellow solid (predicted)General knowledge of similar compounds
Solubility Soluble in organic solvents like DMF, DMSO, and alcohols. Limited solubility in water.General knowledge of similar compounds

Core Synthetic Transformations and Protocols

The true value of this compound lies in the orthogonal reactivity of its three functional groups. The following sections detail robust protocols for the key transformations that underpin its utility as a pharmaceutical building block.

Amide Bond Formation: Constructing the Core of Bioactive Molecules

The carboxylic acid moiety of this compound is a primary site for elaboration, most commonly through the formation of amide bonds. The steric hindrance from the adjacent methyl group and the electronic effects of the fluorine and nitro groups necessitate robust coupling conditions.

Rationale for Protocol Selection: Standard amide coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often effective for coupling sterically hindered benzoic acids.[1] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to prevent unwanted side reactions.

Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Workflow for Amide Bond Formation:

Amide_Formation reagents This compound + Amine + HATU + DIPEA in DMF reaction Stir at RT (4-12h) reagents->reaction Coupling workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup Quenching & Extraction purification Flash Column Chromatography workup->purification Isolation product Purified Amide purification->product Final Product

Caption: HATU-mediated amide coupling workflow.

Nitro Group Reduction: Unmasking a Key Amino Functionality

The nitro group serves as a versatile precursor to an aniline, a common pharmacophore and a key functional group for further synthetic diversification. The choice of reducing agent is critical to ensure chemoselectivity, preserving the fluorine atom and any other sensitive functionalities.

Rationale for Protocol Selection: Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and generally effective method for the reduction of aromatic nitro groups.[2] It is often clean and proceeds with high yield. Alternative methods using reagents like tin(II) chloride or sodium dithionite can also be employed, particularly if catalytic hydrogenation is not feasible due to catalyst poisoning or other incompatibilities.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • Substituted 2-Fluoro-3-methyl-5-nitrobenzamide (from the previous step)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of the nitro-containing substrate in methanol, add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).

  • Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Workflow for Nitro Group Reduction:

Nitro_Reduction nitro_compound Nitro-substituted Aromatic hydrogenation H2, Pd/C in MeOH or EtOH nitro_compound->hydrogenation Reduction filtration Filtration through Celite® hydrogenation->filtration Catalyst Removal product Corresponding Aniline filtration->product Isolation

Caption: Catalytic hydrogenation for nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr): Diversification via Fluorine Displacement

The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a wide range of nucleophiles, providing a powerful tool for late-stage diversification.

Rationale for Protocol Selection: The reactivity of the fluorine atom in SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of the nitro group strongly activates the ring towards nucleophilic attack.[3] A polar aprotic solvent like DMF or DMSO is typically used to facilitate the reaction, and a base is often required to deprotonate the nucleophile.

Experimental Protocol: SNAr with an Amine Nucleophile

Materials:

  • This compound or its amide derivative

  • Amine nucleophile

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the fluoro-aromatic substrate in DMSO, add the amine nucleophile (1.5-2.0 eq) and potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired substituted product.

Logical Relationship of Functional Group Transformations:

cluster_0 Amide Formation cluster_1 Nitro Reduction cluster_2 SNAr Reaction start This compound amide Amide Derivative start->amide Amine, Coupling Reagent amino_amide Amino-Amide Derivative amide->amino_amide H2, Pd/C snar_product Substituted Amide Derivative amide->snar_product Nucleophile, Base

Caption: Synthetic pathways from the core building block.

Application in Pharmaceutical Research: A Hypothetical Case Study

While no commercial drugs explicitly list this compound as a starting material in publicly available literature, its structural motifs are present in various kinase inhibitors and other targeted therapies. For instance, the analogous compound, 2-fluoro-3-nitrobenzoic acid, is a key intermediate in the synthesis of the BRAF inhibitor dabrafenib.[4] This suggests that this compound could be a valuable building block for developing novel kinase inhibitors or other oncology agents.

Hypothetical Synthetic Route to a Kinase Inhibitor Scaffold:

A plausible application of this building block would be in the synthesis of a substituted quinazoline or a similar heterocyclic core, which are prevalent in kinase inhibitors. The synthetic strategy would likely involve:

  • Amide coupling of this compound with a suitable aromatic amine.

  • Reduction of the nitro group to an aniline.

  • Intramolecular cyclization to form the heterocyclic core.

  • Further functionalization via SNAr at the fluorine position or other modifications to optimize biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising and versatile building block for the synthesis of complex molecules in pharmaceutical research. Its strategically positioned functional groups allow for a range of orthogonal chemical transformations, enabling the rapid generation of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic potential of this valuable scaffold in their drug discovery endeavors. While direct pharmaceutical applications are yet to be widely documented, the structural similarities to key intermediates of approved drugs highlight its significant potential.

References

  • CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents.

  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 - ChemicalBook.

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope.

  • 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0 | Ossila.

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals.

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar.

  • selective reduction of nitro group without affecting other functional groups - Benchchem.

  • The synthesis of sterically hindered amides - PubMed.

  • The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis.

  • Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A - PubChem.

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI.

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH.

  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap.

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons.

  • The Synthesis of Sterically Hindered Amides - CHIMIA.

  • A new reagent for selective reduction of nitro group.

  • CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents.

  • selective reduction of nitro group without affecting other functional groups - Benchchem.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr.

Sources

Synthesis of Heterocyclic Compounds from 2-Fluoro-3-methyl-5-nitrobenzoic Acid: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals incorporating these scaffolds.[1] Their unique structural and electronic properties allow for fine-tuning of pharmacological activity, making them indispensable in modern drug discovery. The starting material, 2-Fluoro-3-methyl-5-nitrobenzoic acid, is a highly versatile building block for the synthesis of diverse heterocyclic systems. Its utility stems from the strategic placement of four distinct functional groups: a carboxylic acid, a fluorine atom, a nitro group, and a methyl group.

The fluorine atom, positioned ortho to the carboxylic acid, is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many cyclization strategies. The nitro group can be readily reduced to a primary amine, opening pathways to condensation and cyclization reactions for forming nitrogen-containing heterocycles. The carboxylic acid provides a handle for forming amides, esters, or can participate directly in cyclization reactions. This guide provides detailed protocols for leveraging these reactive sites to synthesize valuable heterocyclic cores, such as quinolones and benzodiazepines, offering insights into the underlying chemical principles and experimental best practices.

Part 1: Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is critical for safe handling and successful experimentation.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound146948-48-3C₈H₆FNO₄199.14Not specifiedSolid
2-Fluoro-5-nitrobenzoic acid7304-32-7C₇H₄FNO₄185.11142 - 144White powder
2-Chloro-5-nitrobenzoic acid2516-96-3C₇H₄ClNO₄201.56165 - 168Solid

Data compiled from various sources.[2][3]

Safety and Handling Precautions

Working with nitroaromatic compounds and strong acids/bases requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves.[4][5] Work should be conducted in a well-ventilated fume hood.[5]

  • Inhalation/Contact: Avoid breathing dust, fumes, or vapors.[6] In case of inhalation, move the victim to fresh air.[4] If contact with skin or eyes occurs, flush immediately with copious amounts of water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.[6]

  • Spills: In case of a spill, prevent dust formation.[4] Collect the spilled material and arrange for proper disposal.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Part 2: Essential Preliminary Transformations

Before proceeding to cyclization, the starting material often requires modification of its functional groups. The following protocols detail two fundamental transformations: esterification of the carboxylic acid and reduction of the nitro group.

Esterification of the Carboxylic Acid

Esterification is often performed to protect the carboxylic acid or to modify its reactivity for subsequent steps. A common method involves the use of thionyl chloride (SOCl₂) in methanol.[7][8]

Protocol 2.1.1: Synthesis of Methyl 2-Fluoro-3-methyl-5-nitrobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in dry methanol (approx. 10 mL per gram of acid).

  • Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction with thionyl chloride.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise to the cooled, stirring solution.[7] The dropwise addition prevents a rapid temperature increase and potential side reactions.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65°C). Maintain reflux for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography to yield the desired methyl ester as a solid.[7]

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step for the synthesis of many nitrogen-containing heterocycles. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 2.2.1: Synthesis of 5-Amino-2-fluoro-3-methylbenzoic Acid

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel, add Palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is fully consumed.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude amino acid product, which can be used directly or purified further by recrystallization.

Part 3: Synthesis of Quinolone Scaffolds

Quinolones are a major class of antibacterial agents.[9] The synthesis typically involves the reaction of an aniline derivative with a β-ketoester equivalent, followed by a thermal or acid-catalyzed cyclization (Gould-Jacobs reaction), and subsequent saponification.

The overall workflow starts with the reduction of the nitro group, followed by condensation and cyclization.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Quinolone Assembly A 2-Fluoro-3-methyl- 5-nitrobenzoic acid B 5-Amino-2-fluoro- 3-methylbenzoic acid A->B  Nitro Reduction  (e.g., H₂/Pd-C) C Condensation with Diethyl ethoxymethylenemalonate (EMME) B->C D Thermal Cyclization (Gould-Jacobs Reaction) C->D E Saponification (e.g., NaOH, H₂O) D->E F Target Quinolone Core: 6-Fluoro-7-methyl-4-oxo-1,4- dihydroquinoline-5-carboxylic acid E->F

Diagram 1: Workflow for Quinolone Synthesis.
Protocol 3.1: Synthesis of a Fluoroquinolone Core

This protocol outlines the key steps starting from the synthesized 5-amino-2-fluoro-3-methylbenzoic acid.

  • Condensation: In a round-bottom flask, mix 5-Amino-2-fluoro-3-methylbenzoic acid (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Heat the mixture, typically to 100-120°C, for 1-2 hours. The reaction proceeds via nucleophilic attack of the amine on the enol ether of EMME, followed by elimination of ethanol.

  • Cyclization: Cool the reaction mixture slightly and add it to a high-boiling point solvent like diphenyl ether. Heat the solution to a high temperature (around 250°C).[9] This thermal energy drives the intramolecular cyclization (an electrophilic aromatic substitution) to form the quinolone ring system. Monitor the reaction by TLC.

  • Isolation of Ester: After cooling, dilute the mixture with a hydrocarbon solvent like hexanes to precipitate the crude quinolone ester. Collect the solid by filtration and wash thoroughly.

  • Saponification: Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Heat the mixture to reflux until the ester is fully hydrolyzed to the corresponding carboxylic acid (typically 1-3 hours).

  • Acidification and Purification: Cool the solution and acidify with concentrated HCl until the pH is acidic, causing the final quinolone product to precipitate. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.

Part 4: Synthesis of Benzodiazepine Scaffolds

Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[10][11] A common synthetic route involves the cyclization of an N-substituted 2-aminobenzoic acid derivative.

The synthesis begins with the formation of an amide bond at the amino group, followed by cyclization.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Benzodiazepine Assembly A 2-Fluoro-3-methyl- 5-nitrobenzoic acid B 5-Amino-2-fluoro- 3-methylbenzoic acid A->B  Nitro Reduction  (e.g., SnCl₂/HCl) C Acylation with Chloroacetyl Chloride B->C D Intermediate: 5-(Chloroacetamido)- 2-fluoro-3-methylbenzoic acid C->D E Cyclization with Ammonia (in Methanol) D->E F Target Benzodiazepine Core E->F

Diagram 2: Workflow for Benzodiazepine Synthesis.
Protocol 4.1: Synthesis of a 1,4-Benzodiazepine-2-one Core

This protocol utilizes the intermediate 5-amino-2-fluoro-3-methylbenzoic acid.

  • Acylation: Dissolve 5-Amino-2-fluoro-3-methylbenzoic acid (1.0 eq) in a suitable solvent like toluene or dioxane. Add chloroacetyl chloride (1.2 eq) dropwise to the stirring solution.[12] A base such as pyridine may be added to neutralize the HCl byproduct. Heat the reaction to reflux for several hours until the starting amine is consumed (monitor by TLC).[12]

  • Intermediate Isolation: After cooling, the chloroacetylated intermediate may precipitate.[12] It can be isolated by filtration or by an extractive work-up.

  • Cyclization: Dissolve the crude intermediate in a solvent such as methanol saturated with ammonia. Heat the mixture in a sealed pressure vessel. The ammonia acts as a nucleophile, first displacing the chloride and then cyclizing via amide formation with the carboxylic acid (which may be transiently converted to a methyl ester by the solvent).

  • Purification: After the reaction is complete, cool the vessel and remove the solvent under reduced pressure. The crude benzodiazepine product can be purified by recrystallization or column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Calistru, A. A., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. [Link]

  • National Institutes of Health. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. [Link]

  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • PubMed. (1990). Fluorinated pyrido[2,3-c]pyridazines. II. Synthesis and antibacterial activity of 1,7-disubstituted 6-fluoro-4(1H) -. [Link]

  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Asian Journal of Chemistry. (2014). Synthesis of Three Fluoroquinolone Compounds. [Link]

  • Medium. (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. [Link]

  • ResearchGate. (2025). p-Nitrobenzoic acid promoted synthesis of 1,5-benzodiazepine derivatives. [Link]

  • National Institutes of Health. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Link]

  • VTechWorks. (2005). Design and Synthesis of Novel Benzodiazepines. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

Sources

The Strategic Role of 2-Fluoro-3-methyl-5-nitrobenzoic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery. A key building block that has emerged in the synthesis of these complex molecules is 2-Fluoro-3-methyl-5-nitrobenzoic acid. Its unique substitution pattern provides a versatile scaffold for medicinal chemists to construct highly functionalized inhibitors that target critical nodes in oncogenic signaling pathways. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors, with a focus on BRAF and MEK inhibitors.

Introduction: The Significance of Fluorinated Building Blocks in Kinase Inhibitor Design

This compound is a valuable intermediate in organic synthesis, particularly in the creation of complex pharmaceutical compounds.[1] The presence of a fluorine atom can enhance the metabolic stability and bioavailability of a drug molecule.[1][2] The nitro group offers a versatile handle for further chemical modifications, such as reduction to an amine, which opens up a wide range of synthetic possibilities.[1] This strategic combination of functional groups makes this compound a sought-after precursor in the synthesis of active pharmaceutical ingredients (APIs).[1]

Protein kinases are a large family of enzymes that play a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, and differentiation.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4] Kinase inhibitors are small molecules that block the activity of these enzymes, thereby disrupting the signaling pathways that drive tumor growth.[5] These inhibitors are often classified based on their mode of binding to the kinase domain.[3]

Application in the Synthesis of BRAF Inhibitors: The Case of Dabrafenib

One of the most notable applications of a derivative of the title compound is in the synthesis of Dabrafenib, a potent inhibitor of BRAF kinase, which is frequently mutated in melanoma and other cancers.[6][7] While the direct synthesis from this compound is not explicitly detailed in readily available literature, a closely related intermediate, methyl-2-fluoro-3-nitrobenzoate, is a key precursor. The synthesis of this intermediate from the corresponding benzoic acid is a standard esterification reaction.

Synthetic Pathway Overview

The synthesis of Dabrafenib from methyl-2-fluoro-3-nitrobenzoate involves a multi-step process that highlights the utility of the functional groups on the starting material. The nitro group is first reduced to an amine, which then serves as a nucleophile in subsequent reactions to build the complex heterocyclic core of the drug.

Dabrafenib_Synthesis_Pathway A 2-Fluoro-3-methyl- 5-nitrobenzoic acid B Methyl-2-fluoro- 3-nitrobenzoate A->B Esterification (MeOH, SOCl2) C Methyl-3-amino- 2-fluorobenzoate B->C Reduction (H2, Pd/C) [6] D Dabrafenib Precursor C->D Multi-step synthesis [9] E Dabrafenib D->E Final steps [8]

Caption: Synthetic pathway from a benzoic acid derivative to Dabrafenib.

Detailed Protocol: Synthesis of Methyl-3-amino-2-fluorobenzoate

This protocol describes the reduction of the nitro group of methyl-2-fluoro-3-nitrobenzoate, a key step in the synthesis of the Dabrafenib core structure.

Materials:

  • Methyl-2-fluoro-3-nitrobenzoate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Palladium on charcoal (10% Pd/C)

  • Hydrogen gas (H₂)

Procedure: [8]

  • In a pressure reactor, dissolve methyl-2-fluoro-3-nitrobenzoate (100 g) in a mixture of tetrahydrofuran (1000 ml) and methanol (300 ml).

  • Stir the reaction mixture and add palladium on charcoal (10 g).

  • Raise the temperature of the reaction mass to 50-60 °C.

  • Stir the reaction under a hydrogen pressure of 3.0-10 kg for 3-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the reaction mass and wash the catalyst with tetrahydrofuran.

  • Concentrate the obtained filtrate under vacuum to yield methyl-3-amino-2-fluorobenzoate (yield: ~70 g).

Self-Validation: The successful reduction can be confirmed by the disappearance of the nitro group signal and the appearance of an amine signal in the ¹H NMR spectrum. The mass spectrum will also show a corresponding decrease in the molecular weight.

Application in the Synthesis of MEK Inhibitors: The Case of Trametinib

Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2, kinases that are downstream of BRAF in the MAPK signaling pathway.[9] While this compound is not a direct precursor for Trametinib, understanding the synthesis of this complex molecule provides valuable context for the application of fluorinated building blocks in kinase inhibitor design. The synthesis of Trametinib involves the coupling of several key intermediates, one of which is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[10][11]

Synthetic Pathway Overview

The synthesis of Trametinib is a convergent process where different fragments are synthesized separately and then combined to form the final molecule. This approach allows for greater flexibility and efficiency in the overall synthesis.

Trametinib_Synthesis_Pathway A 2-Fluoro-4-iodoaniline B N-(2-fluoro-4-iodophenyl)- N'-cyclopropylurea A->B Reaction with cyclopropylamine [3] D Trametinib Intermediate B->D Cyclization with pyridotrione [1] C Pyridotrione derivative C->D E Trametinib D->E Further modifications [3]

Sources

Application Note: High-Performance Analytical Strategies for the Quantification of 2-Fluoro-3-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-3-methyl-5-nitrobenzoic acid

This compound is a substituted aromatic carboxylic acid. Its structural features, including a fluorine atom, a methyl group, and a nitro group, make it a versatile building block in medicinal chemistry. The precise quantification of this compound is critical during synthesis, for purity assessment of the final product, and in pharmacokinetic studies. The presence of the chromophoric nitro group and the acidic carboxylic acid moiety are key features that inform the selection of appropriate analytical techniques.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSignificance for Analysis
Molecular Formula C₈H₆FNO₄---
Molecular Weight 199.14 g/mol Essential for mass spectrometry and concentration calculations.
Boiling Point ~348 °C (Predicted)Suggests low volatility, making GC analysis challenging without derivatization.
Acidity (pKa) (Predicted) ~2-3The acidic nature allows for manipulation of its charge state with pH for chromatographic retention.
UV Absorption Expected due to nitroaromatic structureEnables sensitive detection using UV-Vis spectroscopy.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile.Guides the choice of solvents for sample preparation and mobile phases.

Recommended Analytical Workflow

The selection of an analytical method is contingent on the sample matrix, the required sensitivity, and the available instrumentation. Below is a logical workflow for the analysis of this compound.

Analytical Workflow Figure 1. General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_quant Quantification Sample Bulk Drug / Reaction Mixture Dissolution Dissolution in a suitable solvent (e.g., Methanol/Acetonitrile) Sample->Dissolution Dilution Serial Dilution to fall within calibration range Dissolution->Dilution Filtration Filtration through 0.45 µm filter Dilution->Filtration HPLC Primary Method: Reversed-Phase HPLC-UV Filtration->HPLC Direct Analysis GCMS Confirmatory Method: GC-MS (with derivatization) Filtration->GCMS Derivatization Required Calibration External Standard Calibration Curve HPLC->Calibration GCMS->Calibration Calculation Concentration Calculation Calibration->Calculation

Caption: Figure 1. A generalized workflow for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC with UV detection is the primary recommended technique due to its robustness, sensitivity, and the compound's inherent UV absorbance. The polarity of the molecule can be effectively utilized for separation on a nonpolar stationary phase.

Rationale for Method Parameters
  • Column: A C18 column is chosen as it provides excellent retention and separation for moderately polar aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase chromatography. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) is crucial. It suppresses the ionization of the carboxylic acid group (pKa ~2-3), leading to a more retained and sharper peak.

  • Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The nitroaromatic structure of the analyte is expected to have a strong UV absorbance, providing high sensitivity. The optimal wavelength can be determined by acquiring a UV spectrum of a standard solution.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a DAD or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of mobile phase B (Acetonitrile) to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (30:70 Acetonitrile:Water with 0.1% acid).

  • Sample Preparation:

    • Dissolve the sample containing the analyte in the mobile phase to an estimated concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

    • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers higher specificity and can be used as a confirmatory technique. Due to the low volatility of the carboxylic acid, derivatization is necessary to convert it into a more volatile form. Methylation of the carboxylic acid group is a common and effective derivatization strategy.

Rationale for Derivatization

Direct injection of this compound into a GC system would result in poor peak shape and thermal degradation. Conversion to its methyl ester increases volatility and thermal stability, making it amenable to GC analysis.

Derivatization and GC-MS Workflow Figure 2. Derivatization and GC-MS Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis Analyte This compound (in solution) Reagent Add Derivatization Reagent (e.g., (Trimethylsilyl)diazomethane) Analyte->Reagent Reaction Incubate to form Methyl Ester Reagent->Reaction Injection Inject into GC-MS Reaction->Injection Separation Separation on GC column Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection

Caption: Figure 2. Workflow for the derivatization and subsequent GC-MS analysis.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Standards:

  • (Trimethylsilyl)diazomethane solution (2.0 M in hexanes) or another suitable methylating agent.

  • Methanol

  • Ethyl acetate

  • Derivatized this compound reference standard.

GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-350

Procedure:

  • Derivatization and Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in a mixture of ethyl acetate and methanol (9:1 v/v).

    • To an aliquot of the standard solution, add (trimethylsilyl)diazomethane dropwise until a persistent yellow color is observed.

    • Allow the reaction to proceed for 15-20 minutes at room temperature.

    • Quench any excess reagent with a few drops of acetic acid.

    • Prepare a series of calibration standards by diluting the derivatized stock solution.

  • Sample Preparation:

    • Dissolve the sample in the ethyl acetate/methanol mixture.

    • Derivatize the sample using the same procedure as for the standards.

  • Analysis:

    • Inject the derivatized calibration standards to construct a calibration curve by plotting the peak area of a characteristic ion versus concentration.

    • Inject the derivatized sample and determine the concentration from the calibration curve.

Method Validation Considerations

For use in a regulated environment, these methods should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Ensure no interference from impurities or matrix components.

  • Linearity: Demonstrate a linear relationship between concentration and response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance under small, deliberate variations in parameters.

Conclusion

This application note provides a comprehensive guide with detailed protocols for the quantification of this compound using HPLC-UV and GC-MS. The HPLC method is recommended as a primary technique for routine analysis, while the GC-MS method serves as a valuable confirmatory tool. The provided protocols are a strong starting point for method development and can be adapted and validated to meet specific analytical needs in research and industrial settings.

References

  • Collaborative International Pesticides Analytical Council (CIPAC). Multi-active method for the analysis of active substances in formulated products. This resource provides general procedures for HPLC and GC analysis of active ingredients, which can be adapted for new compounds. [Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. This guideline provides a framework for validating analytical methods. [Link]

  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. This article discusses strategies for developing chromatographic methods for pharmaceutical impurities. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. This guidance provides recommendations for submitting analytical procedures and validation data. [Link]

Introduction: The Strategic Importance of 2-Fluoro-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic Acid

This compound is a critical building block in modern medicinal chemistry. Its significance is highlighted by its role as a key intermediate in the synthesis of advanced pharmaceutical agents, including the BRAF inhibitor dabrafenib, which is used in cancer therapy.[1] The controlled, safe, and efficient production of this compound is therefore of paramount importance for the pharmaceutical development pipeline.

Scaling the synthesis of any chemical compound from the laboratory bench to pilot or industrial scale introduces significant challenges. This is particularly true for electrophilic aromatic nitration, a reaction class notorious for its high exothermicity and potential for runaway scenarios.[2][3][4] This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. The focus is on ensuring process safety, maximizing yield and purity, and providing a logical framework for experimental choices, grounded in established chemical principles.

Synthetic Strategy and Mechanistic Rationale

The most direct and industrially scalable route to this compound is the regioselective nitration of 2-fluoro-3-methylbenzoic acid. While alternative multi-step pathways exist, such as those beginning with o-methylphenol or 2-chloro-3-nitrotoluene, the direct nitration approach is superior due to its atom economy and reduced number of unit operations.[1][5]

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a deactivating, meta-director, while the methyl and fluorine groups are activating, ortho, para-directors. The nitronium ion (NO₂⁺), generated in situ from a mixture of nitric and sulfuric acids, will preferentially add to the position that is most electronically activated and sterically accessible. In this case, the C5 position is:

  • para to the activating methyl group.

  • meta to the deactivating carboxylic acid group.

  • meta to the fluorine atom.

This confluence of directing effects strongly favors the formation of the desired 5-nitro isomer over other potential products.

Reaction Scheme

Caption: Nitration of 2-Fluoro-3-methylbenzoic acid.

Process Safety and Hazard Analysis

Scaling up nitration reactions requires an uncompromising commitment to safety. The primary hazards are thermal runaways from the highly exothermic reaction and the handling of corrosive, oxidizing strong acids.[2][3][6]

ReagentHazard ClassKey Risks
Fuming Nitric Acid Oxidizer, Corrosive, Acutely ToxicSevere skin burns and eye damage. Toxic if inhaled. Can ignite combustible materials.
Conc. Sulfuric Acid CorrosiveCauses severe skin burns and eye damage. Highly exothermic upon dilution.
Reaction Mixture ExothermicUncontrolled temperature increase can lead to a runaway reaction, causing rapid pressure buildup and potential for explosion.

Critical Safety Control Measures:

  • Personal Protective Equipment (PPE): An acid-resistant lab coat, heavy-duty acid gloves (e.g., butyl rubber), and a full-face shield are mandatory at all times.[7]

  • Temperature Management: The use of a jacketed reactor with a reliable chilling system is essential. The reaction temperature must be continuously monitored with a calibrated thermocouple, and the addition of the nitrating mixture must be controlled to prevent any temperature spikes.[6]

  • Controlled Addition: Never add the substrate to the nitrating mixture. The nitrating mixture must be added slowly to the substrate solution to maintain control over the reaction rate and heat generation.

  • Ventilation: All operations must be conducted in a certified chemical fume hood designed for large-scale reactions.

  • Quenching Protocol: The quenching of the reaction mixture on ice is also highly exothermic. The acid mixture must be transferred slowly onto a vigorously stirred slurry of ice and water to dissipate the heat effectively.[7]

  • Emergency Preparedness: A large container of sodium bicarbonate solution must be readily accessible to neutralize spills.

Detailed Scale-Up Protocol (100 g Scale)

This protocol details the synthesis of this compound on a 100-gram scale.

Equipment and Reagents
ItemSpecificationPurpose
Reactor 2 L jacketed glass reactorControlled reaction vessel
Stirrer Overhead mechanical stirrer with PTFE anchorEfficient mixing of viscous solution
Chiller Circulating chiller connected to reactor jacketTemperature control (-10 °C to 20 °C)
Thermocouple Calibrated, PTFE-coatedAccurate monitoring of internal temperature
Addition Funnel 500 mL pressure-equalizing dropping funnelControlled addition of nitrating mixture
2-Fluoro-3-methylbenzoic acid 100 g (0.649 mol)Starting Material
Sulfuric Acid (98%) 600 mLSolvent and catalyst
Fuming Nitric Acid (>90%) 34 mL (0.779 mol)Nitrating agent
Ice and Deionized Water ~4 kg and 4 LQuenching and work-up
Isopropanol As requiredRecrystallization solvent
Experimental Workflow

Caption: Overall workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture (Caution: Highly Exothermic) a. In a separate flask, cool 100 mL of concentrated sulfuric acid to 0 °C in an ice/salt bath. b. Slowly, drop-by-drop, add 34 mL of fuming nitric acid to the cold sulfuric acid with efficient stirring. Maintain the internal temperature below 10 °C throughout the addition. c. Once the addition is complete, keep the nitrating mixture cooled in the ice bath until use.

  • Reaction Setup and Execution a. Set up the 2 L jacketed reactor with the overhead stirrer, thermocouple, and addition funnel. Ensure all joints are properly sealed. b. Charge the reactor with 100 g of 2-fluoro-3-methylbenzoic acid. c. Add 500 mL of concentrated sulfuric acid to the reactor. Start the stirrer to create a mobile slurry, which will eventually become a clear solution. d. Set the circulating chiller to -5 °C and cool the reactor contents to an internal temperature of 0-5 °C. e. Transfer the pre-made cold nitrating mixture into the addition funnel. f. Begin the slow, dropwise addition of the nitrating mixture to the stirred solution in the reactor. The addition rate should be carefully controlled to maintain the internal reaction temperature between 0-10 °C. This addition will likely take 1.5 - 2 hours. g. After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours. Monitor the reaction's progress by withdrawing a small aliquot, quenching it in ice, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Work-up and Isolation a. Prepare a large 10 L beaker containing a vigorously stirred mixture of 4 kg of crushed ice and 2 L of deionized water. b. Once the reaction is complete, very slowly pour the reaction mixture in a thin stream into the stirred ice/water slurry. This quenching process is highly exothermic and must be done carefully to control the temperature of the quench pot. c. A white to pale-yellow solid will precipitate. Continue stirring the slurry for 30 minutes to ensure complete precipitation. d. Collect the crude product by vacuum filtration using a large Büchner funnel. e. Wash the filter cake thoroughly with several portions of cold deionized water (approx. 2 L total) until the filtrate is neutral to pH paper. This step is crucial to remove residual strong acids.[7]

  • Purification and Drying a. Transfer the damp filter cake to a suitable flask for recrystallization. b. Add a minimal amount of hot isopropanol to dissolve the solid. If needed, add water dropwise to the hot solution until turbidity persists, then clarify with a few drops of isopropanol.[8] c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 50 °C to a constant weight.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Result
Appearance White to off-white crystalline solid
¹H NMR Spectrum consistent with the structure of this compound.
HPLC Purity >98%
Melting Point Consistent with literature values.

Conclusion

This application note provides a robust and safety-conscious protocol for the scale-up synthesis of this compound. By implementing strict temperature control, controlled addition rates, and a well-defined work-up procedure, researchers and process chemists can reliably produce this valuable intermediate in high yield and purity. Adherence to the outlined safety measures is critical for mitigating the inherent risks associated with large-scale nitration reactions.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

  • Production process of 2-fluoro-3-nitrobenzoic acid.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate. [Link]

  • Scale Up Safety. Stanford Environmental Health & Safety. [Link]

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope (CN113024384). [Link]

  • 2-Fluoro-3-methylbenzoic acid. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic acid. This molecule is a crucial intermediate in the development of various pharmaceuticals, including BRAF inhibitors like dabrafenib and other therapeutic agents such as quinolone derivatives and tyrosine kinase inhibitors[1]. However, its synthesis presents notable challenges, including low yields, formation of regioisomeric impurities, and harsh reaction conditions[1][2].

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and significantly improve your reaction outcomes. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the reaction mechanics.

Section 1: Overview of Synthetic Strategies

Two primary pathways are commonly employed for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scalability requirements, and tolerance for specific reaction conditions.

  • Route A: Direct Nitration. This is a direct approach involving the electrophilic nitration of 2-fluoro-3-methylbenzoic acid. While seemingly straightforward, this route can be complicated by the competing directing effects of the fluorine, methyl, and carboxylic acid groups, often leading to a mixture of isomers and requiring stringent control of reaction conditions to achieve acceptable yields.

  • Route B: Oxidation of Precursor. This multi-step approach involves the synthesis of a 2-fluoro-3-nitrotoluene intermediate, which is then oxidized to the final benzoic acid product. This pathway can offer higher yields and better regioselectivity, avoiding the challenges of nitrating a deactivated and complexly substituted benzoic acid ring[3][4].

G cluster_0 Synthetic Pathways start1 2-Fluoro-3-methylbenzoic Acid product This compound start1->product Route A: Direct Nitration (HNO3/H2SO4) start2 2-Fluoro-3-nitrotoluene start2->product Route B: Oxidation (e.g., Na2Cr2O7)

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Issue: Low Overall Yield

Q1: My final yield of this compound is consistently low. What are the most likely causes and how can I address them?

A1: Low yield is a multifaceted problem that can stem from several stages of the process. Let's break down the primary culprits:

  • Incomplete Reaction: The starting material, 2-fluoro-3-methylbenzoic acid, has both activating (methyl) and deactivating (fluoro, carboxylic acid) groups. This electronic complexity can lead to sluggish reactions.

    • Solution: Consider using a more potent nitrating system. While a standard mixture of concentrated nitric and sulfuric acids is common, systems using fuming nitric acid and/or oleum can increase conversion rates.[2] However, be aware that harsher conditions can also increase byproduct formation. Alternatively, if following Route B, ensure the oxidation of 2-fluoro-3-nitrotoluene goes to completion by monitoring via TLC or HPLC.

  • Product Loss During Workup: The product is a carboxylic acid, and its solubility is highly pH-dependent.

    • Solution: During the aqueous workup, ensure the solution is acidified to a pH of 1-2. This fully protonates the carboxylate, minimizing its solubility in water and maximizing precipitation.[5] Thoroughly wash the precipitate with cold water to remove residual acid without significant product loss.

  • Sub-optimal Purification: Aggressive recrystallization can lead to significant loss of product in the mother liquor.

    • Solution: Carefully select a recrystallization solvent system (e.g., ethanol/water, isopropanol/water) where the product has high solubility at elevated temperatures but low solubility at or below room temperature.[4] Avoid using an excessive volume of solvent.

Issue: Isomer Impurities & Regioselectivity

Q2: I'm observing significant amounts of other nitro-isomers in my product. How can I improve the regioselectivity of the nitration (Route A)?

A2: This is a classic challenge in electrophilic aromatic substitution. The final position of the nitro group is a competition between the directing effects of the existing substituents.

  • Understanding the Directing Effects:

    • -CH₃ (Methyl): Activating, ortho-, para- director.

    • -F (Fluoro): Deactivating, ortho-, para- director.

    • -COOH (Carboxylic Acid): Deactivating, meta- director.

    The desired 5-nitro position is para to the methyl group and meta to both the fluorine and carboxylic acid groups. This is a favorable outcome, but other isomers can still form.

  • Causality & Solutions:

    • Temperature: This is the most critical parameter. Higher temperatures provide more energy for the reaction to overcome the activation barriers for less-favored isomers.

      • Solution: Maintain strict, low-temperature control throughout the reaction. Perform the addition of the nitrating agent at -5 to 0°C and maintain this temperature for the duration of the reaction.[6][7] This significantly enhances selectivity for the thermodynamically favored product.[8]

    • Rate of Addition: A high local concentration of the nitrating agent can increase side reactions and decrease selectivity.

      • Solution: Add the nitrating mixture dropwise, very slowly, to the solution of the benzoic acid with vigorous stirring.[8] This ensures the nitronium ion concentration remains low and constant.

Issue: Byproduct Formation (Dinitration & Oxidation)

Q3: My product is contaminated with dinitrated compounds or byproducts from methyl group oxidation. What reaction parameters should I adjust?

A3: These byproducts arise from the reaction being too aggressive or running for too long.

  • Dinitration: The initial product, this compound, is highly deactivated, making a second nitration difficult but not impossible under harsh conditions.[9]

    • Solution: Use a controlled molar equivalent of the nitrating agent (typically 1.1 to 1.2 equivalents of HNO₃).[6] Avoid large excesses. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction.[8]

  • Oxidation: Strong nitrating mixtures are also powerful oxidizing agents. The methyl group is susceptible to oxidation, especially at elevated temperatures.

    • Solution: As with improving selectivity, maintaining low temperatures (≤ 0°C) is paramount to minimize oxidative side reactions.[8] If methyl group oxidation is a persistent issue, consider Route B, where the oxidation is a deliberate, controlled step using a more selective oxidant like sodium dichromate.[4]

G start Low Yield or Purity Issue check_sm Is Starting Material Consumed? (TLC/HPLC) start->check_sm check_iso Are Isomers Present? check_sm->check_iso Yes sol_time Action: • Increase reaction time • Use stronger nitrating agent (fuming HNO3/oleum) check_sm->sol_time No check_by Are Other Byproducts (Dinitro, etc.) Present? check_iso->check_by No sol_temp Action: • Lower reaction temp (-5 to 0°C) • Slow dropwise addition of nitrating agent check_iso->sol_temp Yes sol_stoi Action: • Use 1.1-1.2 eq. HNO3 • Quench reaction upon SM consumption check_by->sol_stoi Yes sol_workup Action: • Ensure workup pH is 1-2 • Optimize recrystallization solvent check_by->sol_workup No

Caption: Troubleshooting decision tree for common synthesis issues.

Section 3: Detailed Experimental Protocols

The following protocols are based on literature procedures and incorporate best practices for maximizing yield and purity.

Protocol 1: (Recommended) Oxidation of 2-Fluoro-3-nitrotoluene (Route B)

This route is recommended for its high reported yield and avoidance of isomer issues associated with nitrating the benzoic acid directly.[4]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-fluoro-3-nitrotoluene (1 eq.) in a 2:1 mixture of isopropanol and water.

  • Addition of Oxidant: Add sodium dichromate (Na₂Cr₂O₇, ~1.8 eq.) to the mixture in portions to control the initial exotherm.

  • Reaction: Stir the reaction mixture at room temperature (~25°C) for 3-4 hours. The reaction progress can be monitored by TLC or HPLC by observing the disappearance of the starting material spot.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove chromium salts.

    • Transfer the filtrate to a round-bottom flask and remove the isopropanol under reduced pressure using a rotary evaporator.

    • Add water to the remaining aqueous residue and stir. Heat gently to dissolve any remaining solids.

    • Cool the solution to 0°C in an ice bath to induce recrystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield 2-fluoro-3-nitrobenzoic acid. A yield of ~96% has been reported for this step.[4]

Protocol 2: Optimized Direct Nitration of 2-Fluoro-3-methylbenzoic Acid (Route A)

This protocol is optimized to mitigate the common issues of isomer formation and side reactions.

Step-by-Step Methodology:

  • Acid Preparation: In a flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask to -5°C using an ice-salt bath.

  • Substrate Addition: Add 2-fluoro-3-methylbenzoic acid (1 eq.) portion-wise to the cold sulfuric acid, ensuring the temperature does not rise above 0°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.2 eq.) to a small amount of concentrated sulfuric acid. Cool this mixture before use.

  • Nitration: Add the cold nitrating mixture dropwise to the substrate solution over 1.5-2 hours. Crucially, maintain the internal reaction temperature between -5 and 0°C throughout the addition. [6][7]

  • Reaction: Stir the mixture at this temperature for an additional 2 hours after the addition is complete.[7] Monitor the reaction by TLC (eluent: petroleum ether/ethyl acetate = 1:1).[6]

  • Quenching: Once the starting material is consumed, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., isopropanol/water) to obtain pure this compound.

Section 4: Data Summary Table

The table below summarizes key parameters for different synthetic approaches found in the literature.

RouteStarting MaterialKey ReagentsTemperatureTypical YieldKey Considerations & Reference
A 2-Fluoro-3-methylbenzoic acidConc. H₂SO₄, Conc. HNO₃-5 to 0°CModerateStrict temperature control is critical to minimize isomer formation.[6][7]
A 5-Fluoro-2-methylbenzoic acidFuming HNO₃, Oleum0°CHighHarsher conditions, may lead to byproducts if not controlled. Note: This is for a different isomer but illustrates potent conditions.[2]
B 2-Fluoro-3-nitrotolueneNa₂Cr₂O₇, Isopropanol/H₂O25°C~96%High yield and selectivity; avoids nitration challenges.[4]
B 2-Fluoro-3-nitrobenzaldehydeH₂O₂, Catalyst (e.g., Na₂WO₄)RefluxHigh"Greener" oxidation method using hydrogen peroxide.[1]

Section 5: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with mixed acid (H₂SO₄/HNO₃) nitrations? A: Mixed acid is extremely corrosive and a powerful oxidizing agent. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The addition of nitric acid to sulfuric acid is exothermic and should be done slowly and with cooling. Quenching the reaction on ice must also be done slowly to control the exotherm.

Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is a fast and effective method. A typical mobile phase would be a mixture of petroleum ether and ethyl acetate (e.g., 1:1 v/v).[6] The starting material, product, and any byproducts should have different Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q: What is the role of sulfuric acid in a mixed-acid nitration? A: Sulfuric acid serves two primary purposes. First, it acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Second, it acts as a solvent and a dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit the formation of the nitronium ion.

Q: Are there "greener" alternatives to traditional oxidants like dichromate? A: Yes. Recent patents describe the use of hydrogen peroxide (H₂O₂) as an oxidant in the presence of a catalyst, such as sodium tungstate (Na₂WO₄) or other transition metal catalysts.[1] This approach is environmentally preferable as the only byproduct is water.

References

  • Ozerskaya, A. V. et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(vii), 108-125. [Link]

  • Google Patents. (2024). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Maurya, S. K., et al. (2004). Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate. Retrieved from [Link]

  • Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5, 634-637. [Link]

  • Reddit. (2023). Di-nitration troubleshooting. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing experiments and design more robust synthetic strategies for the future.

Section 1: The Primary Synthetic Route: An Overview

The most prevalent method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) of 2-fluoro-3-methylbenzoic acid. Specifically, this involves a nitration reaction using a mixture of concentrated nitric acid and a strong acid catalyst, typically sulfuric acid.[1][2] The goal is to introduce a single nitro (-NO₂) group onto the aromatic ring.

The core of this synthesis lies in controlling the regioselectivity. The starting material possesses three substituents, each exerting an electronic influence that "directs" the incoming electrophile (the nitronium ion, NO₂⁺).

  • -F (Fluoro): An activating ortho, para-director due to resonance, but deactivating by induction.[3]

  • -CH₃ (Methyl): An activating ortho, para-director through hyperconjugation.[3]

  • -COOH (Carboxylic Acid): A deactivating meta-director due to its electron-withdrawing nature.[3]

The desired product, this compound, results from nitration at the C5 position. This position is para to the fluoro group, meta to the methyl group, and meta to the carboxylic acid. The directing effects of the fluoro and carboxylic acid groups align to favor substitution at this position, making it the major product under carefully controlled conditions.

Caption: The direct nitration of 2-fluoro-3-methylbenzoic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect?

The primary side products are other regioisomers and dinitro compounds. A US patent application noted that nitration under certain conditions can yield a mixture of various regioisomers and by-products, with a combined yield as low as 45.1%.[1] The formation of these impurities is a direct result of the competing directing effects of the substituents on the aromatic ring. Over-nitration can also occur, leading to dinitrobenzoic acid derivatives.[1]

Q2: My final product is a yellow or brown solid, but literature reports it as colorless or white. Why?

A yellow or brown coloration often indicates the presence of impurities.[1] This can be due to residual dinitro compounds, which are often yellow, or byproducts from oxidative degradation of the starting material or product caused by excessively harsh reaction conditions (e.g., high temperature).

Q3: How can I improve the regioselectivity and overall yield of the reaction?

Controlling the reaction temperature is the most critical factor. The nitration should be performed at low temperatures, typically between -5 and 0°C, with slow, portion-wise addition of the nitrating mixture.[2][4] Additionally, using stronger nitrating systems like fuming nitric acid in oleum has been reported to increase both yield and purity, producing a colorless product with low levels of dinitro derivatives.[1]

Q4: What is the specific role of concentrated sulfuric acid (or oleum) in this reaction?

Sulfuric acid serves two primary purposes. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺)—the active species in nitration.[5][6] Second, it serves as a powerful dehydrating agent, absorbing the water produced during the reaction and driving the equilibrium towards product formation.[5]

Section 3: Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low Yield of Desired Product
Possible CauseDiagnosis & ConfirmationRecommended Solution & Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). A persistent spot corresponding to the starting material indicates an incomplete reaction.[4]Extend the reaction time at the recommended low temperature (e.g., stir for an additional 1-2 hours). Ensure the nitric acid used is not old or degraded, as its potency can decrease over time.
Poor Regioselectivity Analyze the crude product using ¹H NMR or LC-MS. The presence of multiple isomers will be evident from complex signal patterns or multiple mass peaks.Refine temperature control. Ensure the internal reaction temperature does not rise above 0°C during reagent addition. For persistent issues, consider switching to an oleum/fuming HNO₃ system, which has been shown to improve selectivity.[1]
Product Loss During Workup The desired product has some solubility in acidic water.Quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring to ensure rapid precipitation.[4] When performing extractions, use an adequate volume of an appropriate organic solvent (e.g., Ethyl Acetate) and perform multiple extractions to ensure complete recovery.
Problem 2: Product is Contaminated with Regioisomers

The formation of regioisomers is the most common side reaction. The primary isomers result from nitration at the C4 and C6 positions.

DiagnosisPreventionPurification Protocol
Confirm the presence of isomers using HPLC or ¹H NMR spectroscopy. Isomers will have the same mass but different retention times and NMR splitting patterns.Strict adherence to low-temperature conditions (-5 to 0°C) is paramount. The energy difference between the transition states leading to different isomers is small, and higher temperatures provide enough energy to overcome these barriers, leading to a less selective reaction.Purification of the crude product can be achieved via silica gel chromatography. A solvent system of petroleum ether/ethyl acetate is often effective.[4] Alternatively, careful recrystallization from an appropriate solvent system may enrich the desired isomer.
Problem 3: Presence of Dinitro Byproducts
DiagnosisPreventionPurification Strategy
Dinitro compounds will have a significantly higher molecular weight, easily detectable by Mass Spectrometry (MS). They may also appear as separate, often less polar, spots on a TLC plate.Use a stoichiometric amount of nitric acid (typically 1.1 to 1.2 equivalents). Avoid "hot spots" in the reaction mixture by ensuring efficient stirring and very slow, dropwise addition of the nitrating agent. Elevated temperatures dramatically increase the rate of a second nitration.[7]Dinitro compounds can be challenging to separate from the mono-nitro product due to similar polarities. Column chromatography is the most reliable method. Prevention is a far more effective strategy than removal.

Section 4: Visualizing the Reaction Landscape

Understanding the main reaction in the context of its primary side reactions is crucial for effective troubleshooting.

Caption: The desired reaction pathway versus common side reactions.

Below is a logical workflow for troubleshooting common issues based on initial observations of the crude product.

Troubleshooting_Workflow Troubleshooting Workflow Start Crude Product Analysis Yield Low Yield? Start->Yield TLC Multiple Spots on TLC? Color Product is Colored (Yellow/Brown)? TLC->Color No Purify Action: Purify via Column Chromatography or Recrystallization TLC->Purify Yes Yield->TLC Yes Check_Workup Action: Review Workup (Quenching, Extraction) Yield->Check_Workup No Check_Stoichiometry Action: Verify Reagent Stoichiometry (1.1-1.2 eq. HNO₃) Color->Check_Stoichiometry No Carbon_Treat Action: Treat with Activated Carbon Color->Carbon_Treat Yes Optimize_Temp Action: Optimize Temp Control (-5 to 0°C) & Reagent Addition Purify->Optimize_Temp Impure after purification Success Pure Product Obtained Purify->Success Pure Optimize_Temp->Success Check_Workup->Optimize_Temp Check_Stoichiometry->Optimize_Temp Carbon_Treat->Purify

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-3-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this key chemical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The most common and direct route involves the electrophilic nitration of 2-fluoro-3-methylbenzoic acid. However, alternative routes, such as the oxidation of a nitrated toluene precursor, also exist and may be advantageous depending on the available starting materials and scalability requirements.[1] The primary challenges in the direct nitration route are controlling the regioselectivity due to the complex interplay of directing groups on the aromatic ring and managing the reaction's exothermicity.[2]

cluster_0 Primary Synthetic Routes A Starting Material: 2-Fluoro-3-methylbenzoic Acid D Electrophilic Nitration (HNO₃ / H₂SO₄) A->D Direct & Common B Starting Material: 2-Fluoro-3-nitrotoluene E Oxidation (e.g., KMnO₄, CrO₃) B->E Alternative Route C Target Product: This compound D->C E->C

Caption: Common synthetic pathways to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing this compound via nitration?

The main challenge is achieving high regioselectivity. The starting material, 2-fluoro-3-methylbenzoic acid, has three substituents with competing directing effects. The fluorine and methyl groups are ortho, para-directors, while the carboxylic acid group is a meta-director.[2] This complex electronic landscape can lead to a mixture of nitro-isomers, making purification difficult and reducing the yield of the desired 5-nitro product.

Q2: Why is my reaction yield consistently low even with a strong nitrating mixture?

Low yields can stem from the deactivated nature of the aromatic ring. Both the fluorine and carboxylic acid groups are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, making the reaction inherently slow.[2] Incomplete conversion may occur if the reaction time is too short or the temperature is too low. Conversely, excessively harsh conditions can lead to degradation or the formation of unwanted byproducts.

Q3: What are the critical safety precautions for this reaction?

The standard nitrating mixture of concentrated nitric and sulfuric acids is highly corrosive and a powerful oxidizing agent. The reaction is often exothermic and can run away if the nitrating agent is added too quickly or cooling is insufficient.[3] Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, is mandatory. The reaction should always be conducted in a well-ventilated chemical fume hood, and the reaction mixture should be quenched by slowly pouring it onto ice with vigorous stirring.

Troubleshooting Guide: Nitration of 2-Fluoro-3-methylbenzoic Acid

This guide addresses specific issues that may arise during the nitration of 2-fluoro-3-methylbenzoic acid.

Issue 1: Low or Incomplete Reaction Conversion

Question: My TLC/HPLC analysis shows a significant amount of unreacted starting material, even after several hours. How can I drive the reaction to completion?

Answer: This issue is common due to the electron-withdrawing nature of the substituents, which slows the reaction rate.[2] Consider the following adjustments:

  • Increase Nitrating Agent Strength: The active electrophile is the nitronium ion (NO₂⁺), which is generated from nitric acid in the presence of a stronger acid like sulfuric acid.[4] If using standard concentrated acids, switching to fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of the nitronium ion and accelerate the reaction.[5]

  • Optimize Temperature: Cautiously increasing the reaction temperature can improve the rate. However, this must be balanced against the risk of reduced selectivity and increased byproduct formation.[2] It is crucial to find an optimal temperature for your specific setup. A typical starting range for nitration of deactivated rings is 0 °C to room temperature, but some substrates may require gentle heating (e.g., 40-50 °C).

  • Extend Reaction Time: Given the substrate's low reactivity, a longer reaction time may be necessary.[2] Monitor the reaction's progress every few hours using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the point of maximum conversion.

Issue 2: Poor Regioselectivity and Isomer Formation

Question: I am obtaining a mixture of isomers, primarily the 4-nitro and 6-nitro products, in addition to my desired 5-nitro product. How can I improve selectivity?

Answer: Regioselectivity is governed by the directing effects of the existing substituents. The fluorine atom directs ortho/para, the methyl group directs ortho/para, and the carboxylic acid directs meta. The desired 5-position is meta to the carboxyl group, ortho to the fluorine, and meta to the methyl group.

  • Temperature Control: Lowering the reaction temperature (e.g., -10 °C to 0 °C) often enhances selectivity. At lower temperatures, the reaction is more sensitive to the subtle electronic differences between the possible sites of attack, favoring the thermodynamically more stable product.

  • Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise to the substrate solution.[2] This maintains a low instantaneous concentration of the nitronium ion, which can favor attack at the most electronically favorable position and prevent localized temperature increases that might scramble selectivity.

  • Solvent Effects: While typically performed in excess sulfuric acid, the choice of a co-solvent can sometimes influence isomer distribution, although this is less common for strong acid nitrations.

Issue 3: Formation of Dinitrated or Oxidized Byproducts

Question: My mass spec analysis indicates the presence of dinitrated species, and the crude product has a dark color, suggesting oxidative degradation. How can these side reactions be minimized?

Answer: These byproducts arise from overly harsh reaction conditions.

  • Stoichiometry is Key: Use only a modest excess of the nitrating agent (typically 1.1 to 1.5 molar equivalents of nitric acid). A large excess significantly increases the probability of a second nitration event.[2]

  • Maintain Low Temperature: Dinitration and oxidation are often more activated processes than the initial mononitration. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate is the most effective way to prevent these side reactions.

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat and maintain a homogenous concentration of reagents, preventing localized "hot spots" where side reactions can occur.[3]

Issue 4: Challenges in Product Purification

Question: The isomers of fluoro-methyl-nitrobenzoic acid are proving very difficult to separate. What purification strategies are most effective?

Answer: The similar polarity and physical properties of nitro-isomers make their separation challenging.[6]

  • Fractional Recrystallization: This is often the most effective method for separating isomers on a larger scale. A solvent screen is necessary to identify a solvent or solvent system in which the solubility of the desired isomer is significantly different from the others at different temperatures. Ethanol, methanol, or toluene-heptane mixtures are common starting points.

  • Column Chromatography: While potentially difficult, silica gel chromatography can be used. A shallow solvent gradient (e.g., starting with a non-polar eluent like hexane and slowly increasing the proportion of ethyl acetate) may be required to achieve separation.

  • Derivative Formation: In difficult cases, it may be possible to temporarily convert the carboxylic acids to their methyl esters. The esters may have different chromatographic properties, allowing for easier separation. Following separation, the desired ester can be hydrolyzed back to the carboxylic acid.

Optimized Experimental Protocol & Workflow

The following protocol represents a robust starting point for the nitration of 2-fluoro-3-methylbenzoic acid.

Table 1: Optimized Reaction Parameters
ParameterRecommended ValueRationale
Starting Material 2-Fluoro-3-methylbenzoic acid1.0 equivalent
Solvent/Catalyst Concentrated H₂SO₄ (98%)Dehydrating agent to generate NO₂⁺
Nitrating Agent Fuming HNO₃ (>90%)1.2 equivalents for high reactivity
Temperature -5 °C to 0 °CEnhances regioselectivity, minimizes byproducts
Addition Time 30-60 minutesSlow addition prevents exotherm and side reactions
Reaction Time 2-6 hoursMonitor by TLC/HPLC for completion
Workup Quench on ice, filter precipitateStandard procedure for acid-catalyzed reactions
Step-by-Step Methodology
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-fluoro-3-methylbenzoic acid (1.0 eq).

  • Cooling: Place the flask in an ice-salt bath and cool the contents to -5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 3-5 mL per gram of starting material) while maintaining the internal temperature below 5 °C. Stir until all solid has dissolved.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.2 eq) to a small amount of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture to the dropping funnel and add it dropwise to the solution of the benzoic acid over 30-60 minutes. Ensure the internal temperature does not exceed 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor its progress by periodically taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Dry the crude solid. Purify via recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

cluster_1 Experimental Workflow Setup 1. Reaction Setup (& Reagent Cooling) Nitration 2. Dropwise Addition of Nitrating Agent (T < 0 °C) Setup->Nitration Monitor 3. Reaction Monitoring (TLC / HPLC) Nitration->Monitor Quench 4. Quench Reaction on Crushed Ice Monitor->Quench Upon Completion Isolate 5. Isolate Crude Product (Filtration & Washing) Quench->Isolate Purify 6. Purification (Recrystallization) Isolate->Purify Analyze 7. Characterization (NMR, MP) Purify->Analyze

Caption: A typical experimental workflow for nitration and purification.

References

  • CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [Link]

  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones . Arkivoc. [Link]

  • The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment . Journal of the American Chemical Society. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. [Link]

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

Sources

Technical Support Center: Nitration of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the troubleshooting and optimization of nitration reactions involving fluorinated benzoic acids. This resource is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. Here, we will delve into the mechanistic intricacies, provide practical, field-tested advice, and offer detailed protocols to ensure the success of your experiments.

Introduction: The Challenge of Competing Directing Effects

The nitration of fluorinated benzoic acids is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the delicate interplay of competing electronic and steric effects. The aromatic ring is substituted with two groups: a fluorine atom and a carboxylic acid group. Both are electron-withdrawing and thus deactivate the ring towards electrophilic attack, which can lead to slow or incomplete reactions.[1][2]

The fluorine atom, while deactivating due to its high electronegativity (an inductive or -I effect), is an ortho-, para- director because of its ability to donate a lone pair of electrons through resonance (a +M effect).[2][3][4] Conversely, the carboxylic acid group is a strong deactivating group and a meta- director.[1] This fundamental conflict in directing effects often results in the formation of a mixture of isomers, making the desired product's selective synthesis and purification a significant challenge.[1]

This guide will provide you with the necessary tools to understand and control these factors, enabling you to troubleshoot common issues and optimize your reaction conditions for the best possible outcome.

Frequently Asked Questions (FAQs)

Q1: Why is my nitration of fluorinated benzoic acid so slow or incomplete?

Both the fluorine and the carboxylic acid groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[1][2] This inherent low reactivity is the primary reason for slow or incomplete reactions.[1]

Q2: What is the expected major product for the nitration of 2-fluoro, 3-fluoro, and 4-fluorobenzoic acid?

The regioselectivity is highly dependent on the position of the fluorine atom. The following table summarizes the expected major products.[1]

Starting MaterialMajor Nitration Product(s)Rationale
2-Fluorobenzoic Acid 2-Fluoro-5-nitrobenzoic acid & 2-Fluoro-3-nitrobenzoic acidThe fluorine at position 2 directs ortho and para. The para position (5-position) is sterically accessible. The ortho position (3-position) is also electronically favored but may have some steric hindrance. The carboxylic acid directs meta (to positions 3 and 5).[1]
3-Fluorobenzoic Acid 3-Fluoro-2-nitrobenzoic acid, 3-Fluoro-4-nitrobenzoic acid, & 5-Fluoro-2-nitrobenzoic acidThe fluorine at position 3 directs ortho (to positions 2 and 4) and para (to position 6, which is equivalent to 2). The carboxylic acid directs meta (to position 5). A complex mixture is likely.[1]
4-Fluorobenzoic Acid 4-Fluoro-3-nitrobenzoic acidThe major product is typically the one where the nitro group is positioned ortho to the fluorine and meta to the carboxylic acid.[1]

Q3: I am observing the formation of multiple products. How can I improve the selectivity?

The formation of multiple isomers is a common issue due to the competing directing effects. To improve selectivity, consider the following:

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0°C or below) can significantly enhance selectivity by favoring the kinetically controlled product and minimizing the formation of byproducts.[1]

  • Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture to a well-stirred solution of the fluorinated benzoic acid helps to maintain a low concentration of the electrophile (nitronium ion, NO₂⁺) and dissipate the heat from the exothermic reaction.[1]

Q4: How can I effectively purify the desired nitro-fluorinated benzoic acid isomer?

The separation of nitro isomers can be challenging due to their similar physical properties.[1] Common purification techniques include:

  • Recrystallization: This is often the first method of choice. The selection of an appropriate solvent or solvent system is critical. Mixtures of ethanol and water are commonly used.[1]

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. The choice of eluent is key to achieving good separation.[1]

  • pH-Mediated Separation: A patented method for the separation of some isomers involves adjusting the pH to selectively precipitate one isomer over another. This technique may be adaptable for other fluorinated benzoic acid isomers.[1][5]

Troubleshooting Guide

This table provides a summary of common problems, their potential causes, and suggested solutions.[1]

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction due to the deactivating nature of the substituents.Increase reaction time, cautiously increase temperature, or use a more potent nitrating system (e.g., fuming nitric acid).[1]
Loss of product during workup or purification.Optimize the workup procedure, for instance, by ensuring complete precipitation. For purification, carefully select the recrystallization solvent to minimize the solubility of the desired product at low temperatures.[1]
Incorrect stoichiometry of reagents.Carefully control the molar ratios of the fluorinated benzoic acid and the nitrating agent.[1]
Formation of Dark-Colored Byproducts (Tars) Oxidation of the starting material or product.Maintain low reaction temperatures and ensure controlled, slow addition of the nitrating agent.[1]
Side reactions due to impurities in the starting material.Ensure the purity of the starting fluorinated benzoic acid before proceeding with the nitration.[1]
Dinitration Products Observed Reaction temperature is too high.Strictly control the temperature, keeping it as low as feasible for the reaction to proceed.[1]
Excess of nitrating agent.Use a controlled molar excess of the nitrating agent.[1]
Prolonged reaction time at elevated temperatures.Monitor the reaction closely and quench it once the starting material is consumed to avoid over-reaction.[1]
Difficulty in Isolating the Product The product is soluble in the workup solvent (water).Ensure the aqueous solution is sufficiently acidic during workup to fully protonate the carboxylic acid, thereby minimizing its solubility.[1]
The product has "oiled out" instead of crystallizing.During recrystallization, ensure the solution is not supersaturated to an extent that it oils out. This can be controlled by the rate of cooling and the amount of solvent used.[1]

Experimental Protocols

General Safety Precautions:

The nitration of aromatic compounds using concentrated nitric and sulfuric acids is a highly exothermic and potentially hazardous reaction.[6][7][8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6][8][10] Concentrated acids should be handled with extreme care.[1][6]

Protocol 1: Nitration of 4-Fluorobenzoic Acid

This protocol is adapted from a known synthesis of 4-fluoro-3-nitrobenzoic acid.[1]

Materials:

  • 4-Fluorobenzoic acid (50 g, 0.36 mol)

  • Concentrated sulfuric acid (300 ml)

  • Concentrated nitric acid (150 ml, density 1.42 g/mL)

  • Ice

Procedure:

  • In a flask of appropriate size, carefully add 150 ml of concentrated nitric acid to 300 ml of concentrated sulfuric acid while cooling the mixture in an ice bath to 0°C.[1]

  • To this cold nitrating mixture, add 50 g of 4-fluorobenzoic acid in portions over a period of 30 minutes, ensuring the temperature is maintained at 0°C.[1]

  • After the addition is complete, continue to stir the reaction mixture at 0°C for one hour.[1]

  • Allow the reaction mixture to slowly warm to 20°C and stir for an additional 16 hours.[1]

  • Carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.[1]

  • The precipitated solid is collected by filtration.

  • Wash the solid product thoroughly with cold water.[1]

  • Dry the product to obtain 4-fluoro-3-nitrobenzoic acid. A reported yield for this procedure is 47.6 g. The melting point of the product is 123-124°C.[1]

Visualizing the Process

Diagram 1: General Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_optimization Optimization Strategies cluster_outcome Desired Outcome Problem Low Yield / Incomplete Reaction CheckPurity Check Reagent Purity Problem->CheckPurity CheckStoichiometry Verify Stoichiometry Problem->CheckStoichiometry MonitorReaction Monitor with TLC/HPLC Problem->MonitorReaction IncreaseTime Increase Reaction Time MonitorReaction->IncreaseTime If incomplete IncreaseTemp Increase Temperature (Cautiously) MonitorReaction->IncreaseTemp If slow StrongerReagent Use Stronger Nitrating Agent MonitorReaction->StrongerReagent If still slow ImprovedYield Improved Yield IncreaseTime->ImprovedYield IncreaseTemp->ImprovedYield StrongerReagent->ImprovedYield

Caption: A logical workflow for troubleshooting low yield or incomplete nitration reactions.

Diagram 2: Directing Effects in the Nitration of 4-Fluorobenzoic Acid

DirectingEffects cluster_substituents Substituents cluster_effects Directing Effects cluster_outcome Predicted Outcome Ring 4-Fluorobenzoic Acid Ring F Fluorine (-F) Ring->F COOH Carboxylic Acid (-COOH) Ring->COOH F_direct Ortho, Para-Directing (Positions 3 & 5) F->F_direct Resonance (+M) COOH_direct Meta-Directing (Positions 3 & 5) COOH->COOH_direct Inductive (-I) MajorProduct Major Product at Position 3 (4-Fluoro-3-nitrobenzoic acid) F_direct->MajorProduct Reinforcing COOH_direct->MajorProduct Reinforcing

Sources

Technical Support Center: Troubleshooting Unexpected Byproducts in Reactions of 2-Fluoro-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-fluoro-3-methyl-5-nitrobenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of unexpected byproducts during various chemical transformations of this versatile synthetic intermediate. My aim is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, ensuring the integrity and efficiency of your synthetic routes.

The unique arrangement of the activating nitro group and the deactivating, yet nucleophilically displaceable, fluorine atom, in conjunction with the carboxylic acid and methyl groups, presents a complex reactivity profile. This guide will delve into the causality behind the formation of common byproducts in key reactions such as nucleophilic aromatic substitution (SNAr), esterification, amide coupling, nitro group reduction, and electrophilic aromatic substitution.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • What are the most common unexpected byproducts observed in reactions involving this compound?

    • How can I minimize the formation of regioisomers during the synthesis (nitration) of this compound?

    • Why am I observing decarboxylation of my starting material or product?

    • What are the likely byproducts when performing a nucleophilic aromatic substitution (SNAr) on this molecule?

    • I'm seeing incomplete reduction of the nitro group. What are the potential intermediates or byproducts?

  • Troubleshooting Guides by Reaction Type

    • Nucleophilic Aromatic Substitution (SNAr)

      • Problem: Displacement of the Fluorine Atom by Solvent or Reagent Anions

      • Problem: Competing Reactions at the Carboxylic Acid Group

    • Esterification & Amide Coupling

      • Problem: Formation of Anhydrides and Other Side Products

      • Problem: Incomplete Conversion and Difficult Purification

    • Reduction of the Nitro Group

      • Problem: Partial Reduction Products (Nitroso, Hydroxylamine)

      • Problem: Reduction of the Carboxylic Acid Group

    • Electrophilic Aromatic Substitution (Further Nitration)

      • Problem: Formation of Dinitro Byproducts

Frequently Asked Questions (FAQs)

What are the most common unexpected byproducts observed in reactions involving this compound?

The formation of unexpected byproducts is highly dependent on the reaction conditions and the reagents used. However, based on the functional groups present, the most common classes of byproducts include:

  • Decarboxylation Products: Under harsh thermal conditions, loss of the carboxylic acid group can occur to form 1-fluoro-2-methyl-4-nitrobenzene.[1]

  • Nucleophilic Aromatic Substitution (SNAr) Products: The fluorine atom can be displaced by nucleophiles, including solvents (e.g., methanol, water) or anions from salts present in the reaction mixture.[2][3]

  • Over-reaction Products: In reactions like nitration, dinitro derivatives can form.[4]

  • Partially Reduced Products: During the reduction of the nitro group, intermediates such as nitroso and hydroxylamine derivatives can be isolated if the reaction is not driven to completion.[5]

  • Esterification/Amide Coupling Side Products: In addition to the desired ester or amide, side reactions can lead to the formation of anhydrides or other activated species that can react further.[6]

How can I minimize the formation of regioisomers during the synthesis (nitration) of this compound?

The synthesis of this compound typically involves the nitration of a precursor like 5-fluoro-2-methylbenzoic acid. The directing effects of the existing substituents can lead to the formation of regioisomers. To minimize these byproducts:

  • Control the Temperature: Nitration is an exothermic reaction. Maintaining a low temperature (typically -5 to 0 °C) is crucial to improve selectivity and prevent over-nitration.[7]

  • Use a Precise Stoichiometry of Nitrating Agent: Using a slight excess of the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is often necessary, but a large excess can lead to the formation of dinitro byproducts.[4]

  • Slow, Controlled Addition: The nitrating agent should be added dropwise to the solution of the starting material to maintain a low localized concentration and control the reaction temperature.[7]

Why am I observing decarboxylation of my starting material or product?

Decarboxylation of benzoic acids can be promoted by heat, particularly in the presence of copper catalysts or under radical conditions. The presence of an electron-withdrawing nitro group can stabilize the intermediate formed upon decarboxylation. To avoid this:

  • Maintain Moderate Reaction Temperatures: Avoid unnecessarily high temperatures during your reaction and work-up.

  • Avoid Prolonged Heating: Keep reaction times to a minimum.

  • Consider the pH: In some cases, the stability of the carboxylate salt at a specific pH may be higher than the free carboxylic acid.

What are the likely byproducts when performing a nucleophilic aromatic substitution (SNAr) on this molecule?

The fluorine atom is activated towards nucleophilic aromatic substitution by the ortho- and para-directing nitro group. Potential byproducts include:

  • Products of Substitution by Solvent: If the reaction is performed in a nucleophilic solvent like methanol or ethanol, you may observe the corresponding methoxy or ethoxy substituted product.

  • Hydrolysis Product: If water is present, the fluorine can be displaced to form the corresponding hydroxybenzoic acid.

  • Competitive Reaction at the Carboxylic Acid: The incoming nucleophile might also react with the carboxylic acid group, especially if it's a strong base or if the carboxylic acid is activated.

I'm seeing incomplete reduction of the nitro group. What are the potential intermediates or byproducts?

The reduction of a nitro group to an amine proceeds through several intermediates. If the reduction is incomplete, you may isolate:

  • Nitroso compounds: (Ar-N=O)

  • Hydroxylamine compounds: (Ar-NHOH)

The choice of reducing agent and reaction conditions determines the final product. For a selective reduction of the nitro group in the presence of the carboxylic acid, reagents like SnCl₂/HCl or catalytic hydrogenation with specific catalysts are often employed.[8][9]

Troubleshooting Guides by Reaction Type

Nucleophilic Aromatic Substitution (SNAr)
Problem: Displacement of the Fluorine Atom by Solvent or Reagent Anions

Symptoms:

  • Mass spectrometry data shows a peak corresponding to the mass of the starting material plus the mass of the nucleophilic solvent molecule (e.g., +16 for methoxy, +1 for hydroxy) minus the mass of HF.

  • NMR spectroscopy indicates the disappearance of the C-F coupling and the appearance of new signals corresponding to the new substituent.

Causality: The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. The fluorine atom is a good leaving group in SNAr reactions.

Solutions:

  • Use an Aprotic, Non-Nucleophilic Solvent: Solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the starting material.

  • Control Reaction Temperature: Higher temperatures can sometimes favor side reactions. Optimize the temperature to favor the desired reaction.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and acidify with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify by recrystallization or column chromatography.

Esterification & Amide Coupling
Problem: Formation of Anhydrides and Other Side Products

Symptoms:

  • Complex reaction mixture observed by TLC or LC-MS.

  • Mass spectrometry data may show peaks corresponding to the symmetrical anhydride of this compound.

  • During esterification with alcohols, side products from the condensation of the alcohol may be observed.[6]

Causality: Carboxylic acid activation is a key step in both esterification and amide coupling. The activated intermediate can sometimes react with another molecule of the carboxylic acid to form an anhydride.

Solutions:

  • Use a Coupling Agent: For amide bond formation, use a reliable coupling agent like HATU, HBTU, or EDC to generate the activated ester in situ, which then reacts with the amine.

  • Fischer Esterification: For simple esters (e.g., methyl or ethyl), refluxing in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄) is often effective.

  • Control Stoichiometry: Use a slight excess of the alcohol or amine to drive the reaction to completion and minimize side reactions of the activated carboxylic acid.

Data Presentation: Common Esterification Conditions and Potential Byproducts
MethodReagentsTemperaturePotential Byproducts
Fischer EsterificationMethanol, cat. H₂SO₄RefluxDimerization products, ether formation from alcohol
Thionyl ChlorideSOCl₂, Methanol0 °C to RefluxSymmetrical anhydride
Coupling AgentDCC/DMAP, AlcoholRoom TempN-acylurea byproduct
Reduction of the Nitro Group
Problem: Partial Reduction Products (Nitroso, Hydroxylamine)

Symptoms:

  • The isolated product is colored (nitroso compounds are often green or blue).

  • Mass spectrometry shows peaks corresponding to the mass of the starting material minus 16 Da (nitroso) or minus 14 Da (hydroxylamine).

  • The reaction stalls before complete conversion to the amine.

Causality: The reduction of a nitro group is a stepwise process. Insufficient reducing agent, low temperature, or short reaction times can lead to the accumulation of intermediates.

Solutions:

  • Choice of Reducing Agent:

    • SnCl₂·2H₂O in an alcoholic solvent: A classic and often reliable method for selective nitro group reduction.[8]

    • Catalytic Hydrogenation (e.g., Pd/C, PtO₂): This method is clean but may also reduce other functional groups if not carefully controlled. Aromatic halogens can sometimes be removed under these conditions.

    • Fe/NH₄Cl or Zn/NH₄Cl: These are often used for selective reductions in neutral conditions.

  • Ensure Sufficient Equivalents of Reducing Agent: Use a stoichiometric excess of the reducing agent.

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the disappearance of the starting material and intermediates.

Visualization: Nitro Group Reduction Pathway

Nitro_Reduction_Pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine + 2e⁻, + 2H⁺

Caption: Stepwise reduction of an aromatic nitro group.

Electrophilic Aromatic Substitution (Further Nitration)
Problem: Formation of Dinitro Byproducts

Symptoms:

  • Mass spectrometry shows a peak corresponding to the addition of another nitro group (+45 Da).

  • The reaction is difficult to control and gives a mixture of products.

Causality: While the existing nitro group is deactivating, the methyl and fluoro groups are activating. Under harsh nitrating conditions, a second nitration can occur.

Solutions:

  • Strict Temperature Control: Maintain low temperatures (-5 to 0 °C or even lower) to maximize selectivity.

  • Careful Control of Nitrating Agent Stoichiometry: Use the minimum necessary amount of the nitrating agent.

  • Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the desired product is formed.

Visualization: Logical Troubleshooting Flow for Byproduct Identification

Troubleshooting_Flow cluster_start Start: Unexpected Peak in LC-MS/TLC cluster_analysis Mass Analysis cluster_higher Higher Mass Byproducts cluster_lower Lower Mass Byproducts Start Analyze Mass Spec Data Mass_Higher Mass > Starting Material? Start->Mass_Higher Mass_Lower Mass < Starting Material? Start->Mass_Lower Dinitro Dinitro Product (+45 Da) Mass_Higher->Dinitro Yes SNAr_Solvent SNAr with Solvent (e.g., +16 Da for OMe) Mass_Higher->SNAr_Solvent Yes Anhydride Anhydride Formation Mass_Higher->Anhydride Yes Decarboxylation Decarboxylation (-44 Da) Mass_Lower->Decarboxylation Yes Partial_Reduction Partial Reduction (-16 or -14 Da) Mass_Lower->Partial_Reduction Yes

Caption: A logical workflow for identifying potential byproducts based on mass spectrometry data.

References

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • A new reagent for selective reduction of nitro group. (n.d.). Retrieved from [Link]

  • Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6- nitrobenzoic acid.
  • Royal Society of Chemistry. (2012). Protodecarboxylation of benzoic acids under radical conditions Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • StackExchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • WIPO Patentscope. (2019). WO/2019/016110 METHOD FOR PREPARATION OF 5-FLUORO-2-METHYL-3-NITROBENZOIC ACID AND ITS METHYL ESTER. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • Semantic Scholar. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Retrieved from [Link]

  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Googleapis.com. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Retrieved from [Link]

  • IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Retrieved from [Link]

Sources

stability issues of 2-Fluoro-3-methyl-5-nitrobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Complex Reagent

Welcome to the technical support guide for 2-Fluoro-3-methyl-5-nitrobenzoic acid (CAS 317-46-4). This molecule is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique arrangement of functional groups that allow for diverse chemical transformations.[1][2][3] However, this same structural complexity—specifically the interplay between the electron-withdrawing nitro and fluoro groups and the adjacent methyl and carboxylic acid moieties—can present stability challenges in solution.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple data sheets to provide a deeper understanding of the molecule's behavior, offering practical, field-tested advice to help you anticipate and troubleshoot stability-related issues in your experiments. We will explore the causality behind its degradation pathways and provide robust protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound in solution?

The main stability concerns stem from two key reactive sites on the molecule:

  • The Fluorine Atom: The aromatic ring is rendered electron-deficient by the powerful electron-withdrawing effects of the nitro (NO₂) and carboxylic acid (COOH) groups.[4][5] This makes the fluorine atom susceptible to Nucleophilic Aromatic Substitution (SNAr) by nucleophiles present in the solution (e.g., hydroxide ions, amines from buffers, or certain solvents).[6][7]

  • The Nitro Group: Nitroaromatic compounds are characteristically sensitive to light (photosensitive) and can undergo reduction under certain chemical conditions.[8][9] Exposure to ambient light over time can lead to the formation of impurities.

Q2: What are the recommended solvents for preparing stock solutions?

For maximum stability, aprotic, non-nucleophilic solvents are recommended. The choice of solvent should align with your experimental needs and the compound's solubility profile.

Solvent ClassRecommended ExamplesRationale & Considerations
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Excellent solubilizing power and generally non-reactive. DMSO is hygroscopic; absorb water, which can become a source of nucleophiles over time.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood for short-term use. Be aware of peroxide formation in aged THF/Dioxane, which can cause oxidative degradation.
Alcohols Methanol, EthanolUse with caution. While the compound is soluble, alcohols are weak nucleophiles and can participate in SNAr or esterification of the carboxylic acid, especially with prolonged storage or heating.
Aqueous Water (with pH adjustment)The compound is only slightly soluble in pure water.[4] Solubility increases at higher pH as the carboxylic acid is deprotonated, but this also increases the risk of hydroxide-mediated hydrolysis (SNAr).

Q3: How should I store the solid compound and its solutions to prevent degradation?

Proper storage is critical to maintaining the compound's integrity.

  • Solid Compound: Store in a tightly sealed container in a cool, dark, and dry place (recommended 2-8°C).[2][4] Protect from light and moisture.

  • Solutions:

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[8]

    • Store Cold: For short-term storage (1-2 weeks), refrigeration (2-8°C) is suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles and solvent evaporation.

    • Inert Atmosphere: For maximum stability, especially in reactive solvents, purging the vial headspace with an inert gas like argon or nitrogen can prevent oxidative degradation.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues you may encounter.

Diagram 1: Troubleshooting Workflow A decision tree to guide researchers from a common experimental problem to its likely cause and recommended solution.

G Start Problem Observed A Unexpected Peaks in HPLC/LC-MS Start->A B Solution Color Change (e.g., Yellowing) Start->B C Low Reaction Yield or Inconsistent Results Start->C D Precipitate Forms in Solution Start->D CauseA1 Cause: Nucleophilic Attack (SNAr) on Fluorine A->CauseA1 CauseA2 Cause: Photodegradation of Nitro Group A->CauseA2 B->CauseA1 B->CauseA2 CauseC1 Cause: Degraded Stock Solution (Inaccurate Concentration) C->CauseC1 CauseD1 Cause: Exceeded Solubility Limit at Storage Temperature D->CauseD1 CauseD2 Cause: Degradation Product is Insoluble D->CauseD2 SolA1 Solution: - Use aprotic, non-nucleophilic solvent. - Avoid basic pH and amine buffers. - Run fresh vs. old sample to confirm. CauseA1->SolA1 SolA2 Solution: - Store solutions protected from light. - Prepare fresh solutions. CauseA2->SolA2 SolC1 Solution: - Prepare fresh stock solution. - Qualify stock solution by HPLC before use. CauseC1->SolC1 SolD1 Solution: - Warm gently and sonicate to redissolve. - Store at room temp if stable, or prepare more dilute stock. CauseD1->SolD1 SolD2 Solution: - Do not use. Precipitate indicates significant degradation. - Prepare a fresh solution. CauseD2->SolD2

Issue 1: I'm seeing unexpected peaks in my HPLC or LC-MS chromatogram.

  • Possible Cause 1: Nucleophilic Aromatic Substitution (SNAr). Your solvent, buffer, or another reagent may be acting as a nucleophile and displacing the fluorine atom. For example, using a Tris or glycine buffer (containing amines) or dissolving in methanol could lead to the formation of a new compound where the fluorine is replaced by the amine or a methoxy group, respectively.[6][10]

  • Recommended Action:

    • Analyze Your System: Review all components of your solution. Are there any nucleophiles (amines, alcohols, high concentrations of OH⁻)?

    • Switch to an Inert Solvent/Buffer: If possible, switch to a non-nucleophilic system. Use an aprotic solvent like acetonitrile (ACN) or DMSO for your stock. If a buffer is required, consider phosphate or HEPES buffers over amine-based ones.

    • Confirm by Comparison: Analyze a freshly prepared solution alongside your aged or experimental solution. If the new peaks are absent in the fresh sample, degradation is confirmed.

  • Possible Cause 2: Photodegradation. If the solution was exposed to light for a prolonged period, the nitro group may have degraded.[8]

  • Recommended Action:

    • Strict Light Protection: Always prepare and store solutions in amber vials or wrapped in foil. Minimize exposure to ambient lab light during experiments.

    • Prepare Freshly: For sensitive applications, use solutions prepared on the same day.

Issue 2: My reaction yield is low, or my experimental results are inconsistent.

  • Possible Cause: Degradation of Stock Solution. The most common cause of inconsistent results is a stock solution that has degraded over time, leading to an inaccurate concentration of the active compound.[11]

  • Recommended Action:

    • Validate Your Stock: Do not assume a stored solution has its initial concentration. If you suspect an issue, re-analyze the stock solution by HPLC with a UV detector to quantify the main peak against a freshly prepared standard.

    • Implement a "Fresh Solution" Policy: For critical experiments, adopt a standard operating procedure where the solution of this compound is prepared fresh from solid material each time.

Issue 3: A precipitate has formed in my solution upon storage, especially in the cold.

  • Possible Cause 1: Low Solubility at Storage Temperature. The compound may be precipitating out of solution because its solubility limit has been reached at the colder storage temperature (e.g., 4°C or -20°C). This is common for moderately soluble compounds in organic solvents.

  • Recommended Action:

    • Attempt to Redissolve: Before use, allow the vial to warm to room temperature. Use a sonicator bath to gently aid redissolution. Visually inspect to ensure all solid has dissolved before taking an aliquot.

    • Adjust Storage or Concentration: If this is a recurring issue, consider storing the solution at room temperature (if stability data permits) or preparing a more dilute stock solution that remains soluble at lower temperatures.

  • Possible Cause 2: Formation of an Insoluble Degradation Product. The precipitate could be a product of degradation that is less soluble than the parent compound.

  • Recommended Action:

    • Do Not Use: If a precipitate forms in a solution stored at room temperature or does not redissolve upon warming, it is highly likely to be a degradation product. Using this solution will lead to inaccurate results.

    • Discard and Prepare Fresh: Discard the solution according to your institution's safety guidelines and prepare a new one from solid stock.

Protocol: Forced Degradation Study for Solution Stability Assessment

To proactively understand the stability of this compound in your specific experimental matrix, conducting a forced degradation (or "stress testing") study is the most robust approach.[8][12][13] This protocol provides a framework for identifying potential degradation pathways and developing a stability-indicating analytical method.

Diagram 2: Forced Degradation Experimental Workflow A flowchart outlining the key steps in performing a forced degradation study to assess compound stability.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or other suitable mobile phase modifier)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector and/or Mass Spectrometer (MS)

  • C18 Reverse-Phase HPLC column

  • pH meter, incubator, photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of the compound in ACN. This serves as the primary stock.

  • Preparation of Stress Samples (in duplicate):

    • For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in an amber HPLC vial. The final concentration will be ~0.5 mg/mL.

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH.

    • Oxidation: Add 1 mL of 3% H₂O₂.

    • Thermal Stress: Add 1 mL of ACN (or your solvent of interest).

    • Control: Add 1 mL of ACN.

  • Incubation:

    • Acid and Thermal: Incubate vials at 60°C.

    • Base and Oxidation: Keep vials at room temperature (reactions are often rapid).

    • Photolytic: Place an uncapped vial (covered with quartz glass) in a photostability chamber according to ICH Q1B guidelines.

    • Control: Store the control vial at 4°C in the dark.

  • Time-Point Sampling:

    • Collect aliquots from each vial at specified time points (e.g., t=0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

    • Quenching: Immediately before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Method: Develop a stability-indicating gradient HPLC method capable of separating the parent peak from any degradation products.

      • Column: C18, ~4.6 x 150 mm, 3.5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in ACN

      • Gradient: Start with a low %B (e.g., 10%) and ramp up to a high %B (e.g., 95%) over 15-20 minutes to elute all components.

      • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 254 nm and the compound's λmax) and an MS detector to obtain mass information on new peaks.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the t=0 and control samples.

    • Calculate the percentage degradation of the parent peak.

    • Identify the retention times and mass-to-charge ratios (m/z) of any significant new peaks. This data is crucial for identifying the structure of the degradation products and confirming the degradation pathway.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. [Link]

  • LCGC. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ATSDR. (1995). Analytical Methods. [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Boyd, M. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(20), 11796–11802. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). Scheme 4. Nucleophilic Aromatic Substitution of 1-Fluoro-2-nitrobenzene.... [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58–67. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-methyl-3-nitrobenzoic acid. [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • WorldOfChemicals. (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. [Link]

  • Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Google Patents. (n.d.). Production process of 2-fluoro-3-nitrobenzoic acid.
  • Quora. (2018). Which is more acidic, 2-methyl benzoic acid or 2-nitro benzoic acid, and why?. [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Fluoro-3-methyl-5-nitrobenzoic acid. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth, field-tested troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during purification.

Part 1: Initial Purity Assessment & Impurity Identification

Before attempting purification, it is crucial to understand the nature of the impurities in your crude material. The synthesis of this compound, often achieved through the nitration of 5-fluoro-2-methylbenzoic acid, can introduce several common impurities.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Based on common synthetic routes, your crude product may contain:

  • Unreacted Starting Material: 5-Fluoro-2-methylbenzoic acid.

  • Isomeric Byproducts: Nitration can sometimes occur at other positions on the aromatic ring, leading to isomers of the desired product.

  • Residual Reagents: Traces of strong acids used in the nitration reaction (e.g., sulfuric acid, nitric acid).

  • Side-Reaction Products: Over-oxidation or other degradation products can form under harsh reaction conditions.[3][4]

Q2: Which analytical techniques are best for assessing the purity of my sample?

A2: A multi-pronged approach is recommended for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and separating closely related isomers. A reverse-phase C18 column is often effective for substituted benzoic acids.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying impurities. Quantitative NMR (qNMR) can provide a highly accurate purity assessment against a certified internal standard.[8][9]

  • Melting Point Analysis: A sharp melting point range close to the literature value (e.g., 138-140°C) is a good indicator of high purity.[3] A broad or depressed melting range suggests the presence of impurities.[9]

  • Thin-Layer Chromatography (TLC): TLC is a quick, qualitative tool to visualize the number of components in your mixture and to select an appropriate solvent system for column chromatography.[10]

Part 2: Troubleshooting Purification Protocols

This section provides detailed troubleshooting for the most effective purification methods for this compound.

Method 1: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.

Q1: I'm getting a very low yield after recrystallization. What went wrong?

A1: Low yield is a common issue with several potential causes:

  • Excessive Solvent: You may have used too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Using the minimum amount of hot solvent is key.[11]

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step, you lose product. To prevent this, use a pre-heated funnel and a small amount of extra hot solvent to wash the filter paper.[11]

  • Inappropriate Solvent Choice: If your compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor, reducing your isolated yield.

  • Insufficient Cooling: Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation before filtration.[12]

Q2: My compound is "oiling out" and forming a liquid layer instead of crystals. How do I fix this?

A2: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution at a temperature above its own melting point.[11]

  • Causality: The solution is too supersaturated.

  • Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation level. Allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help initiate nucleation and promote crystal growth.[11][12]

Q3: My product is still colored after recrystallization. How can I remove the color?

A3: Highly colored impurities can often be removed with activated charcoal.

  • Protocol: After dissolving your crude product in the hot solvent, remove the flask from the heat source to prevent flash boiling. Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the solution. Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the charcoal's surface. Remove the charcoal via hot filtration through a fluted filter paper or a pad of Celite.[12]

  • Caution: Using too much charcoal can lead to a significant loss of your desired product due to co-adsorption.[11]

Solvent SystemRationale & Use Case
Isopropanol/Water The compound is soluble in hot isopropanol and less soluble in water. Dissolve in minimal hot isopropanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot isopropanol to redissolve, then cool slowly.[3][13]
Ethanol/Water Similar to the isopropanol/water system, this is a very effective mixed-solvent system for many benzoic acid derivatives.
Toluene A good choice for removing more polar impurities. Check solubility first, as it may require larger volumes.
Method 2: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group. By treating a solution of the crude product with a weak base, the acidic target compound is converted into its water-soluble carboxylate salt, allowing it to be separated from neutral or basic impurities.[14][15]

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add aq. NaHCO₃ & Shake in Sep. Funnel A->B E Organic Layer: Neutral Impurities B->E Impurities remain in organic phase C Aqueous Layer: Sodium Salt of Product B->C Product moves to aq. phase F Wash with Brine, Dry (Na₂SO₄), Evaporate E->F G Isolated Neutral Impurities F->G D Acidify with HCl (aq) until pH ~2 C->D H Precipitate Forms D->H I Filter, Wash with Cold Water, Dry H->I J Pure 2-Fluoro-3-methyl- 5-nitrobenzoic Acid I->J

Caption: Workflow for purification via acid-base extraction.

Q1: An emulsion has formed at the interface, and the layers won't separate. What should I do?

A1: Emulsions are common and can usually be resolved.

  • Immediate Steps: Let the separatory funnel stand undisturbed for a longer period. Gently swirl the funnel instead of shaking vigorously.

  • Chemical Resolution: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to break up the emulsion.

  • Physical Resolution: If the emulsion persists, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.

Q2: My final yield is low after re-precipitating the product from the aqueous layer. What happened?

A2: This usually points to an incomplete process at one of two key stages.

  • Incomplete Extraction: You may not have extracted the organic layer enough times. Multiple extractions with smaller volumes of base are more efficient than a single extraction with a large volume.[16] Always check the pH of the aqueous layer after extraction to ensure it is basic.

  • Incomplete Precipitation: You must add enough acid to fully protonate the carboxylate salt back to the neutral carboxylic acid. Use pH paper or a meter to ensure the aqueous solution is acidic (pH < 3).[17] Chilling the acidified solution in an ice bath will further decrease the product's solubility in water and maximize precipitation.

Method 3: Flash Column Chromatography

For challenging separations where recrystallization or extraction fails, flash column chromatography provides superior resolving power.[18]

Q1: I can't find a solvent system that gives good separation on a TLC plate. What are my options?

A1: Finding the right mobile phase is critical. An ideal Rf value for the target compound is around 0.3-0.4.

  • Systematic Approach: Start with a non-polar solvent (e.g., Hexane or Heptane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether). For acidic compounds, adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can dramatically improve peak shape and reduce "tailing" on the silica gel.

  • Alternative Phases: If separation on silica gel is poor, consider other stationary phases. Alumina (neutral or basic) can be effective.[18] For very polar compounds, Reverse-Phase (C18) chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) is an excellent alternative.[19][20]

Q2: My compound appears to be decomposing on the silica gel column. How can I prevent this?

A2: Silica gel is acidic and can cause degradation of sensitive compounds.

  • Deactivation: You can "deactivate" the silica gel. Prepare a slurry of silica in your chosen non-polar solvent, add ~1% triethylamine (or another base), and evaporate the solvent. This neutralized silica is much gentler.[18]

  • Switch Stationary Phase: As mentioned, switching to a less acidic stationary phase like neutral alumina is a viable option.[18]

Q3: My compound has very low solubility in the mobile phase, making it difficult to load onto the column.

A3: This is a common challenge with crystalline solids.

  • Dry Loading: Dissolve your crude product in a minimal amount of a strong, volatile solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (~2-3 times the mass of your product) to this solution. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This powder, containing your compound adsorbed onto the silica, can then be carefully added to the top of your column.[20] This technique ensures a very concentrated starting band and often improves separation.

Part 3: Final Purity Confirmation

After any purification procedure, you must re-run your analytical tests (HPLC, NMR, Melting Point) to confirm that the purity has increased and meets the specifications required for your downstream applications.

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from University of Colorado Boulder, Department of Chemistry website.
  • Wikipedia. (2023). Acid–base extraction.
  • Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • LibreTexts Chemistry. (2022). Acid-Base Extraction.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester, Department of Chemistry website.
  • Merck Millipore. (n.d.). Separation of substituted benzoic acids by ion-pair chromatography. TLC Application Note 152.
  • ChemicalBook. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting (Crystallization).
  • Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
  • ChemicalBook. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate synthesis.
  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • Mac-Mod Analytical. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • ResearchGate. (2016). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?
  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-8.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Purity of 2-Fluoro-3-Nitrobenzoic Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • BenchChem. (2025). A Comparative Guide to the Purity Assessment of (2-Fluoro-5-nitrophenyl)methanamine by High-Performance Liquid Chromatography (HPLC).
  • Kopchuk, D. S., et al. (2022).
  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • Smolkova-Keulemansova, E., & Kriz, J. (2002). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases.
  • BenchChem. (2025). A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone.
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
  • BenchChem. (2025). Purity Assessment of Synthesized 5-Methyl-2-nitrobenzoic Acid: A Comparative Guide.
  • BenchChem. (2025). Benchmarking 5-Methyl-2-nitrobenzoic Acid Purity Against Commercial Standards: A Comparative Guide.
  • BenchChem. (2025). A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs. Alternative Methods.
  • Autechaux. (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications.
  • ChemicalBook. (n.d.). 2-Fluoro-3-nitrobenzoic acid synthesis.

Sources

Technical Support Center: Catalyst Selection for 2-Fluoro-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with 2-Fluoro-3-methyl-5-nitrobenzoic acid. This substrate presents a unique set of challenges and opportunities due to the electronic and steric interplay of its functional groups. The strong electron-withdrawing nitro group, the sterically hindering ortho-methyl group, the potentially reactive C-F bond, and the coordinating carboxylic acid moiety all demand careful consideration in reaction design and catalyst selection.

This document moves beyond simple protocols to explain the underlying principles governing catalyst performance, helping you troubleshoot common issues and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when selecting a catalyst for reactions involving this molecule?

The main challenges stem from three key features of the substrate:

  • Catalyst Poisoning by the Nitro Group: Aromatic nitro compounds are well-known for their ability to deactivate palladium catalysts.[1][2] They can oxidize the active Pd(0) species to inactive Pd(II) or adsorb strongly onto the catalyst surface, blocking active sites. This is a primary cause of stalled or incomplete reactions, particularly in hydrogenations and cross-couplings.

  • Steric Hindrance: The methyl group at the 2-position and the fluorine at the 3-position create significant steric congestion around the carboxylic acid and the C-F bond.[3][4] This can impede the approach of a bulky catalyst complex, slowing down reactions like cross-coupling or requiring ligands specifically designed to operate in sterically demanding environments.

  • C-F Bond Inertness: The carbon-fluorine bond is the strongest single bond to carbon. In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, aryl fluorides are generally poor substrates compared to their bromide or iodide counterparts. Activating this bond requires specialized, highly active catalyst systems, often based on nickel or palladium with specific electron-rich, bulky phosphine ligands.[5][6][7]

Q2: What are the recommended catalysts for selectively reducing the nitro group to an amine?

The selective reduction of the nitro group is one of the most common transformations for this molecule. The primary goal is to achieve complete conversion to the corresponding aniline derivative, 2-Fluoro-3-methyl-5-aminobenzoic acid, while avoiding undesired side reactions like defluorination.

CatalystTypical LoadingCommon ConditionsKey Advantages & Disadvantages
Palladium on Carbon (Pd/C) 5-10 mol%H₂ (1-5 atm), RT-60°C, in Methanol, Ethanol, or Ethyl Acetate.Advantages: Highly active, widely available. Disadvantages: High risk of defluorination (hydrodefluorination), susceptible to poisoning.[8]
Platinum on Carbon (Pt/C) or PtO₂ 5-10 mol%H₂ (1-10 atm), RT-60°C, in acidic or neutral media (e.g., EtOH, AcOH).Advantages: More resistant to poisoning than Pd/C, generally lower risk of dehalogenation. Disadvantages: May require higher pressures or temperatures than Pd/C.
Raney Nickel (Ra-Ni) 10-20% (w/w)H₂ (1-50 atm), RT-80°C, in Methanol or Ethanol.Advantages: Cost-effective, often exhibits the lowest incidence of dehalogenation for fluoroarenes.[8] Disadvantages: Pyrophoric (requires careful handling), activity can vary by batch.
Transfer Hydrogenation (e.g., Pd/C with Ammonium Formate) 10 mol% Pd/CAmmonium formate (5-10 eq.), reflux in Methanol or Ethanol.Advantages: Avoids the use of high-pressure H₂ gas, conditions are often milder, which can suppress defluorination. Disadvantages: Stoichiometric byproduct generation.

For substrates sensitive to defluorination, Raney Nickel is often the preferred choice. It is always recommended to perform small-scale screening experiments to identify the optimal catalyst and conditions.[8]

Q3: Is it practical to use the fluorine atom as a leaving group in a Suzuki or Buchwald-Hartwig cross-coupling reaction?

While challenging, it is possible. However, standard palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with common phosphine ligands) are generally ineffective for activating the C-F bond. Success in this area relies on modern, specialized catalyst systems:

  • Nickel-Based Catalysts: Nickel(0) complexes, often with N-heterocyclic carbene (NHC) or phosphine ligands (e.g., PCy₃), have proven effective in activating C-F bonds for Suzuki-type couplings.[5][9] These reactions often proceed under mild conditions.[7]

  • Advanced Palladium Systems: Certain highly electron-rich and sterically bulky biarylphosphine ligands (e.g., those developed by the Buchwald and Hartwig groups) can enable palladium to catalyze C-F amination, though this remains less common than C-Cl or C-Br coupling.[10][11]

Practical Strategy: For many laboratories, a more reliable two-step approach is often preferred:

  • First, perform a nucleophilic aromatic substitution (SNAr) on the C-F bond, which is activated by the electron-withdrawing nitro group. This can introduce an alternative leaving group (e.g., -OR, -SR) or the desired nucleophile directly.

  • Then, perform the desired reaction (e.g., nitro reduction) on the resulting product.

Troubleshooting Guide

Problem: My nitro group hydrogenation is slow, stalls, or gives a complex mixture.

This is a frequent issue. The following workflow can help diagnose and solve the problem.

G start Reaction Stalled/ Incomplete Conversion q1 Check H₂ Delivery: Is the system leak-free? Is agitation sufficient? start->q1 a1_yes Yes, H₂ delivery is optimal q1->a1_yes Yes a1_no No, potential H₂ limitation q1->a1_no No q2 Suspect Catalyst Poisoning. Did the reaction start then stop? a1_yes->q2 fix1 Action: Fix leaks, increase stir rate, or use a baffled flask. a1_no->fix1 a2_yes Yes, initial activity observed q2->a2_yes Yes a2_no No, no reaction from start q2->a2_no No sol_poison Action: 1. Increase catalyst loading (e.g., 10-15 mol%). 2. Filter and add fresh catalyst. 3. Switch to a more robust catalyst like Pt/C or Ra-Ni. a2_yes->sol_poison sol_inactive Action: 1. Check catalyst quality (use a new batch). 2. Increase temperature/pressure moderately. 3. Consider a different solvent. a2_no->sol_inactive

Caption: Troubleshooting workflow for incomplete hydrogenation.

  • Detailed Cause & Solution - Catalyst Poisoning: The nitro group itself, or partially reduced intermediates like nitroso or hydroxylamine species, can act as poisons for palladium catalysts.[1][2] This is often observed as a reaction that begins at a reasonable rate but then abruptly stops.

    • Solution: Increase the catalyst loading to provide more active sites. In some cases, filtering the reaction mixture through celite (under an inert atmosphere) and adding a fresh batch of catalyst can restart the reaction. Switching to a platinum-based catalyst, which is generally more resistant to this mode of deactivation, is a highly effective strategy.

Problem: I am observing significant defluorination as a side reaction.

Losing the fluorine atom via hydrodefluorination is a common side reaction, especially with palladium catalysts.

  • Cause: The combination of a highly active catalyst (Pd/C), hydrogen, and elevated temperatures or pressures can lead to the cleavage of the C-F bond. This is exacerbated by the presence of base or certain solvents.

  • Solutions:

    • Switch to a Milder Catalyst: Raney Nickel is well-documented to cause less hydrodehalogenation compared to Pd/C for fluorinated substrates.[8]

    • Use Milder Conditions: Reduce the hydrogen pressure to atmospheric pressure and lower the reaction temperature to room temperature if possible.

    • Employ Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or formic acid with Pd/C is often much gentler and can completely suppress defluorination.

Experimental Protocol: Selective Nitro Reduction via Transfer Hydrogenation

This protocol provides a reliable method for reducing the nitro group while preserving the C-F bond.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagents: Add methanol (or ethanol) to create a ~0.1 M solution. Add ammonium formate (5.0 eq.).

  • Catalyst Addition: Carefully add 10% Pd/C (0.10 eq. by moles of Pd) to the mixture. Caution: Pd/C can be pyrophoric; add it to the solvent before adding the ammonium formate if preferred.

  • Reaction: Heat the mixture to reflux (typically 65-80°C). The reaction progress can be monitored by TLC or LC-MS. Effervescence (evolution of CO₂ and NH₃) will be observed.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully filter the mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate), and the pH adjusted to isolate the product, 2-Fluoro-3-methyl-5-aminobenzoic acid.

Problem: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing.

Failure here is common if the unique nature of the substrate is not addressed.

G sub 2-Fluoro-3-methyl- 5-nitrobenzoic acid sub_a Desired Reaction? sub->sub_a nitro_red Nitro Reduction (-NO₂ → -NH₂) sub_a->nitro_red Reduction cf_couple C-F Cross-Coupling (e.g., Suzuki) sub_a->cf_couple Coupling cat_h2 Catalyst Choice: 1. Ra-Ni (Low Defluorination) 2. Pt/C (Robust) 3. Pd/C (High Activity, risk of defluorination) nitro_red->cat_h2 cat_cc Catalyst Choice: 1. Ni(COD)₂ + Ligand (PCy₃, NHC) 2. Specialized Pd/Biarylphosphine system 3. Consider SNAr as an alternative route cf_couple->cat_cc

Caption: Catalyst selection decision tree for key transformations.

  • Cause A: Wrong Catalyst System for C-F Activation. As discussed in FAQ3, standard Pd catalysts are not suitable. You must use a system explicitly designed for C-F activation.[5][7]

  • Cause B: Catalyst Deactivation by the Nitro Group. Even with the right catalyst for C-F activation, the nitro group can poison it.

    • Solution: The most robust synthetic strategy is often to reduce the nitro group first . The resulting aniline is a much more compatible functional group for subsequent palladium-catalyzed cross-coupling reactions.

  • Cause C: Interference from the Carboxylic Acid. The acidic proton of the -COOH group can interfere with basic reaction conditions. The carboxylate anion can also coordinate to the metal center, inhibiting catalysis.

    • Solution: Protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to attempting the cross-coupling reaction. This removes the acidic proton and reduces the coordinating ability of the group.

References

  • Albers, P. et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Wikipedia contributors. (2023). Catalyst poisoning. Wikipedia. [Link]

  • Böhm, S., & Exner, O. (2000). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. PubMed. [Link]

  • BenchChem. (2025). Comparative study of catalysts for reactions involving (2-Fluoro-5-nitrophenyl)methanamine. BenchChem Technical Support.
  • Grote, R. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Tobisu, M., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 146-154. [Link]

  • Tobisu, M., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. ResearchGate. [Link]

  • Wang, C., et al. (2014). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry, 12(32), 6094-6097. [Link]

  • Tobisu, M., et al. (2024). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. National Center for Biotechnology Information. [Link]

Sources

solvent effects on the reactivity of 2-Fluoro-3-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-3-methyl-5-nitrobenzoic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical insights into the experimental behavior of this versatile building block. My goal is to move beyond simple protocols and explain the underlying chemical principles that govern its reactivity, with a special focus on the critical role of solvent selection. Here, you will find answers to common questions, solutions to frequently encountered problems, and robust experimental guidelines to ensure the success and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and reactivity of this compound, providing the foundational knowledge for its effective use.

Question 1: What is the primary mode of reactivity for this compound?

The dominant reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr) . The aromatic ring is significantly "activated" towards attack by nucleophiles. This is due to the powerful electron-withdrawing effect of the nitro group (-NO₂) positioned para to the fluorine atom.[1][2] This positioning is crucial as it allows for the effective delocalization and stabilization of the negative charge in the reaction intermediate, known as the Meisenheimer complex.[3] The fluorine atom serves as an excellent leaving group in this context.[1] While electrophilic aromatic substitution is possible, it is generally disfavored because the ring is deactivated by both the nitro and carboxylic acid groups.[4]

Question 2: How does solvent choice fundamentally impact the rate of an SNAr reaction with this substrate?

Solvent selection is arguably one of the most critical parameters in controlling the outcome of SNAr reactions. Solvents influence reaction rates by stabilizing or destabilizing the reactants, transition states, and intermediates.[5] For the SNAr reaction of this compound, the choice of solvent directly impacts two key aspects:

  • Nucleophile Reactivity: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are often the preferred choice. These solvents excel at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but are poor at solvating the anionic nucleophile itself.[5] This leaves the nucleophile "bare" and highly reactive, accelerating the initial attack on the aromatic ring.

  • Intermediate Stabilization: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex.[1] Polar solvents, in general, stabilize this charged intermediate, lowering the activation energy and increasing the reaction rate.[5][6]

In contrast, protic solvents (e.g., water, ethanol, methanol) can form strong hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity and slows the reaction.[5]

Question 3: Can the carboxylic acid group interfere with the reaction, and how does the solvent affect this?

Yes, the carboxylic acid moiety introduces an acidic proton that can complicate the reaction. In the presence of a basic nucleophile or an added base (often required for the reaction), an acid-base neutralization reaction will occur first.[7] This has two major consequences:

  • Consumption of Base/Nucleophile: At least one equivalent of the base will be consumed to deprotonate the carboxylic acid, forming a carboxylate salt. This must be accounted for when calculating reagent stoichiometry.

  • Solubility Changes: The starting material, this compound, may have limited solubility in less polar organic solvents. However, its carboxylate salt form is often more soluble in polar aprotic solvents like DMSO or DMF.

The solvent's polarity and its ability to dissolve both the initial acid and the resulting salt are crucial for maintaining a homogeneous reaction mixture, which is essential for consistent kinetics and high yields.[8]

Section 2: Troubleshooting Guide for Experimental Challenges

Even with a well-designed protocol, experimental hurdles can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem Encountered Potential Cause(s) Recommended Troubleshooting Steps & Rationale
Slow or Incomplete Reaction 1. Insufficient Nucleophile Reactivity: The chosen solvent may be solvating and deactivating the nucleophile (e.g., using a protic solvent like ethanol).2. Poor Solubility: The starting material or its salt form may not be fully dissolved, leading to a heterogeneous reaction with slow kinetics.3. Low Reaction Temperature: The activation energy for the reaction has not been overcome.1. Switch to a Polar Aprotic Solvent: Change the solvent to dry DMF, DMSO, or NMP. This will enhance the nucleophilicity of your reagent.[5]2. Ensure Homogeneity: If solubility is an issue in a solvent like acetonitrile, consider switching to a stronger solvent like DMSO or gently heating the mixture. The use of a base like K₂CO₃ can also help form the more soluble carboxylate salt.3. Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. SNAr reactions often require heating (e.g., 60-120 °C) to proceed at a reasonable rate.[3] Monitor for potential side product formation via TLC or LC-MS.
Formation of Unidentified Side Products 1. Reaction with Carboxylic Acid: If using a nucleophile that can also react with carboxylic acids (e.g., an amine in the presence of a coupling agent), ester or amide formation might compete.2. Degradation at High Temperatures: Prolonged heating at high temperatures can lead to decomposition, especially of the nitro-aromatic system.3. Competing Reaction Sites: Although less likely, a very strong base could potentially promote other reactions.1. Protect the Carboxylic Acid: If necessary, convert the carboxylic acid to a methyl or ethyl ester prior to the SNAr reaction.[9][10] This protects the group from side reactions. The ester can be hydrolyzed back to the acid in a subsequent step.2. Optimize Temperature and Time: Run a time-course experiment at a lower temperature to find the optimal balance between reaction rate and purity. Avoid unnecessarily long reaction times.[4]3. Choose a Non-Nucleophilic Base: Use an inorganic base like K₂CO₃ or Cs₂CO₃ instead of a potentially reactive organic base if its sole purpose is to facilitate the reaction.
Difficulty Isolating the Product 1. Product Solubility in Workup Solvent: The product, now containing a new functional group, may have different solubility properties. Carboxylate products can be highly water-soluble.2. Emulsion during Extraction: High concentrations of salts and polar solvents like DMF or DMSO can lead to emulsions during aqueous workup.1. Acidify Before Extraction: During the aqueous workup, ensure the solution is acidified (e.g., with 1M HCl) to a pH of ~2-3. This protonates the carboxylic acid, making the product less water-soluble and more extractable into an organic solvent like ethyl acetate.[4]2. Dilute and Use Brine: Dilute the reaction mixture with a large volume of water before extraction. Perform the final organic wash with a saturated brine solution to help break emulsions and remove residual water.

Section 3: Experimental Protocols & Methodologies

This section provides a generalized, robust protocol for a typical SNAr reaction, emphasizing the critical decision points related to solvent choice.

Protocol: General Procedure for SNAr with an Alcohol Nucleophile

This protocol details the substitution of the fluorine atom with a generic alcohol (R-OH) to form an ether linkage.

Step 1: Reagent and Solvent Preparation

  • Ensure this compound is pure and dry.

  • Use an anhydrous grade of a polar aprotic solvent (e.g., DMF or DMSO). The presence of water can reduce the effectiveness of the base and nucleophile.

  • Select a suitable non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) is a common and cost-effective choice.

Step 2: Reaction Setup

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add the anhydrous polar aprotic solvent (e.g., DMF, 0.2-0.5 M concentration). Stir to dissolve.

  • Add the alcohol nucleophile (R-OH, 1.1–1.5 eq).

  • Add the base (e.g., K₂CO₃, 2.0–2.5 eq). The use of >2 equivalents is crucial: one equivalent deprotonates the carboxylic acid, and the second deprotonates the alcohol nucleophile to generate the reactive alkoxide.

Step 3: Reaction Execution and Monitoring

  • Heat the reaction mixture to the desired temperature (typically 80–120 °C). The choice of temperature depends on the nucleophilicity of the alcohol.

  • Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC could be a mixture of hexanes and ethyl acetate with a small amount of acetic acid to ensure sharp spots.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water (approx. 10x the volume of the reaction solvent).

  • Acidify the aqueous solution to pH 2-3 using 1M HCl. This step is critical to protonate the carboxylic acid for extraction.

  • Extract the product with an organic solvent such as ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Section 4: Visualizing Mechanisms and Workflows

Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the SNAr mechanism and a logical workflow for solvent selection.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. The stability of the key Meisenheimer intermediate is paramount for a successful reaction.

Caption: The SNAr mechanism involves nucleophilic attack to form a stable intermediate.

(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a live system.)

Decision Workflow for Solvent Selection

Choosing the right solvent is a critical step that balances reactivity, solubility, and practical considerations like boiling point and workup.

Solvent_Selection Solvent Selection Workflow for SNAr start Start: Define Nucleophile and Base reactivity_check {Assess Nucleophile Reactivity | Is it a strong or weak nucleophile?} start->reactivity_check solubility_check {Check Solubility of Starting Material & Base | Is the system homogeneous?} polar_aprotic Primary Choice: Polar Aprotic (DMF, DMSO, NMP) solubility_check->polar_aprotic No optimize Optimize Temperature & Time solubility_check->optimize Yes reactivity_check->polar_aprotic Strong other_aprotic Alternative Aprotic: (Acetonitrile, THF) May require higher temp. reactivity_check->other_aprotic Weak protic_solvent Protic Solvents (EtOH, MeOH) Generally Avoid - Reduces Reactivity reactivity_check->protic_solvent If required by specific process polar_aprotic->solubility_check other_aprotic->solubility_check

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the efficient and reliable production of key intermediates is paramount to the drug discovery and development pipeline. 2-Fluoro-3-methyl-5-nitrobenzoic acid is a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its specific substitution pattern offers medicinal chemists a scaffold for fine-tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this important intermediate, offering field-proven insights and supporting experimental data to aid researchers in their selection of the most suitable method for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a regiochemical challenge. The directing effects of the fluorine, methyl, and carboxylic acid (or its precursor) groups must be carefully considered to achieve the desired 5-nitro substitution pattern. This guide will explore two distinct strategies: a two-step approach commencing with the nitration of a substituted toluene, and a more direct, single-step nitration of a benzoic acid derivative.

Route 1: Two-Step Synthesis via Nitration of 2-Fluoro-3-methyltoluene followed by Oxidation

This classical approach involves the introduction of the nitro group onto a less complex starting material, followed by oxidation of the methyl group to the carboxylic acid.

Workflow Diagram

Route 1 Workflow A 2-Fluoro-3-methyltoluene B Nitration (HNO3/H2SO4) A->B C 2-Fluoro-3-methyl-5-nitrotoluene B->C D Oxidation (Na2Cr2O7/H2SO4) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via Route 1.

Experimental Protocol

Step 1: Nitration of 2-Fluoro-3-methyltoluene

This protocol is adapted from the nitration of the structurally similar o-fluorotoluene[1]. The directing effects of the ortho-fluoro and meta-methyl groups are expected to favor nitration at the 5-position. However, the formation of other isomers is possible and requires careful purification.

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-fluoro-3-methyltoluene (1.0 eq).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of regioisomers, is purified by fractional distillation or column chromatography to isolate the desired 2-fluoro-3-methyl-5-nitrotoluene.

Step 2: Oxidation of 2-Fluoro-3-methyl-5-nitrotoluene to this compound

This procedure is based on the oxidation of substituted nitrotoluenes[2].

  • To a solution of 2-fluoro-3-methyl-5-nitrotoluene (1.0 eq) in a mixture of isopropanol and water, add sodium dichromate dihydrate (2.5 eq)[2].

  • Stir the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove chromium salts.

  • Concentrate the filtrate to remove the isopropanol.

  • Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Rationale and Scientific Insights

The key to this route lies in the regioselective nitration. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In 2-fluoro-3-methyltoluene, the 5-position is para to the fluorine and meta to the methyl group, making it a sterically accessible and electronically favorable position for electrophilic aromatic substitution. The subsequent oxidation of the methyl group is a robust and well-established transformation. The use of a strong oxidizing agent like sodium dichromate is necessary to convert the electron-deficient methyl group of the nitrotoluene to a carboxylic acid[2].

Route 2: Direct Nitration of 5-Fluoro-2-methylbenzoic Acid

This approach introduces the nitro group in a single, regioselective step onto a more functionalized starting material.

Workflow Diagram

Route 2 Workflow A 5-Fluoro-2-methylbenzoic acid B Nitration (Fuming HNO3/Oleum) A->B C This compound B->C

Caption: Workflow for the synthesis of this compound via Route 2.

Experimental Protocol

This protocol is based on a patented procedure for the synthesis of the target molecule[3].

  • In a jacketed reactor, dissolve 5-fluoro-2-methylbenzoic acid (1.0 eq) in oleum (20% SO3) at room temperature.

  • Cool the solution to -5 to 0 °C.

  • Slowly add fuming nitric acid (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by HPLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and water.

  • The precipitated product is collected by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the product under vacuum to yield this compound.

Rationale and Scientific Insights

The success of this route hinges on the powerful nitrating system of fuming nitric acid and oleum, which is necessary to nitrate the deactivated aromatic ring. The carboxylic acid group is a meta-director, while the fluorine is an ortho-, para-director and the methyl group is an ortho-, para-director. The directing effects of the fluorine and methyl groups reinforce each other to direct the incoming nitro group to the 3-position (relative to the carboxylic acid), which is ortho to the fluorine and meta to the methyl group. This results in a highly regioselective nitration, yielding the desired product with high purity.

Comparative Analysis

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Nitration
Starting Material 2-Fluoro-3-methyltoluene5-Fluoro-2-methylbenzoic acid
Number of Steps 21
Overall Yield Moderate (potential for loss during isomer separation)High[3]
Purity of Final Product Dependent on efficient separation of isomersHigh, often requires minimal purification
Key Reagents Conc. HNO3, Conc. H2SO4, Na2Cr2O7Fuming HNO3, Oleum
Safety Concerns Use of carcinogenic Cr(VI) reagent[4][5][6][7][8]. Standard nitration hazards.Highly corrosive and hazardous fuming nitric acid and oleum[9][10][11][12][13][14][15][16].
Cost-Effectiveness Potentially more cost-effective due to cheaper starting material (2-fluorotoluene is generally less expensive than 5-fluoro-2-methylbenzoic acid)[17][18][19][20][21][22][23].Higher cost of starting material may be offset by higher yield and fewer steps.
Scalability Scalable, but isomer separation can be a bottleneck.Readily scalable, with good control over the reaction.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 is a more traditional approach that may be favored if the starting material, 2-fluoro-3-methyltoluene, is readily available and cost-effective. However, the key challenge lies in the separation of the desired 5-nitro isomer from other potential byproducts, which can impact the overall yield and purity. The use of a hexavalent chromium reagent for the oxidation step also presents significant environmental and safety concerns[4][5][6][7][8].

Route 2 represents a more elegant and efficient synthesis. The single-step, highly regioselective nitration of 5-fluoro-2-methylbenzoic acid leads to a high yield of the desired product with excellent purity, often negating the need for extensive purification[3]. While the starting material may be more expensive, the savings in time, resources, and waste disposal, coupled with the avoidance of carcinogenic chromium reagents, make this route highly attractive for industrial applications and for research laboratories where purity and efficiency are paramount.

For researchers and drug development professionals, Route 2 is the recommended synthesis route for this compound. Its efficiency, high yield, and superior safety profile outweigh the higher initial cost of the starting material, making it a more reliable and sustainable choice for the synthesis of this critical pharmaceutical intermediate.

References

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  • Tradeindia. 2-fluoro Toluene at 10266.00 INR in Mumbai, Maharashtra | A. B. Enterprises. [Link]

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  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
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A Senior Application Scientist's Guide to 2-Fluoro-3-methyl-5-nitrobenzoic Acid and its Nitrobenzoic Acid Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a starting material or intermediate is a critical decision that dictates the trajectory of a research program. Substituted nitrobenzoic acids are a cornerstone class of compounds, offering a versatile scaffold for the synthesis of a myriad of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth comparative analysis of 2-Fluoro-3-methyl-5-nitrobenzoic acid against other key nitrobenzoic acid derivatives, offering insights into their relative performance based on established chemical principles and available experimental data.

The Substituent Effect: A Dance of Electrons and Sterics

The reactivity and physicochemical properties of a substituted benzoic acid are fundamentally governed by the electronic and steric nature of its substituents. The interplay of the electron-withdrawing nitro group (-NO2), the electronegative fluorine atom (-F), and the electron-donating methyl group (-CH3) in this compound creates a unique chemical entity with distinct characteristics. Understanding these substituent effects is paramount to predicting the behavior of this molecule in a synthetic sequence.

The nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects, significantly increasing the acidity of the carboxylic acid and deactivating the aromatic ring towards electrophilic substitution.[4] Conversely, the methyl group is an electron-donating group via inductive effect (+I) and hyperconjugation, which tends to decrease acidity and activate the ring. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), while its resonance effect (+M) is generally weaker. The ultimate properties of the molecule are a net result of these competing and reinforcing effects.

Physicochemical Properties: A Comparative Overview

A molecule's performance in a reaction is intrinsically linked to its physical properties. Solubility, melting point, and acidity (pKa) are critical parameters that influence reaction conditions, purification strategies, and even biological activity. The following table summarizes the key physicochemical properties of this compound in comparison with other relevant nitrobenzoic acid derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (predicted/experimental)Solubility
This compound C₈H₆FNO₄199.14Predicted: ~150-160Predicted: ~2.5-3.0Sparingly soluble in water; soluble in polar organic solvents.
2-Nitrobenzoic acidC₇H₅NO₄167.12146-148[2]2.17Soluble in hot water, ethanol, ether.[5]
3-Nitrobenzoic acidC₇H₅NO₄167.12139-1423.44Slightly soluble in water; soluble in ethanol, acetone.
4-Nitrobenzoic acidC₇H₅NO₄167.122423.42Very slightly soluble in water; soluble in ethanol, ether.
2-Fluoro-3-nitrobenzoic acidC₇H₄FNO₄185.11Not readily availablePredicted: ~2.0-2.5Soluble in organic solvents.[6]
5-Fluoro-2-methyl-3-nitrobenzoic acidC₈H₆FNO₄199.14Not readily availablePredicted: ~3.0-3.5Soluble in organic solvents.[7]
2-Methyl-5-nitrobenzoic acidC₈H₇NO₄181.15177-181[8]3.98Insoluble in water.[5]

Note: Predicted values for this compound are based on the additive effects of the substituents and comparison with structurally similar compounds.

Reactivity Profile: A Tale of Competing Influences

The unique substitution pattern of this compound imparts a distinct reactivity profile compared to its isomers and other derivatives.

Acidity: The acidity of the carboxylic acid is enhanced by the strong electron-withdrawing effects of the nitro and fluoro groups. The ortho-fluoro and meta-nitro substituents both contribute to stabilizing the carboxylate anion through their inductive effects. The methyl group, being ortho to the nitro group and meta to the carboxylic acid, has a modest electron-donating effect that slightly counteracts the acid-strengthening effect of the other two substituents. Consequently, this compound is expected to be a stronger acid than benzoic acid and 2-methyl-5-nitrobenzoic acid, but likely weaker than 2-fluoro-3-nitrobenzoic acid where the proximity of the nitro group to the carboxylic acid is greater.

Nucleophilic Aromatic Substitution (SNAr): The presence of a fluorine atom and a strongly deactivating nitro group on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution reactions. The fluorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. The rate of such reactions would be influenced by the steric hindrance from the adjacent methyl group.

Electrophilic Aromatic Substitution (EAS): The benzoic acid ring in this molecule is significantly deactivated towards electrophilic aromatic substitution due to the presence of two strong deactivating groups (nitro and carboxyl) and a moderately deactivating fluoro group. Any electrophilic substitution, if it were to occur under harsh conditions, would be directed to the position ortho to the methyl group and meta to the nitro and carboxyl groups.

Synthesis of this compound: A Proposed Experimental Protocol

Experimental Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Hydrolysis A 2-Fluoro-3-methylaniline B Acetic Anhydride, Acetic Acid A->B Acetylation C Nitric Acid, Sulfuric Acid B->C Nitration D 2-Fluoro-3-methyl-5-nitroaniline C->D Hydrolysis E 2-Fluoro-3-methyl-5-nitroaniline F NaNO2, H2SO4 E->F Diazotization G CuCN, KCN F->G Cyanation H 2-Fluoro-3-methyl-5-nitrobenzonitrile G->H I 2-Fluoro-3-methyl-5-nitrobenzonitrile J Sulfuric Acid, Water I->J Acid Hydrolysis K This compound J->K

Caption: Proposed three-step synthesis of this compound.

Step-by-Step Methodology:

Step 1: Nitration of 2-Fluoro-3-methylaniline

  • To a stirred solution of 2-fluoro-3-methylaniline (1.0 eq) in acetic anhydride (5.0 eq) at 0 °C, add concentrated sulfuric acid (0.1 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour to ensure complete acetylation.

  • Cool the reaction mixture to -5 °C and add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Filter the precipitated solid, wash with cold water, and then hydrolyze the acetamido group by refluxing with aqueous sulfuric acid (e.g., 50% v/v) for 2-3 hours.

  • Cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the 2-fluoro-3-methyl-5-nitroaniline. Filter, wash with water, and dry.

Step 2: Sandmeyer Reaction to Introduce the Cyano Group

  • Suspend 2-fluoro-3-methyl-5-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the product, 2-fluoro-3-methyl-5-nitrobenzonitrile, with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

  • Add the crude 2-fluoro-3-methyl-5-nitrobenzonitrile to a mixture of concentrated sulfuric acid and water (e.g., 70% v/v).

  • Heat the mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The product, this compound, will precipitate out of solution.

  • Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Applications in Drug Discovery and Organic Synthesis

Substituted nitrobenzoic acids are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2][3] The nitro group can be readily reduced to an amine, which can then be further functionalized. The carboxylic acid moiety provides a handle for amide bond formation, a key reaction in the synthesis of many drug molecules. The fluorine atom in fluorinated derivatives can enhance metabolic stability and binding affinity of the final compound.[6]

While specific applications of this compound are not widely reported, its structural motifs suggest its potential as a building block for the synthesis of:

  • Kinase inhibitors: Many kinase inhibitors feature substituted aromatic cores.

  • Antimicrobial agents: The nitroaromatic scaffold is present in several antimicrobial drugs.[11]

  • Novel heterocyclic compounds: The versatile functional groups allow for the construction of various heterocyclic ring systems.

Mechanism of Action Visualization (Hypothetical):

The following diagram illustrates a hypothetical mechanism where a derivative of this compound acts as an enzyme inhibitor.

Enzyme_Inhibition cluster_binding Enzyme Active Site Enzyme Enzyme Inhibitor Substituted Nitrobenzoic Acid Derivative BindingSite Binding Pocket Inhibitor->BindingSite Binds to HBond Hydrogen Bonding (Carboxylate) Inhibitor->HBond PiStacking π-π Stacking (Aromatic Ring) Inhibitor->PiStacking Hydrophobic Hydrophobic Interaction (Methyl Group) Inhibitor->Hydrophobic

Caption: Hypothetical binding of a this compound derivative to an enzyme active site.

Conclusion

This compound represents a unique and potentially valuable building block for organic synthesis and drug discovery. Its distinct substitution pattern results in a nuanced reactivity profile that can be strategically exploited by the synthetic chemist. While direct comparative experimental data is limited, an understanding of fundamental substituent effects allows for a rational prediction of its properties and behavior. The proposed synthetic protocol provides a viable route to access this compound, paving the way for its exploration in various research and development endeavors. As with any new compound, thorough experimental validation of its properties and reactivity is essential for its successful application.

References

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  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

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  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (2020). US11001552B2.
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (1998). EP0844228A1.
  • Wuest, F., et al. (2009). Systematic comparison of two novel, thiol-reactive prosthetic groups for 18F labeling of peptides and proteins with the acylation agent succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). Amino Acids, 36(2), 283-295. [Link]

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A Comparative Guide to the Biological Activity of 2-Fluoro-3-methyl-5-nitrobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic manipulation of molecular scaffolds to enhance therapeutic efficacy is paramount. The benzoic acid framework, a privileged structure, serves as a versatile template for the design of novel bioactive agents.[1] The introduction of specific substituents, such as fluorine and nitro groups, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules.[1][2] This guide provides an in-depth comparative analysis of the biological activities of a series of analogs based on the 2-Fluoro-3-methyl-5-nitrobenzoic acid scaffold. Drawing upon experimental data from related substituted benzoic acid derivatives, we will explore the structure-activity relationships (SAR) that govern their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

The Rationale for Analog Design: Fine-Tuning Biological Activity

The parent compound, this compound, possesses a unique combination of functional groups that contribute to its chemical properties and biological potential. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, a strong electron-withdrawing moiety, can influence the molecule's electronic character and is a known pharmacophore in various therapeutic agents.[1][3] The methyl group provides a lipophilic and steric element that can modulate cell membrane permeability and target interaction.[1]

To explore the SAR of this scaffold, a series of analogs can be synthesized by modifying the substituents at key positions. This guide will focus on a hypothetical series of analogs to illustrate how subtle structural changes can lead to significant differences in biological activity.

Comparative Analysis of Biological Activities

Analog Substitution Pattern Biological Activity Assay Result (e.g., IC50, MIC) Inferred SAR Contribution
Parent Compound 2-Fluoro, 3-Methyl, 5-NitroAnticancer (Hypothetical)MTT Assay-Baseline activity derived from the combination of fluoro, methyl, and nitro groups.
Analog 1 2-Chloro, 5-NitroAntibacterialAgar Well DiffusionModerate InhibitionThe replacement of fluorine with chlorine can modulate the electronic and steric properties, impacting antibacterial efficacy.[4]
Analog 2 4-Chloro, 3-NitroAnticancerApoptosis AssayInduction of ApoptosisPositional isomerism of the halogen and nitro groups significantly alters the interaction with biological targets, leading to anticancer effects.[4]
Analog 3 3-Nitro, 2-StyrenylCancer Chemopreventive--The introduction of a styrenyl group, a stilbene-like structure, may confer chemopreventive properties similar to resveratrol.[5]
Analog 4 4-((nitrooxy)methyl)-3-nitroAnti-inflammatoryCytokine Production AssayReduced pro-inflammatory cytokinesThe addition of a nitric oxide-donating group can introduce anti-inflammatory activity.[2]
Analog 5 5-Fluoro, 2-Methyl, 3-AminoAntimicrobial (Hypothetical)MIC Determination-Reduction of the nitro group to an amino group can alter the compound's electronic properties and hydrogen bonding capacity, potentially enhancing antimicrobial activity.[1]

Table 1: Comparative Biological Activities of Substituted Nitrobenzoic Acid Analogs. The data presented for analogs are based on findings for structurally similar compounds to infer potential activities and structure-activity relationships.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid derivatives is intricately linked to the nature and position of their substituents.[1]

  • The Nitro Group: The presence of a nitro group is frequently associated with antimicrobial and anticancer activities.[1][2] Its strong electron-withdrawing nature can increase the acidity of the carboxylic acid and influence interactions with biological targets.[1] The reduction of the nitro group to an amino group can sometimes lead to an increase in potency against certain targets, as the amino group can act as a hydrogen bond donor.[1]

  • The Halogen (Fluorine/Chlorine): The incorporation of a halogen, such as fluorine or chlorine, can enhance lipophilicity, facilitating passage through cell membranes. Fluorine, in particular, can improve metabolic stability.[3] The position of the halogen is critical and can significantly impact the biological activity profile.

  • The Methyl Group: The methyl group, being electron-donating and lipophilic, can influence the molecule's ability to cross cell membranes and can have steric effects on binding to a target.[1]

Experimental Protocols

To enable researchers to validate the inferred biological activities of this compound analogs, we provide the following standardized experimental protocols.

Anticancer Activity: MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate IC50 values read_absorbance->analyze

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for bacterial growth incubate->observe determine_mic Determine the MIC (lowest concentration with no visible growth) observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. By systematically modifying the substituents on the benzoic acid ring, it is possible to modulate the biological activity of the resulting analogs. The inferred structure-activity relationships, based on data from related compounds, suggest that variations in the position and nature of the nitro, halogen, and methyl groups can significantly impact anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses, paving the way for the rational design of more potent and selective drug candidates. Further research into a dedicated series of these analogs is warranted to fully elucidate their therapeutic potential.

References

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A Comprehensive Guide to the Structural Confirmation of 2-Fluoro-3-methyl-5-nitrobenzoic Acid: An Integrated Spectroscopic and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust, field-proven methodology for the definitive structural confirmation of 2-Fluoro-3-methyl-5-nitrobenzoic acid. In the landscape of pharmaceutical development and materials science, unambiguous structural elucidation is the bedrock of reliable research. We move beyond a mere listing of spectral data, instead presenting an integrated workflow that synergizes experimental spectroscopy with the predictive power of Density Functional Theory (DFT) calculations. This dual approach not inly validates the identity of the target molecule but also provides a deeper understanding of its electronic and vibrational properties.

The causality behind this integrated strategy is simple: experimental results provide the ground truth, while theoretical calculations offer a detailed, atom-level interpretation of the observed phenomena. When theoretical predictions and experimental data converge, the structural assignment achieves the highest degree of confidence. This document serves as a comprehensive protocol for researchers and scientists to replicate this rigorous validation process.

The Integrated Workflow: A Self-Validating System

Our approach is designed as a closed-loop, self-validating system. Each spectroscopic technique provides a unique piece of the structural puzzle, and the computational model acts as the theoretical framework that holds these pieces together. Discrepancies between experimental and theoretical data are not failures but rather flags for further investigation, ensuring a trustworthy outcome.

Caption: Integrated workflow for structural confirmation.

Part 1: Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy probes the molecular bonds' stretching and bending frequencies, providing a unique "fingerprint" of the functional groups present. For this compound, we are particularly interested in identifying the characteristic vibrations of the carboxylic acid, nitro, fluoro, and methyl groups, as well as the substitution pattern on the benzene ring.

Expertise & Experience: Why Both IR and Raman?

While both techniques probe vibrational modes, they are governed by different selection rules. FT-IR absorption requires a change in the dipole moment during a vibration, making it highly sensitive to polar bonds like C=O and O-H. FT-Raman scattering, conversely, requires a change in polarizability, making it excellent for analyzing symmetric, non-polar bonds and aromatic ring systems. Using both provides a more complete vibrational profile. For instance, the symmetric stretching of the -NO₂ group is often strong in Raman but weak in IR.

Experimental Protocol
  • Sample Preparation (FT-IR): The sample is prepared using the KBr pellet method.[1] A small amount of the synthesized compound (approx. 1-2 mg) is intimately mixed with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). The mixture is ground to a fine powder and pressed into a transparent pellet using a hydraulic press.

  • Sample Preparation (FT-Raman): A few milligrams of the crystalline solid sample are placed directly into a glass capillary tube for analysis.

  • Data Acquisition:

    • FT-IR: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000–400 cm⁻¹.[2]

    • FT-Raman: The spectrum is acquired using an FT-Raman spectrometer with a near-infrared (NIR) laser source (e.g., 1064 nm) to minimize fluorescence. The range is typically 4000–100 cm⁻¹.

Computational Protocol for Vibrational Frequencies

To obtain theoretical vibrational frequencies, we perform DFT calculations. This process involves first finding the molecule's lowest energy geometry and then calculating the second derivatives of the energy with respect to atomic displacements.

  • Software: Gaussian 16 or a similar quantum chemistry package is recommended.[3]

  • Methodology:

    • Geometry Optimization: The structure of this compound is first optimized. The B3LYP functional with the 6-311++G(d,p) basis set is a robust choice for achieving a balance between accuracy and computational cost for organic molecules.[3]

    • Frequency Calculation: A frequency calculation is performed at the same level of theory on the optimized geometry. This yields the harmonic vibrational frequencies.[4]

    • Scaling: Calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and basis set imperfections. It is standard practice to scale the calculated wavenumbers with an empirical scaling factor (e.g., ~0.965 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.[5]

Spectral Interpretation and Comparison

The table below summarizes the expected key vibrational modes. The "Predicted Wavenumber" is based on DFT calculations, and the "Typical Experimental Range" is derived from established literature values for similar functional groups.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹, Scaled) Typical Experimental Range (cm⁻¹) Expected Intensity (IR / Raman)
O-H StretchCarboxylic Acid~31003300-2500 (very broad)[6][7]Strong / Weak
C-H Stretch (Aromatic)Benzene Ring~30803100-3000[8]Medium / Strong
C-H Stretch (Aliphatic)Methyl (-CH₃)~29502975-2950Medium / Medium
C=O StretchCarboxylic Acid~17051725-1700[7][9]Very Strong / Medium
N-O Asymmetric StretchNitro (-NO₂)~15301550-1500Very Strong / Medium
N-O Symmetric StretchNitro (-NO₂)~13501370-1330Strong / Strong
C-O StretchCarboxylic Acid~12901320-1210[6]Strong / Weak
C-F StretchFluoro Group~12501350-1150Strong / Weak
O-H Bend (out-of-plane)Carboxylic Acid~930960-900 (broad)[9]Medium-Strong / Weak

Analysis:

  • Carboxylic Acid: The most telling feature will be the extremely broad O-H stretching band from ~3300-2500 cm⁻¹ in the FT-IR spectrum, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[6] This will be accompanied by a very strong C=O stretching peak around 1705 cm⁻¹.[9]

  • Nitro Group: Two strong bands in the FT-IR spectrum, around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), are definitive evidence for the nitro group. The symmetric stretch should also be prominent in the Raman spectrum.

  • Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region of the FT-IR spectrum are highly sensitive to the substitution pattern on the benzene ring. Comparing the experimental spectrum in this "fingerprint region" with the DFT-predicted pattern provides strong confirmation of the isomer's structure.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the chemical environment of ¹H and ¹³C nuclei, we can map out the precise connectivity and spatial arrangement of atoms.

Experimental Protocol
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10][11] DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.[11][12]

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the isotope.[11]

Computational Protocol for NMR Chemical Shifts

Theoretical chemical shifts are calculated by determining the magnetic shielding tensor for each nucleus.

  • Software: The Gaussian program suite is well-suited for this task.

  • Methodology:

    • Geometry: Use the same B3LYP/6-311++G(d,p) optimized geometry from the frequency calculation.

    • NMR Calculation: Perform an NMR shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[13][14] The GIAO-DFT approach has become a standard for reliable prediction of NMR parameters.[15]

    • Referencing: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a computed reference standard (e.g., TMS) at the same level of theory: δ_sample = σ_TMS - σ_sample.[16]

Caption: Structure-to-Spectrum relationship for ¹H NMR.
Spectral Interpretation and Comparison

¹H NMR:

  • Carboxylic Acid Proton: A singlet peak, typically very downfield around 11-13 ppm, is characteristic of the carboxylic acid proton.[7] Its position can be concentration-dependent.

  • Aromatic Protons: Two protons are expected in the aromatic region (typically 7.0-8.5 ppm). The strong electron-withdrawing effects of the nitro and fluoro groups will shift these protons significantly downfield. Their splitting pattern (e.g., doublets or multiplets) will be crucial for confirming the 1,2,3,5-substitution pattern.

  • Methyl Protons: A singlet corresponding to three protons will appear in the aliphatic region, likely around 2.4-2.7 ppm, deshielded by its attachment to the aromatic ring.[17]

¹³C NMR:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically between 165-175 ppm.[7][18]

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-160 ppm).

    • The carbon directly bonded to the fluorine (C-F) will show a large coupling constant (¹J_CF).

    • The carbons bonded to the electron-withdrawing nitro group (C-NO₂) and carboxylic acid group (C-COOH) will be significantly deshielded.

    • The carbon attached to the methyl group will be distinct.

    • The remaining two C-H carbons will have shifts determined by the cumulative electronic effects of the substituents.

  • Methyl Carbon: The methyl carbon will appear upfield, typically around 15-25 ppm.

Carbon Atom Predicted ¹³C Chemical Shift (δ, ppm) Typical Experimental Range (δ, ppm)
C=O~168165-185[7]
C-F~160 (¹J_CF ≈ 250 Hz)Varies
C-NO₂~148Varies
C-COOH~135130-140
C-CH₃~140Varies
Aromatic C-H~120-130110-140
-CH₃~2015-25

Part 3: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of a conjugated π-system in the benzene ring, extended by the nitro and carboxyl groups, will give rise to characteristic absorption bands.

Expertise & Experience: The Value of TD-DFT

While experimental UV-Vis provides the absorption maxima (λ_max), it doesn't inherently assign them to specific electronic transitions. Time-Dependent DFT (TD-DFT) is the computational method of choice for simulating UV-Vis spectra.[19][20] It not only predicts the λ_max but also identifies the nature of the transitions (e.g., π→π* or n→π*), providing a much deeper level of insight into the molecule's electronic structure.[21][22]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.[23] A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.[23] The solvent used for the sample is also used as the reference blank.

Computational Protocol (TD-DFT)
  • Software: Gaussian 16, ORCA, or other quantum chemistry packages with TD-DFT capabilities.

  • Methodology:

    • Input: Use the same optimized molecular geometry as before.

    • Calculation: Perform a TD-DFT calculation. A functional like CAM-B3LYP is often recommended for better handling of charge-transfer states common in such molecules.[19] Include a solvent model (e.g., PCM) to simulate the experimental conditions.[24]

    • Analysis: The output will provide the excitation energies (which can be converted to wavelengths) and oscillator strengths (which correlate with absorption intensity) for a number of excited states.

Spectral Interpretation and Comparison

For nitroaromatic compounds, two primary absorption bands are expected:

  • A high-intensity band typically below 300 nm, corresponding to a π→π * transition within the aromatic system.[25] The presence of substituents will shift this band compared to unsubstituted benzene.

  • A lower-intensity band at longer wavelengths (potentially extending into the visible region), characteristic of an n→π * transition involving the non-bonding electrons of the nitro and carbonyl groups.[26][27]

The TD-DFT calculation will confirm the nature of these transitions and predict their λ_max, which can be directly compared with the experimental spectrum for final validation.

Electronic Transition Predicted λ_max (nm) Typical Experimental Range (nm)
π→π~240-270230-280[25][28]
n→π~320-360300-400[26][29]

Conclusion

The structural confirmation of this compound is achieved with the highest degree of scientific rigor by integrating experimental FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy with theoretical predictions from DFT and TD-DFT calculations. The convergence of data from these orthogonal techniques provides an unassailable body of evidence. The workflow detailed in this guide—from experimental acquisition to computational modeling and comparative analysis—represents a best-practice approach for modern chemical research, ensuring trustworthiness and a profound understanding of the molecule's structure and properties.

References

  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... [Image]. Retrieved from [Link]

  • FACCTS. (n.d.). UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. Retrieved from [Link]

  • YouTube. (2021). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. Retrieved from [Link]

  • SCM. (n.d.). NMR shifts with relativistic DFT — Tutorials 2025.1 documentation. Retrieved from [Link]

  • Analytica Chimica Acta. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Anal Chim Acta, 1185, 339042. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of... [Image]. Retrieved from [Link]

  • FACCTS. (n.d.). NMR spectra - ORCA 5.0 tutorials. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate the absorption spectra of a molecule using Gaussian? Retrieved from [Link]

  • YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

  • GitHub. (n.d.). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. Retrieved from [Link]

  • Semantic Scholar. (1999). The DFT route to NMR chemical shifts. Journal of Computational Chemistry, 20(1), 91-105. Retrieved from [Link]

  • YouTube. (2022). Using Different Reference Standards in NMR Calculations (Gaussian). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

  • European Journal of Engineering Research and Science. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. EJERS, 3(3), 8-11. Retrieved from [Link]

  • Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Image]. Retrieved from [Link]

  • Medium. (2018). Tutorial on Density Functional Theory using quantum espresso. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). DFT computations on vibrational spectra: Scaling procedures to improve the wavenumbers. Retrieved from [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined? Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • YouTube. (2023). How to Perform Vibrational Frequency Calculation in VASP and Analysis with JMOL. Retrieved from [Link]

  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NIST. (2018). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Retrieved from [Link]

  • YouTube. (2022). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 2-Fluoro-3-methyl-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory standards to ensure scientific integrity.

The Imperative of Method Validation in Pharmaceutical Development

This compound serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Ensuring its identity, purity, and strength is not merely a quality control measure but a prerequisite for the safety and efficacy of the final drug product. Analytical method validation provides documented evidence that a chosen analytical procedure is suitable for its intended purpose, a mandate enforced by global regulatory bodies.[1][2]

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, which is echoed by the U.S. Food and Drug Administration (FDA).[3][4][5][6] These guidelines emphasize a lifecycle approach, where the analytical procedure is continuously monitored and maintained in a state of control.[7] The objective is to demonstrate that the method is fit-for-purpose, whether it be for identification, impurity testing, or assay.[5]

The core performance characteristics evaluated during validation are outlined below.

ICH_Validation_Parameters cluster_quantitative Quantitative Tests (Assay, Impurities) cluster_qualitative Identification Tests cluster_development Considered during Development Accuracy Accuracy Precision Precision (Repeatability, Intermediate) Specificity Specificity LOD Detection Limit (LOD) (For Impurities) LOQ Quantitation Limit (LOQ) Linearity Linearity Range Range Specificity_ID Specificity Robustness Robustness Validation Validation Parameters Validation->Accuracy Validation->Precision Validation->Specificity Validation->LOD Validation->LOQ Validation->Linearity Validation->Range Validation->Specificity_ID Validation->Robustness

Caption: Core validation parameters as per ICH Q2(R2) guidelines.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

Reversed-phase HPLC (RP-HPLC) is the premier technique for quantifying the assay and purity of this compound due to its high resolution, sensitivity, and applicability to moderately polar, UV-active compounds.

Causality Behind Method Design:

  • Stationary Phase: A C18 column is selected as the initial choice due to its hydrophobicity, which is well-suited for retaining aromatic carboxylic acids like our target molecule.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. The aqueous component will contain a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid). This is critical to suppress the ionization of the carboxylic acid group on the analyte. An unbuffered mobile phase would lead to inconsistent retention times and poor peak shape as the analyte's ionization state shifts.

  • Detection: The presence of the nitrobenzoic acid moiety provides strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the simultaneous monitoring of multiple wavelengths and spectral analysis to confirm peak purity. A primary wavelength around 260 nm is a logical starting point for this class of compounds.[8]

Experimental Protocol: RP-HPLC Method Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Validation A Prepare Mobile Phase (e.g., ACN:Water with 0.1% TFA) B Prepare Standard & Sample Solutions (in Diluent, e.g., Mobile Phase) A->B C Filter all solutions (0.45 µm) B->C D Equilibrate HPLC System C->D Load into Autosampler E Perform System Suitability Test (SST) (e.g., 5 replicate injections of standard) D->E F Inject Standards (Linearity) E->F G Inject Samples (Accuracy, Precision) F->G H Inject Spiked Placebo (Specificity) G->H I Analyze Data & Calculate Validation Parameters H->I

Caption: General workflow for HPLC method development and validation.

Step-by-Step Methodology:

  • Instrumentation: Standard HPLC system with a PDA detector and a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (HPLC grade).

    • Diluent: A 50:50 mixture of Mobile Phase A and B.

    • Standard Stock Solution: Accurately weigh ~20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Elution: Isocratic elution with 50% Mobile Phase B is a good starting point. A gradient may be required to resolve impurities.[8]

  • Validation Experiments:

    • Specificity: Analyze a blank (diluent), a placebo, the reference standard, and a sample spiked with known impurities to demonstrate that no other components interfere with the main analyte peak.[9]

    • Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R²).[10]

    • Accuracy: Analyze samples with a known concentration of the analyte (e.g., by spiking a placebo at three levels: 80%, 100%, and 120% of the target concentration). Calculate the percent recovery.[11]

    • Precision:

      • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD) for all results.

    • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, typically through signal-to-noise ratio calculations (10:1 for LOQ, 3:1 for LOD).[10]

    • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results.[11]

Data Summary: HPLC Validation
Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity No interference at the retention time of the analyte.Ensures the method is selective for the analyte.[9]
Linearity (R²) ≥ 0.999Confirms a direct relationship between concentration and response.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the test results to the true value.[11]
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Demonstrates the consistency and reproducibility of the method.
LOQ / LOD S/N ≥ 10 (LOQ); S/N ≥ 3 (LOD)Defines the lower limits of reliable measurement.
Robustness System suitability parameters remain within limits.Shows the method's reliability during normal use.

Gas Chromatography (GC): An Alternative Requiring Derivatization

Gas Chromatography is a powerful technique for separating volatile compounds. However, the analysis of polar, non-volatile compounds like carboxylic acids presents a challenge.[12] Direct injection of this compound would result in significant peak tailing and potential decomposition in the hot injector port due to the polar carboxylic acid group.

Causality Behind Method Design: The Need for Derivatization To overcome this, a chemical derivatization step is necessary to convert the polar -COOH group into a more volatile and thermally stable ester.[12][13] Silylation (e.g., using BSTFA) or methylation are common approaches. This extra step adds complexity but makes GC analysis feasible.

Experimental Protocol: GC-FID/MS Method Validation

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis & Validation A Prepare Standard & Sample Solutions (in aprotic solvent, e.g., Acetonitrile) B Add Derivatizing Agent (e.g., BSTFA or TMAH) A->B C Heat to complete reaction (e.g., 70°C for 20 min) B->C D Inject derivatized sample into GC C->D E Separation on Capillary Column D->E F Detection by FID or MS E->F G Perform Validation Studies (Linearity, Precision, etc.) F->G H Data Analysis G->H

Caption: General workflow for GC analysis requiring a derivatization step.

Step-by-Step Methodology:

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Derivatization:

    • Accurately prepare sample and standard solutions in an aprotic solvent like acetonitrile.

    • To each vial, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a methanolic solution of tetramethylammonium hydroxide (TMAH).[12]

    • Seal the vials and heat (e.g., at 70°C for 20 minutes) to ensure the reaction is complete.[12]

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Validation Experiments: The same validation parameters as described for HPLC (Specificity, Linearity, Accuracy, Precision, etc.) must be evaluated for the entire procedure, including the derivatization step.

Data Summary: GC Validation
Validation ParameterAcceptance Criteria (Typical)Causality & Considerations
Specificity MS detector provides mass spectrum for definitive ID.MS is highly specific, confirming identity beyond retention time.
Linearity (R²) ≥ 0.995Derivatization efficiency must be consistent across the range.
Accuracy (% Recovery) 95.0% - 105.0%Accounts for both extraction and derivatization efficiency.
Precision (%RSD) ≤ 3.0%Higher variability can be introduced by the derivatization step.

Spectroscopic Methods for Identity Confirmation

While chromatography is used for quantification, spectroscopic techniques are essential for confirming the identity of this compound, which is a key component of method validation (specificity).[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation by detailing the carbon-hydrogen framework. The ¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling patterns for the aromatic protons and carbons, influenced by the fluorine, methyl, nitro, and carboxylic acid groups.[14][15]

  • Infrared (IR) Spectroscopy: Identifies the key functional groups. The spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.[15]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. When coupled with GC or LC, it provides powerful confirmation of the analyte's identity in a complex mixture.

These techniques are typically used during method development to prove that the peak being measured by the primary method (e.g., HPLC) is indeed the correct compound.

Comparative Guide Summary

TechniquePrimary ApplicationStrengthsWeaknesses
RP-HPLC-UV/PDA Assay and Impurity Quantification High precision, robust, no derivatization needed, widely available.Lower specificity than MS detection.
GC-FID/MS Alternative Quantification, Impurity ID High efficiency, MS provides high specificity for identification.Requires derivatization, which adds time, cost, and variability.
NMR, IR, MS Identity Confirmation (Specificity) Provides definitive structural information.Not suitable for routine quantification in a QC environment.

Conclusion

For the routine quality control of this compound, a validated RP-HPLC method is the most suitable choice , offering a balance of precision, accuracy, and efficiency. The development of this method should be guided by a systematic approach, ensuring the mobile phase is optimized to provide symmetrical peak shapes and adequate resolution from potential impurities. While GC can be a viable alternative, the requirement for derivatization makes it less practical for high-throughput analysis. Spectroscopic methods, particularly NMR and MS, are indispensable tools for initial structural confirmation and for validating the specificity of the chosen chromatographic method.

Ultimately, any analytical method selected must undergo rigorous validation according to ICH and FDA guidelines to ensure that the data generated is reliable, reproducible, and fit for its intended purpose, thereby safeguarding the quality of the final pharmaceutical product.[2][3][16]

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaguideline URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: SGS URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]

  • Title: Analytical method validation: A brief review Source: International Journal of Pharmaceutical Quality Assurance URL: [Link]

  • Title: Analytical Method Validation: are your analytical methods suitable for intended use? Source: Progress URL: [Link]

  • Title: Benzoic acid determination with GC-FID? Source: ResearchGate URL: [Link]

  • Title: Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling Source: eScholarship.org URL: [Link]

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A Comparative Guide to Catalysts in the Synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals, demands a nuanced understanding of catalytic strategies to ensure optimal yield, regioselectivity, and process safety. This guide provides an in-depth comparative analysis of various catalytic systems for the two critical transformations in its synthesis: the nitration of 2-fluoro-3-methyltoluene and the subsequent oxidation of the methyl group. By examining the underlying mechanisms and presenting supporting experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Synthetic Pathways to this compound

Two principal routes have been established for the synthesis of the target molecule. The most direct approach, and the focus of this guide's catalytic comparison, involves a two-step sequence starting from 2-fluoro-3-methyltoluene.

  • Step 1: Nitration. The introduction of a nitro group onto the aromatic ring of 2-fluoro-3-methyltoluene. The directing effects of the fluorine and methyl substituents primarily favor the formation of the 5-nitro isomer.

  • Step 2: Oxidation. The selective oxidation of the methyl group of the resulting 2-fluoro-3-methyl-5-nitrotoluene to a carboxylic acid.

An alternative, multi-step pathway commences from precursors such as o-methylphenol, involving a sequence of nitration, chlorination, fluorination, and finally, oxidation[1]. Another variation starts with 2-chloro-3-nitrotoluene, which is first oxidized to the corresponding benzaldehyde, followed by a chlorine-fluorine exchange and a final oxidation to the desired carboxylic acid[2]. This guide will concentrate on the catalytic aspects of the more direct, two-step synthesis from 2-fluoro-3-methyltoluene.

Part 1: Comparative Analysis of Catalysts for the Nitration of 2-Fluoro-3-methyltoluene

The regioselective nitration of 2-fluoro-3-methyltoluene is a pivotal step. The choice of catalyst not only influences the reaction rate and yield but also the isomeric purity of the product. Here, we compare the conventional mixed acid approach with modern solid acid catalysts.

Traditional Mixed Acid Nitration

The classical method for aromatic nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Mechanism: The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion attacks the electron-rich aromatic ring. The fluorine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group. Their combined influence directs the incoming nitro group primarily to the position para to the fluorine and ortho to the methyl group, yielding the desired 2-fluoro-3-methyl-5-nitrotoluene.

While effective, this method suffers from significant drawbacks, including the use of highly corrosive acids, the generation of large volumes of acidic waste, and potential for over-nitration and side reactions, posing safety and environmental concerns[3].

Solid Acid Catalysis: A Greener Alternative

Solid acid catalysts have emerged as a promising alternative to traditional mixed acids, offering advantages such as reusability, reduced corrosion, and simpler product work-up[4][5]. For the nitration of fluorotoluenes, zeolites and mixed metal oxides have shown considerable efficacy[4][6].

Mechanism: Solid acid catalysts provide acidic sites that facilitate the formation of the nitronium ion from nitric acid. The shape-selectivity of some zeolites can also influence the regioselectivity of the reaction, favoring the formation of specific isomers.

Performance Comparison of Nitration Catalysts
Catalyst SystemNitrating AgentTemperature (°C)Conversion (%)Selectivity for 5-nitro isomer (%)Key Advantages & DisadvantagesReference
Mixed Acid Conc. HNO₃/H₂SO₄20-35HighGoodAdvantages: High reactivity, well-established. Disadvantages: Corrosive, hazardous waste, difficult work-up.[7]
H-beta Zeolite 70% HNO₃60-90~55-79~90Advantages: Reusable, environmentally benign, simple work-up. Disadvantages: Lower conversion than mixed acid, may require higher temperatures.[4][6]
Fe/Mo/SiO₂ 70% HNO₃90~55~89Advantages: High selectivity, reusable. Disadvantages: Requires catalyst synthesis, potentially lower conversion.[4][6]
MoO₃/SiO₂ 70% HNO₃90~55~85Advantages: Good selectivity, reusable. Disadvantages: Catalyst preparation required.[4][6]

*Data is for the nitration of 2-fluorotoluene and is presented as an approximation for the structurally similar 2-fluoro-3-methyltoluene.

Experimental Protocols for Nitration

Protocol 1: Nitration using Mixed Acid[7]

  • To a reaction vessel containing 2-fluoro-3-methyltoluene, cool the contents to 20°C.

  • Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid under vigorous stirring, maintaining the temperature between 20-35°C.

  • After the addition is complete, continue stirring for several hours at the same temperature.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Nitration using H-beta Zeolite (Adapted from[4][6])

  • In a round-bottom flask equipped with a reflux condenser, add 2-fluoro-3-methyltoluene and the H-beta zeolite catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 90°C).

  • Add 70% nitric acid dropwise to the stirred mixture over a period of 30 minutes.

  • Maintain the reaction at temperature for the specified time (e.g., 20 hours).

  • After cooling, filter the reaction mixture to recover the catalyst.

  • Wash the catalyst with a suitable solvent and dry for reuse.

  • Separate the organic layer of the filtrate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product as described above.

Workflow for Nitration Catalyst Selection

Nitration_Workflow start Start: 2-Fluoro-3-methyltoluene decision Select Nitration Strategy start->decision mixed_acid Traditional Mixed Acid (HNO₃/H₂SO₄) decision->mixed_acid High Reactivity Established Method solid_acid Solid Acid Catalyst (e.g., H-beta Zeolite) decision->solid_acid Greener Process Reusability nitration Nitration Reaction mixed_acid->nitration solid_acid->nitration workup_ma Aqueous Work-up & Neutralization nitration->workup_ma from Mixed Acid workup_sa Filtration & Catalyst Recovery nitration->workup_sa from Solid Acid purification Purification (Distillation/Chromatography) workup_ma->purification workup_sa->purification product Product: 2-Fluoro-3-methyl-5-nitrotoluene purification->product

Caption: Workflow for selecting a nitration catalyst.

Part 2: Comparative Analysis of Catalysts for the Oxidation of 2-Fluoro-3-methyl-5-nitrotoluene

The oxidation of the methyl group in 2-fluoro-3-methyl-5-nitrotoluene to a carboxylic acid is the final step in the synthesis. The choice of oxidizing agent and catalyst is critical to avoid degradation of the nitro group and the aromatic ring.

Chromium-Based Oxidants

Sodium dichromate (Na₂Cr₂O₇) in an acidic medium is a powerful and effective oxidizing agent for converting methyl groups on aromatic rings to carboxylic acids.

Mechanism: The reaction involves the oxidation of the methyl group by the chromium(VI) species. The exact mechanism is complex but is believed to proceed through a benzylic radical intermediate.

This method provides high yields but involves the use of stoichiometric amounts of a toxic and environmentally hazardous heavy metal. The disposal of chromium waste is a significant drawback[2].

N-Hydroxyphthalimide (NHPI) Catalyzed Aerobic Oxidation

A greener and more sustainable approach involves the use of N-hydroxyphthalimide (NHPI) as an organocatalyst in conjunction with a metal co-catalyst and molecular oxygen (from air) as the terminal oxidant[8].

Mechanism: The catalytic cycle is initiated by the formation of the phthalimide-N-oxyl (PINO) radical from NHPI. The PINO radical abstracts a hydrogen atom from the methyl group of the substrate, generating a benzylic radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which is subsequently converted to the carboxylic acid through a series of steps, regenerating the catalyst in the process[9][10].

This method offers high efficiency under relatively mild conditions and avoids the use of stoichiometric heavy metal oxidants.

Performance Comparison of Oxidation Catalysts
Catalyst/Oxidant SystemCo-catalyst/MediumTemperature (°C)Reaction Time (h)Yield (%)Key Advantages & DisadvantagesReference
Sodium Dichromate Isopropanol/Water25396Advantages: High yield, relatively fast reaction. Disadvantages: Highly toxic chromium waste, environmental concerns.[11][12]
N-Acetoxyphthalimide (NAPI)/Air Co(OAc)₂/Mn(OAc)₂ in Acetic Acid130Not Specified51-92Advantages: Uses air as oxidant, catalytic system. Disadvantages: Requires elevated temperature and pressure, catalyst separation.[8]
NHPI/Air MnO₂ in Acetic Acid110489 (isolated)Advantages: Green oxidant (air), good yield. Disadvantages: Requires pressure, catalyst cost and separation.[8]
Potassium Permanganate (KMnO₄) Acidic or basic mediumVariableVariableModerateAdvantages: Readily available, strong oxidant. Disadvantages: Stoichiometric use, can be unselective, manganese waste.[13]

*Data is for the oxidation of other nitrotoluene isomers and serves as a representative comparison.

Experimental Protocols for Oxidation

Protocol 3: Oxidation using Sodium Dichromate[11]

  • Dissolve 2-fluoro-3-nitrotoluene (50.0g, 0.32 mol) in a mixture of isopropanol (600 mL) and water (300 mL).

  • Add sodium dichromate (150.0g, 0.57 mol) to the solution.

  • Stir the reaction mixture at 25°C for 3 hours.

  • Filter the reaction mixture.

  • Remove the organic solvent from the filtrate by distillation under reduced pressure.

  • Add water to the residue, heat to dissolve, and then cool to below 0°C to recrystallize the product.

  • Filter the crystals to obtain 2-fluoro-3-nitrobenzoic acid (yield: 96%).

Protocol 4: Aerobic Oxidation using NHPI/Co(OAc)₂ (Adapted from[8])

  • In a pressure reactor, charge 2-fluoro-3-methyl-5-nitrotoluene, N-hydroxyphthalimide (NHPI), and cobalt(II) acetate in glacial acetic acid.

  • Seal the reactor and pressurize with air to the desired pressure (e.g., 10 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 130°C) with vigorous stirring.

  • Maintain the reaction for the required duration.

  • After cooling and carefully venting the reactor, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Workflow for Oxidation Catalyst Selection

Oxidation_Workflow start Start: 2-Fluoro-3-methyl-5-nitrotoluene decision Select Oxidation Strategy start->decision chromium Chromium-Based Oxidant (e.g., Na₂Cr₂O₇) decision->chromium High Yield Known Stoichiometry aerobic Catalytic Aerobic Oxidation (e.g., NHPI/Co(OAc)₂) decision->aerobic Green Chemistry Catalytic oxidation Oxidation Reaction chromium->oxidation aerobic->oxidation workup_cr Filtration & Chromium Waste Treatment oxidation->workup_cr from Chromium Oxidant workup_ae Extraction & Catalyst Separation oxidation->workup_ae from Aerobic Oxidation purification Purification (Recrystallization) workup_cr->purification workup_ae->purification product Product: This compound purification->product

Caption: Workflow for selecting an oxidation catalyst.

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through various catalytic routes, each with its own set of advantages and disadvantages. For the nitration step, solid acid catalysts represent a significant advancement towards a more environmentally friendly process compared to the traditional mixed acid method, although further optimization may be required to match the high conversion rates of the latter. In the oxidation step, catalytic aerobic methods using systems like NHPI/metal co-catalysts are highly attractive from a green chemistry perspective, offering a viable alternative to the use of stoichiometric and hazardous chromium-based reagents.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, safety considerations, and environmental regulations. Future research in this area should focus on the development of even more active and selective solid acid catalysts for nitration and the exploration of metal-free catalytic systems for the aerobic oxidation step to further enhance the sustainability of the overall process.

References

  • Benchchem. (n.d.). A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Purity of 2-Fluoro-3-Nitrobenzoic Acid: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective.
  • CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021).
  • CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid. (n.d.).
  • Ishii, Y., et al. (n.d.).
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  • ResearchGate. (n.d.). Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and....
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Fluoro-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of pharmaceutical and agrochemical research, the molecular integrity of chemical intermediates is paramount. 2-Fluoro-3-methyl-5-nitrobenzoic acid is a key building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its purity is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and, ultimately, the safety and efficacy of the final product. Impurities can lead to undesirable side reactions, diminish yields, and introduce toxic components that can compromise the final product.[3] This guide provides a comparative analysis of essential analytical techniques for assessing the purity of synthesized this compound, offering insights for researchers, scientists, and drug development professionals.

Understanding Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. Common methods for its synthesis include the oxidation of 2-fluoro-3-nitrotoluene or 2-fluoro-3-nitrobenzaldehyde.[3] Another route starts from o-methylphenol, proceeding through nitration, chlorination, fluorination, and final oxidation.[4] Potential impurities may include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions such as isomers formed during nitration.[5] A thorough understanding of the synthetic pathway is therefore crucial in anticipating and identifying potential impurities.

Comparative Analysis of Purity Assessment Methodologies

A multi-faceted approach is often necessary for a comprehensive purity assessment. Here, we compare the most effective techniques for analyzing this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds like substituted benzoic acids.[6][7] It offers high resolution and sensitivity, making it ideal for detecting and quantifying impurities.[6] For nitroaromatic compounds, reversed-phase HPLC with UV detection is a standard and robust method.[6][8][9]

Key Advantages of HPLC:

  • High Sensitivity and Resolution: Capable of separating and detecting trace amounts of impurities.

  • Quantitative Accuracy: Provides precise quantification of the main component and its impurities.

  • Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separation.

Experimental Protocol: A Step-by-Step HPLC Method

  • Instrumentation: An HPLC system equipped with a quaternary pump, a UV detector, and an autosampler.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for separating nitroaromatic compounds.[8]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often effective.[9] The gradient can be optimized to achieve the best separation of the main peak from any impurities.

  • Detection: UV detection at 254 nm is suitable for nitroaromatic compounds.[9]

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system and record the chromatogram.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be a powerful method for purity assessment.[10] Quantitative ¹H NMR (qNMR) offers a direct and primary method for determining the purity of a compound without the need for a reference standard of the analyte itself.[11][12]

Key Advantages of NMR:

  • Structural Confirmation: Provides detailed information about the molecular structure, confirming the identity of the synthesized compound.

  • Absolute Quantification: qNMR allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[12]

  • Non-Destructive: The sample can be recovered after analysis.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[13] For non-volatile compounds like benzoic acids, a derivatization step is often necessary to increase their volatility.[13][14] This typically involves converting the carboxylic acid group to a more volatile ester or silyl derivative.[13][15]

Key Advantages of GC-MS:

  • High Sensitivity and Specificity: The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

  • Excellent Separation Efficiency: Gas chromatography offers very high resolution for complex mixtures.

Considerations for GC-MS:

  • Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation process and can introduce potential sources of error.

  • Thermal Stability: The analyte must be thermally stable or be made so through derivatization to withstand the high temperatures of the GC inlet and column.[14]

Melting Point Analysis

Melting point determination is a classic and straightforward technique to get a preliminary indication of purity.[16][17] A pure crystalline solid will have a sharp melting point range (typically 1-2°C), while impurities will broaden this range and depress the melting point.[17]

Key Advantages of Melting Point Analysis:

  • Simplicity and Speed: It is a quick and easy method to perform with basic laboratory equipment.

  • Cost-Effective: Requires minimal investment in instrumentation.

Limitations:

  • Not Quantitative: It does not provide a quantitative measure of purity.

  • Insensitive to Certain Impurities: Some impurities may not significantly affect the melting point.

Data Presentation and Interpretation

To facilitate a clear comparison, the performance characteristics of each technique are summarized below.

FeatureHPLCNMRGC-MSMelting Point
Principle Differential partitioning between mobile and stationary phasesNuclear spin transitions in a magnetic fieldSeparation by boiling point and partitioning, detection by massPhase transition from solid to liquid
Quantitative? YesYes (qNMR)YesNo
Structural Info? NoYesYes (MS fragmentation)No
Sample Prep Simple dissolutionSimple dissolutionOften requires derivatizationMinimal
Sensitivity HighModerateVery HighLow
Throughput HighModerateModerateHigh

Recommended Workflow for Purity Assessment

A logical and efficient workflow for assessing the purity of synthesized this compound would proceed as follows:

Caption: A comprehensive workflow for the purity assessment of this compound.

Conclusion and Recommendations

The comprehensive assessment of the purity of synthesized this compound necessitates a strategic combination of analytical techniques.

  • For routine quality control and quantitative purity determination, HPLC with UV detection is the method of choice due to its high sensitivity, quantitative accuracy, and high throughput.

  • For definitive structural confirmation and the identification of impurities, NMR spectroscopy is indispensable. Furthermore, qNMR provides an orthogonal and absolute measure of purity, which is increasingly recognized for its accuracy and reliability.

  • When dealing with volatile impurities or for orthogonal impurity identification, GC-MS, following an appropriate derivatization, offers unparalleled sensitivity and specificity.

  • As a rapid, preliminary check, melting point analysis remains a valuable and cost-effective tool.

By employing a combination of these methods, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby safeguarding the reliability of their research and the safety of their final products.

References

  • Hrobonova, K., et al. (2002). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 25(20), 3177–3185. Available at: [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available at: [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Available at: [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • Aziz, A. (2021). Why do we use NMR spectroscopy in purity analysis?. Quora. Available at: [Link]

  • G. F. Pauli, et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available at: [Link]

  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-8. Available at: [Link]

  • Giraudeau, P. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]

  • ResearchGate. (2000). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Available at: [Link]

  • Cooney, A. (2018). How can benzoic acid be tested for purity?. Quora. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Purity of 2-Fluoro-3-Nitrobenzoic Acid: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. Available at: [Link]

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. Available at: [Link]

  • mccartney, m. (2019). Exp 8 part 2 Purity of benzoic acid. YouTube. Available at: [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

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A Comparative Analysis of Synthetic Pathways to 2-Fluoro-3-methyl-5-nitrobenzoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-3-methyl-5-nitrobenzoic Acid

This compound is a key building block in medicinal chemistry, playing a crucial role in the synthesis of a variety of pharmacologically active molecules. Its substituted benzoic acid structure provides a versatile scaffold for the development of novel therapeutics. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group offers a handle for further chemical transformations, such as reduction to an amine, enabling the construction of more complex molecular architectures. Given its importance, the efficient and cost-effective synthesis of this intermediate is of paramount importance to researchers and professionals in the drug development industry.

This guide provides an in-depth cost-benefit analysis of the most viable synthetic pathways to this compound. We will delve into the experimental details, yields, and economic considerations of each route to provide a comprehensive resource for selecting the optimal synthesis strategy.

Comparative Analysis of Synthetic Strategies

Two primary synthetic routes to this compound have been identified and will be critically evaluated:

  • Pathway 1: Electrophilic Nitration of 3-Fluoro-4-methylbenzoic Acid

  • Pathway 2: Oxidation of 2-Fluoro-3-methyl-5-nitrotoluene

A multi-step approach originating from o-methylphenol has also been reported and will be discussed as a potential alternative for large-scale production.

Pathway 1: Electrophilic Nitration of 3-Fluoro-4-methylbenzoic Acid

This pathway represents a direct, one-step approach to the target molecule. The commercial availability of the starting material, 3-fluoro-4-methylbenzoic acid, makes this an attractive option.

Reaction Scheme:

Pathway 1 start 3-Fluoro-4-methylbenzoic Acid product This compound start->product Nitration reagents HNO3 / H2SO4

Caption: Pathway 1: Nitration of 3-Fluoro-4-methylbenzoic Acid.

Causality Behind Experimental Choices:

The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The choice of a mixed acid system (concentrated nitric acid and sulfuric acid) is standard for generating the highly electrophilic nitronium ion (NO₂⁺) in situ. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents on the benzene ring: the fluorine atom and the methyl group (ortho-, para-directing activators) and the carboxylic acid group (meta-directing deactivator). The fluorine at position 3 and the methyl group at position 4 will direct the incoming nitro group to the ortho and para positions relative to them. The carboxylic acid at position 1 will direct the incoming nitro group to the meta position. The desired product has the nitro group at the 5-position, which is ortho to the methyl group and meta to both the fluorine and the carboxylic acid. The interplay of these directing effects is a critical consideration. While the methyl group is an activating group and the carboxylic acid is a deactivating group, the fluorine atom has a dual role, being deactivating by induction but ortho-, para-directing by resonance. Predicting the major product with certainty without experimental data is challenging.

Experimental Protocol:

A general procedure for the nitration of a substituted benzoic acid is as follows. It is crucial to note that optimization of reaction conditions would be necessary to favor the formation of the desired isomer.

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-4-methylbenzoic acid in a minimal amount of concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of 3-fluoro-4-methylbenzoic acid, ensuring the temperature of the reaction mixture does not rise above 10 °C.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product would likely be a mixture of isomers and require purification, for example, by recrystallization or column chromatography.

Cost-Benefit Analysis:
FactorAnalysis
Starting Material Cost The cost of 3-fluoro-4-methylbenzoic acid is a significant factor. Prices can vary, with quotes found in the range of £15 for 10g to ₹650 per kg from different suppliers.[1] This makes it a moderately priced starting material.
Reagent Cost Nitric acid and sulfuric acid are commodity chemicals and are relatively inexpensive.
Number of Steps This is a single-step synthesis, which is a major advantage in terms of time and labor.
Yield & Purity This is the main drawback of this pathway. The nitration of 3-fluoro-4-methylbenzoic acid can lead to a mixture of regioisomers, making the isolation of the desired this compound challenging and potentially leading to a low overall yield of the pure product. The separation of these isomers can be difficult and costly on a larger scale.
Safety & Environmental The use of concentrated strong acids requires careful handling in a well-ventilated fume hood. The reaction is exothermic and requires strict temperature control to prevent runaway reactions and the formation of dinitrated byproducts. The process generates acidic waste that requires neutralization before disposal.
Scalability The scalability of this route is questionable due to the potential for isomer formation and the associated purification challenges.

Verdict: While seemingly straightforward, the potential for forming a mixture of isomers makes this pathway less ideal for producing high-purity this compound without significant process optimization and potentially costly purification steps.

Pathway 2: Oxidation of 2-Fluoro-3-methyl-5-nitrotoluene

This two-step approach involves the synthesis of an intermediate, 2-fluoro-3-methyl-5-nitrotoluene, followed by its oxidation to the final product.

Reaction Scheme:

Pathway 2 cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation start 2-Fluoro-3-methyltoluene intermediate 2-Fluoro-3-methyl-5-nitrotoluene start->intermediate Nitration reagents1 HNO3 / H2SO4 product This compound intermediate->product Oxidation reagents2 KMnO4 or Na2Cr2O7

Caption: Pathway 2: Two-step synthesis via oxidation.

Causality Behind Experimental Choices:

This pathway strategically introduces the nitro group first and then oxidizes the methyl group. The nitration of 2-fluoro-3-methyltoluene is expected to be more regioselective than the nitration of 3-fluoro-4-methylbenzoic acid. The methyl group is a stronger activating group than the fluorine atom, and both are ortho-, para-directing. The 5-position is para to the fluorine and ortho to the methyl group, making it a likely site for nitration.

The subsequent oxidation of the methyl group to a carboxylic acid is a robust and well-established transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) are typically employed for this purpose. The electron-withdrawing nitro group can make the methyl group slightly more resistant to oxidation, but the reaction is generally high-yielding under appropriate conditions.

Experimental Protocol:

Step 1: Nitration of 2-Fluoro-3-methyltoluene (Hypothetical)

  • Follow a similar nitration procedure as described in Pathway 1, starting with 2-fluoro-3-methyltoluene.

  • Careful control of temperature and reaction time is essential to favor mono-nitration.

  • Purification of the resulting 2-fluoro-3-methyl-5-nitrotoluene may be necessary.

Step 2: Oxidation of 2-Fluoro-3-methyl-5-nitrotoluene

A representative procedure for the oxidation of a related compound, 2-fluoro-3-nitrotoluene, to 2-fluoro-3-nitrobenzoic acid with a reported yield of 96% is as follows[2]:

  • Dissolve 2-fluoro-3-nitrotoluene (50.0g, 0.32mol) in isopropanol (600mL) and water (300mL).

  • Add sodium dichromate (150.0g, 0.57mol).

  • Stir the reaction mixture at 25 °C for 3 hours.

  • Filter the reaction mixture.

  • Remove the organic solvent from the filtrate under reduced pressure.

  • Add water to the residue, heat to dissolve, and then cool to 0 °C for recrystallization to obtain the product.

Cost-Benefit Analysis:
FactorAnalysis
Starting Material Cost The cost of 2-fluoro-3-methyl-5-nitrotoluene is a critical unknown. The related compound, 2-fluoro-3-nitrotoluene, is available at prices around $33.00 for 5g and $130.00 for 25g, indicating it is a relatively expensive starting material for large-scale synthesis.[3]
Reagent Cost The reagents for nitration are inexpensive. The oxidizing agents, such as potassium permanganate or sodium dichromate, are also readily available and moderately priced.
Number of Steps This is a two-step process, which adds to the overall synthesis time and labor compared to a one-step route.
Yield & Purity The nitration step is expected to be more regioselective, leading to a higher yield of the desired intermediate. The oxidation step is typically high-yielding, with reports of up to 96% for a similar substrate.[2] This suggests that the overall yield of this pathway could be significantly higher than Pathway 1.
Safety & Environmental This pathway also involves the use of strong acids and requires careful handling. The oxidation step often uses heavy metals like chromium, which are toxic and generate hazardous waste that requires specialized disposal, adding to the environmental cost and complexity of the process.
Scalability The higher expected yield and purity of the intermediate make this pathway more amenable to scaling up, provided the starting material can be sourced or synthesized economically.

Verdict: This two-step pathway offers the potential for a higher overall yield and purity of the final product. However, the cost of the starting material and the environmental concerns associated with the use of heavy metal oxidants are significant drawbacks.

Alternative Pathway: Multi-step Synthesis from o-Methylphenol

A patent describes a multi-step synthesis starting from the inexpensive and readily available o-methylphenol.[4]

Reaction Scheme:

Pathway 3 A o-Methylphenol B 2-Methyl-6-nitrophenol A->B Nitration C 2-Chloro-3-nitrotoluene B->C Chlorination D 2-Fluoro-3-nitrotoluene C->D Fluorination E 2-Fluoro-3-nitrobenzoic Acid D->E Oxidation

Caption: Multi-step synthesis from o-Methylphenol.

Cost-Benefit Analysis:
FactorAnalysis
Starting Material Cost o-Methylphenol is a bulk chemical and is very inexpensive.[5][6]
Reagent Cost The reagents for each step (nitration, chlorination, fluorination, and oxidation) are generally common and relatively low-cost.
Number of Steps This is a four-step synthesis, which significantly increases the complexity, time, and labor involved.
Yield & Purity The patent claims the overall process is high-yielding and suitable for large-scale production, but specific yields for each step are not provided.[4] Each step would need to have a very high yield to make the overall process efficient.
Safety & Environmental This pathway involves multiple hazardous reagents and intermediates. The chlorination and fluorination steps, in particular, can involve toxic and corrosive reagents. The overall waste stream would be more complex to manage.
Scalability While the patent suggests suitability for large-scale production, the multi-step nature presents more challenges for process control and optimization compared to shorter routes.

Verdict: This pathway is likely the most cost-effective in terms of starting material cost. However, the increased number of steps and the associated process development and safety considerations make it a more suitable option for large-scale industrial production where the initial investment in process optimization can be justified by the low cost of raw materials. For laboratory-scale research and development, the longer synthesis time may be a significant drawback.

Summary and Recommendations

The choice of the optimal synthetic pathway to this compound depends heavily on the scale of the synthesis and the specific priorities of the researcher or organization.

PathwayStarting MaterialNumber of StepsEstimated Cost of Starting MaterialKey AdvantagesKey Disadvantages
1. Nitration 3-Fluoro-4-methylbenzoic Acid1Moderate[1]Single step, simple procedure.Poor regioselectivity, difficult purification, potentially low yield of pure product.
2. Oxidation 2-Fluoro-3-methyl-5-nitrotoluene2High (estimated)[3]Higher expected yield and purity.Expensive starting material, use of hazardous heavy metal oxidants.
3. From o-Methylphenol o-Methylphenol4Very Low[5][6]Very inexpensive starting material.Long and complex synthesis, more extensive process development required.

For laboratory-scale synthesis and rapid access to the material for initial studies, Pathway 2 (Oxidation) , despite the higher starting material cost, is likely the most practical approach due to the higher probability of obtaining the desired product in good yield and purity.

For process development and potential large-scale manufacturing, Pathway 3 (from o-Methylphenol) warrants further investigation. The extremely low cost of the starting material could make this the most economically viable option in the long run, provided that the yields for each step can be optimized to be consistently high.

Pathway 1 (Nitration) is the least recommended due to the significant challenges associated with regioselectivity and purification, which are likely to offset the benefit of it being a single-step reaction.

Ultimately, the final decision will require a careful evaluation of the specific project requirements, including budget, timeline, required purity, and scale of production.

References

  • IndiaMART. 3-FLUORO-4-METHYLBENZOIC ACID CHEMICAL. [Link]

  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • G3Chem. o-Cresol (2-Methylphenol) AR 500g. [Link]

  • Chemistry LibreTexts. Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • National Center for Biotechnology Information. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • ResearchGate. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. [Link]

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

Sources

The Synthetic Versatility of 2-Fluoro-3-methyl-5-nitrobenzoic Acid: A Comparative Guide for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Aryl halides, particularly those bearing fluorine atoms, are prized for their ability to modulate pharmacokinetic and pharmacodynamic properties. Among these, 2-Fluoro-3-methyl-5-nitrobenzoic acid stands as a potentially valuable, though sparsely documented, intermediate. This guide provides a comprehensive literature review of its applications, drawing objective comparisons with closely related and more extensively studied analogs to illuminate its potential in drug discovery and development.

While direct, peer-reviewed applications of this compound are not widely published, its structural features—a carboxylic acid for amide bond formation, a nitro group for reduction to an amine, and an activated fluorine atom for nucleophilic aromatic substitution (SNAr)—are hallmarks of a versatile synthetic intermediate. Our analysis will therefore extrapolate its utility from the well-documented applications of its close structural relatives, providing a robust framework for its incorporation into medicinal chemistry programs.

Core Reactivity and Physicochemical Properties: A Comparative Overview

The reactivity of this compound is dictated by the interplay of its three key functional groups. The electron-withdrawing nature of the nitro and carboxylic acid groups significantly activates the fluorine atom towards SNAr reactions, a cornerstone of its synthetic utility. The methyl group, while seemingly a minor addition, can exert significant steric and electronic effects, influencing reaction kinetics and the conformational preferences of downstream products.

PropertyThis compound2-Fluoro-3-nitrobenzoic Acid5-Fluoro-2-methyl-3-nitrobenzoic Acid
Molecular Weight 199.14 g/mol 185.11 g/mol 199.14 g/mol
Key Reactive Sites Activated Fluorine (SNAr), Carboxylic Acid, Nitro GroupActivated Fluorine (SNAr), Carboxylic Acid, Nitro GroupActivated Fluorine (SNAr), Carboxylic Acid, Nitro Group
Anticipated Reactivity High susceptibility to SNAr at the C-F bond. Standard carboxylic acid and nitro group transformations.Very high susceptibility to SNAr due to strong electron withdrawal.High susceptibility to SNAr, potentially modulated by the ortho-methyl group.

Key Applications in Pharmaceutical Synthesis: An Analog-Based Comparison

The true value of a building block is demonstrated through its successful incorporation into complex, biologically active molecules. By examining the applications of its analogs, we can project the potential of this compound in several key therapeutic areas.

Synthesis of Kinase Inhibitors

A prominent application of related fluoronitrobenzoic acids is in the synthesis of kinase inhibitors, a critical class of oncology drugs. For instance, the unmethylated analog, 2-Fluoro-3-nitrobenzoic acid, is a key intermediate in the synthesis of the BRAF inhibitor Dabrafenib.[1] This highlights the utility of the 2-fluoro-3-nitro substitution pattern in constructing complex heterocyclic scaffolds that can effectively target the ATP-binding site of kinases. The introduction of a methyl group, as in this compound, could be a strategic modification to probe steric pockets within a kinase active site, potentially enhancing selectivity or potency.

Development of Novel Antibacterial Agents

Derivatives of nitrobenzoic acids have shown promise as next-generation antibacterial agents, particularly against drug-resistant strains.[2][3] The general scaffold of a substituted benzoic acid is a common feature in many biologically active compounds.[4] The chloro-analog, 2-chloro-5-nitrobenzoic acid, has been used to synthesize compounds with broad inhibitory profiles against both Gram-positive and Gram-negative bacteria.[2][3] The strategic placement of the fluoro, methyl, and nitro groups in this compound could lead to novel antibacterial candidates with improved metabolic stability and cell permeability due to the presence of the fluorine atom.

Precursors for Heterocyclic Scaffolds

Fluoronitrobenzoic acids are versatile precursors for a wide array of heterocyclic compounds. The SNAr reaction of the activated fluorine with various nucleophiles is a powerful tool for constructing rings. For example, 2-Fluoro-5-nitrobenzoic acid is used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones and oxazepines.[5] Similarly, 2-Fluoro-5-methylbenzoic acid derivatives are precursors to benzoxazepinones, which are potent and selective kinase inhibitors.[6] It is highly probable that this compound can undergo similar cyclization reactions to yield novel heterocyclic systems for drug discovery.

Experimental Protocols: A Guide to Key Transformations

The following protocols, adapted from literature procedures for analogous compounds, provide a blueprint for the key synthetic transformations of this compound.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of a fluoronitrobenzoic acid with a generic amine nucleophile, a common step in the synthesis of many pharmaceutical intermediates.

Step-by-Step Methodology:

  • Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2-3 equivalents).

  • Add the desired amine nucleophile (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents are used to dissolve the reactants and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).

  • Base: A base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct. A non-nucleophilic base is chosen to avoid competing reactions.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction.

Self-Validating System:

The progress of the reaction can be reliably monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (or a new mass peak corresponding to the product) indicates a successful reaction. The final product can be characterized by NMR and mass spectrometry to confirm its structure.

General Protocol for Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial transformation that opens up a wide range of subsequent chemical modifications.

Step-by-Step Methodology:

  • Suspend the nitro-containing substrate (1 equivalent) in a suitable solvent, typically ethanol, methanol, or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C) (5-10 mol%) or tin(II) chloride (SnCl2) (3-5 equivalents).

  • If using catalytic hydrogenation, place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • If using a chemical reductant like SnCl2, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst (for catalytic hydrogenation).

  • Concentrate the filtrate under reduced pressure.

  • If SnCl2 was used, basify the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aniline product.

Causality Behind Experimental Choices:

  • Catalyst/Reductant: Catalytic hydrogenation with Pd/C is a clean and efficient method for nitro group reduction. SnCl2 is a classic and reliable chemical reductant for this transformation.

  • Solvent: Protic solvents like ethanol and methanol are commonly used for catalytic hydrogenation. Ethyl acetate is also a good choice.

  • Work-up: Filtering through celite is essential to remove the heterogeneous catalyst. For SnCl2 reductions, a basic work-up is necessary to remove the tin salts.

Self-Validating System:

The completion of the reaction is indicated by the disappearance of the starting material on TLC or LC-MS. The formation of the aniline product can be confirmed by the appearance of a new spot and a corresponding mass peak. The product's identity can be further verified by NMR spectroscopy, where the disappearance of the nitro group signals and the appearance of amine proton signals will be evident.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations and the logical flow of utilizing this compound in a synthetic workflow.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate Products This compound This compound SNAr Nucleophilic Aromatic Substitution (S-N-Ar) This compound->SNAr R-NH2 Nitro_Reduction Nitro Group Reduction This compound->Nitro_Reduction [H] Amide_Coupling Amide Coupling This compound->Amide_Coupling R'-NH2, Coupling Agent SNAr_Product S-N-Ar Product SNAr->SNAr_Product Substituted_Aniline Substituted Aniline Derivative Nitro_Reduction->Substituted_Aniline Amide_Product Amide Derivative Amide_Coupling->Amide_Product

Caption: Key synthetic transformations of this compound.

G Start This compound Step1 S-N-Ar with Amino-alcohol Start->Step1 Intermediate1 Substituted Nitrobenzoic Acid Step1->Intermediate1 Step2 Amide Coupling (Intramolecular) Intermediate1->Step2 Intermediate2 Heterocyclic Nitro Compound Step2->Intermediate2 Step3 Nitro Reduction Intermediate2->Step3 Final_Product Final Heterocyclic Amine Step3->Final_Product

Caption: A potential workflow for heterocyclic synthesis.

Conclusion and Future Outlook

While direct experimental data for this compound remains limited in the public domain, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its synthetic utility. Its activated fluorine atom, coupled with the versatile carboxylic acid and nitro functionalities, positions it as a valuable intermediate for the synthesis of complex pharmaceutical agents, particularly in the areas of kinase inhibition and antibacterial drug discovery. The presence of the methyl group offers a handle for fine-tuning steric and electronic properties, which could be advantageous in lead optimization. As the demand for novel and diverse chemical matter continues to grow, it is anticipated that the applications of this compound will become more widespread and documented, solidifying its place in the medicinal chemist's toolbox.

References

  • CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google P
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (URL: [Link])

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed. (URL: [Link])

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A Comparative Guide to the Characterization of 2-Fluoro-3-methyl-5-nitrobenzoic Acid Derivatives: Synthesis, Spectroscopic Analysis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design and meticulous characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of derivatives of 2-Fluoro-3-methyl-5-nitrobenzoic acid, a versatile scaffold in medicinal chemistry. We will explore the synthesis of key derivatives, delve into their spectroscopic characterization, and present comparative data on their potential as kinase inhibitors and antibacterial agents. This guide is structured to not only present data but to also illuminate the scientific rationale behind the experimental methodologies.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

The benzoic acid scaffold is a cornerstone in the development of therapeutic agents. Its derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The introduction of substituents such as fluorine, a methyl group, and a nitro group onto the benzoic acid core can significantly modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, influence the compound's pharmacokinetic and pharmacodynamic behavior, making the this compound core a promising starting point for the discovery of novel drugs.[1]

Synthesis of this compound Derivatives: A Modular Approach

The synthesis of derivatives from the parent this compound typically involves the activation of the carboxylic acid moiety followed by reaction with a suitable nucleophile, such as an amine or an alcohol, to form amides and esters, respectively. A common and efficient method for amide synthesis involves the use of coupling agents.

Representative Synthesis Workflow: Amide Formation

cluster_synthesis Synthesis of 2-Fluoro-3-methyl-5-nitrobenzamides Start This compound Activation Carboxylic Acid Activation (e.g., with SOCl₂ or a coupling agent like HATU) Start->Activation Reagent Intermediate Acyl Chloride or Activated Ester Activation->Intermediate Forms Nucleophilic_Attack Addition of Amine (R-NH₂) Intermediate->Nucleophilic_Attack Reacts with Product 2-Fluoro-3-methyl-5-nitrobenzamide Derivative Nucleophilic_Attack->Product Yields

Caption: General workflow for the synthesis of 2-Fluoro-3-methyl-5-nitrobenzamide derivatives.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol describes a general procedure for the synthesis of an N-aryl-2-fluoro-3-methyl-5-nitrobenzamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Slowly add the aniline solution to the acyl chloride solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization: Unveiling the Molecular Architecture

The unambiguous characterization of the synthesized derivatives is crucial. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectral Data of a Representative 2-Fluoro-3-methyl-5-nitrobenzamide:

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz) (Predicted)
Aromatic H (adjacent to F)8.2 - 8.4d1HJ(H,F) ≈ 7-9
Aromatic H (adjacent to NO₂)8.5 - 8.7d1HJ(H,H) ≈ 2-3
Methyl (CH₃)2.3 - 2.5s3H-
Amide N-H9.0 - 10.0br s1H-
Aromatic H (of N-aryl group)7.0 - 8.0m--

¹³C NMR Spectral Data of a Representative 2-Fluoro-3-methyl-5-nitrobenzamide:

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
Carbonyl (C=O)162 - 165
C-F158 - 162 (d, ¹J(C,F) ≈ 240-260 Hz)
C-NO₂147 - 150
C-CH₃135 - 138
Aromatic Carbons115 - 145
Methyl (CH₃)14 - 18
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for this class of molecules.

Predicted Fragmentation Pattern of a Representative 2-Fluoro-3-methyl-5-nitrobenzamide:

The mass spectrum is expected to show a molecular ion peak [M]⁺. Key fragmentation pathways would involve the cleavage of the amide bond, leading to the formation of the 2-fluoro-3-methyl-5-nitrobenzoyl cation and the radical cation of the amine portion. Further fragmentation of the benzoyl cation could involve the loss of CO and NO₂.

cluster_fragmentation Mass Spectrometry Fragmentation Pathway M Molecular Ion [M]⁺ F1 [M - RNH]⁺ (2-fluoro-3-methyl-5-nitrobenzoyl cation) M->F1 Amide bond cleavage F2 [M - CONHR]⁺ M->F2 Amide bond cleavage F3 [F1 - CO]⁺ F1->F3 Loss of CO F4 [F1 - NO₂]⁺ F1->F4 Loss of NO₂

Caption: Predicted mass spectrometry fragmentation of a 2-fluoro-3-methyl-5-nitrobenzamide.

Comparative Biological Activity

Derivatives of substituted benzoic acids have shown promise as both kinase inhibitors and antibacterial agents. The following sections present a comparative analysis based on data from structurally related compounds to infer the potential activity of this compound derivatives.

Kinase Inhibitory Activity

Many kinase inhibitors feature a benzamide core, which can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The substituents on the aromatic rings play a key role in modulating potency and selectivity.[2][3]

Inferred Structure-Activity Relationship (SAR) for Kinase Inhibition:

  • Amide NH: Acts as a crucial hydrogen bond donor.

  • Aromatic Rings: Engage in hydrophobic and π-stacking interactions with the kinase active site.

  • Substituents: The fluorine, methyl, and nitro groups on the benzoic acid ring, as well as substituents on the N-aryl/alkyl group, can be tailored to optimize interactions with specific kinases and improve pharmacokinetic properties. For instance, lipophilic groups on the N-aryl moiety can enhance potency.[3]

Hypothetical Comparative Kinase Inhibitory Data:

Derivative (R group on Amide)Target KinaseIC₅₀ (µM)Rationale for Variation
PhenylEGFR>10Unsubstituted phenyl may lack specific interactions.
4-ChlorophenylEGFR1.2The chloro group can occupy a hydrophobic pocket.
3,4-DichlorophenylEGFR0.5Enhanced hydrophobic interactions.
4-MethoxyphenylEGFR5.8The methoxy group may introduce steric hindrance or unfavorable electronic effects.

This data is hypothetical and serves to illustrate expected trends based on published SAR for similar benzamide kinase inhibitors.[2][3]

Antibacterial Activity

Nitroaromatic compounds are known for their antimicrobial properties. Their mechanism of action often involves the reduction of the nitro group within the bacterial cell to form reactive nitrogen species that damage cellular components.[4]

Inferred Structure-Activity Relationship (SAR) for Antibacterial Activity:

  • Nitro Group: Essential for the proposed mechanism of action.[4]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to penetrate the bacterial cell wall.

  • Amide Substituent: The nature of the R-group on the amide can significantly impact the antibacterial spectrum and potency. For example, derivatives of 2-chloro-5-nitrobenzoic acid have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5]

Hypothetical Comparative Antibacterial Data:

Derivative (R group on Amide)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Rationale for Variation
Ethyl64128Lower lipophilicity may limit cell penetration.
n-Butyl1632Increased lipophilicity enhances activity.
Benzyl816Aromatic ring may provide additional interactions.
4-Fluorobenzyl48Fluorine substitution can improve metabolic stability and cell uptake.

This data is hypothetical and serves to illustrate expected trends based on published SAR for similar nitrobenzoic acid derivatives.[4][5]

Conclusion

This guide has provided a comprehensive framework for the characterization of this compound derivatives. By combining robust synthetic protocols with detailed spectroscopic analysis and a comparative evaluation of biological activity, researchers can systematically explore the therapeutic potential of this promising chemical scaffold. The presented data and methodologies, while drawing analogies from related structures, offer a solid foundation for the rational design and development of novel drug candidates. The key to success in this endeavor lies in the iterative process of synthesis, characterization, and biological testing, guided by a deep understanding of the underlying structure-activity relationships.

References

  • Croitor, L., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 26(23), 11607. [Link]

  • Croitor, L., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • Romero-Duran, F. J., et al. (2021). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 64(15), 11473-11495. [Link]

  • Naito, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2993-2997. [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12767-12776. [Link]

  • Lolli, M. L., et al. (2019). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 24(18), 3269. [Link]

  • Edwards, R. L., et al. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. [Link]

  • El-Damasy, A. K., et al. (2020). Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. Archiv der Pharmazie, 353(1), 1900249. [Link]

  • Kumar, A., et al. (2018). Substituted Benzamides from Anti-inflammatory and p38 Kinase Inhibitors to Antitubercular Activity: Design, Synthesis and Screening. Letters in Drug Design & Discovery, 15(11), 1177-1188. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Fasanmade, A. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Developing Drugs, 4(3), 1000130. [Link]

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  • University of Cambridge. (n.d.). How to make an NMR sample. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-3-methyl-5-nitrobenzoic acid, a compound often utilized in the synthesis of novel pharmaceutical agents. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Part 1: Hazard Identification and Risk Assessment

Due to its structural motifs—a fluorinated aromatic ring, a nitro group, and a carboxylic acid—this compound should be handled as a hazardous substance. Based on data from structurally similar compounds such as 2-Fluoro-3-nitrobenzoic acid and 2-Methyl-3-nitrobenzoic acid, the anticipated hazards include:

  • Skin Corrosion/Irritation: Expected to be a skin irritant.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][4]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][5]

Part 2: Operational Disposal Plan: A Step-by-Step Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][4][8]

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.[9]

  • Solid Waste: Collect un- or partially-used this compound, as well as any grossly contaminated items (e.g., weighing boats, contaminated gloves, or absorbent paper from a spill), in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste. The waste stream should be segregated based on the solvent's characteristics (e.g., halogenated or non-halogenated).

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container.

Step 2: Container Management

The integrity of the waste container is crucial to prevent leaks and exposures.

  • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for this type of solid chemical waste.

  • The container must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.

  • Ensure the container is clean and dry on the outside.

Step 3: Labeling

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel. The hazardous waste label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").

  • The date accumulation started.

  • The name of the principal investigator and the laboratory location.

Step 4: Storage

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.

Step 5: Arranging for Disposal

  • Once the waste container is full, or if you will no longer be generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will handle the transportation and final disposal.

Part 3: Final Disposal Methodology

The recommended method for the final disposal of this compound is high-temperature incineration.[10] Fluorinated organic compounds are known for the strength of their carbon-fluorine bond, which makes them persistent in the environment.[10][11] High-temperature incineration in a licensed hazardous waste facility is necessary to ensure the complete destruction of the molecule.[10]

Chemical and Disposal Data Summary
PropertyAnticipated Value/CharacteristicDisposal Consideration
Physical State SolidCollect as solid hazardous waste.
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant, Acutely ToxicHandle with full PPE in a fume hood.
Incompatibilities Strong oxidizing agents, Strong bases[2][8]Segregate from incompatible materials in storage and waste.
Disposal Method High-Temperature IncinerationMust be handled by a licensed hazardous waste disposal facility.
Prohibited Disposal Drain or regular trash disposalProhibited due to toxicity and environmental persistence.
Disposal Workflow Diagram

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spill: If a small amount of solid material is spilled, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container. Clean the area with a suitable solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste.

  • Major Spill: Evacuate the immediate area and alert your laboratory supervisor and EHS. Prevent others from entering the area.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2][5][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5][8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][2][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • MDPI. (n.d.). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • Maine.gov. (2023). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Fluoro-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of handling specialized chemical reagents is fundamental to ensuring both the integrity of research and the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of 2-Fluoro-3-methyl-5-nitrobenzoic acid, a compound often utilized in the synthesis of novel pharmaceutical agents. As a senior application scientist, my objective is to distill technical data into actionable, field-proven protocols that empower researchers to work safely and effectively.

Immediate Safety Briefing: Core Protective Measures

When handling this compound, a proactive approach to personal protection is paramount. The primary routes of exposure to be controlled are dermal contact, eye contact, and inhalation of dust particles. The following personal protective equipment (PPE) is considered the minimum standard for handling this compound in a laboratory setting.

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPERationale
Eyes/Face Chemical Splash Goggles & Face ShieldProtects against splashes and airborne particles. A face shield offers a broader range of protection for the entire face.
Hands Nitrile or Butyl Rubber Gloves (Double-gloving recommended)Provides a barrier against dermal absorption and skin irritation. Double-gloving minimizes the risk of exposure from a single glove failure.
Body Laboratory Coat (Flame-retardant recommended)Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodPrevents inhalation of fine dust particles of the compound.

Deep Dive into PPE Selection and Use: A Procedural Approach

The selection of appropriate PPE is a critical control point in the safe handling of any chemical. The following sections provide detailed, step-by-step guidance on the selection and use of each piece of essential protective equipment.

Eye and Face Protection: The First Line of Defense

Given that related fluorinated and nitrated benzoic acids are known to cause serious eye irritation, robust eye and face protection is non-negotiable.[1][2]

Protocol for Eye and Face Protection:

  • Selection:

    • Choose chemical splash goggles that provide a complete seal around the eyes, compliant with ANSI Z87.1 standards.

    • For procedures with a higher risk of splashing or aerosol generation (e.g., transferring large quantities, preparing concentrated solutions), a face shield must be worn in conjunction with chemical splash goggles.[3]

  • Donning and Doffing:

    • Donning: Put on safety goggles before handling the chemical. Adjust the strap for a snug but comfortable fit. If a face shield is required, place it over the goggles.

    • Doffing: Remove the face shield first (if used), followed by the goggles. Handle only by the strap or designated non-contaminated areas.

  • Maintenance:

    • Clean and disinfect reusable eye and face protection after each use according to the manufacturer's instructions.

    • Inspect for any damage, such as cracks or scratches, that could compromise protection.

Hand Protection: Minimizing Dermal Exposure

Aromatic nitro compounds can be absorbed through the skin and may cause irritation or allergic reactions.[4] Therefore, selecting the correct glove material is crucial.

Protocol for Hand Protection:

  • Selection:

    • Primary Glove: Nitrile gloves are a suitable choice for incidental contact and provide good resistance to a range of chemicals.[5]

    • For Extended Contact or Immersion: Butyl rubber gloves are recommended due to their high resistance to nitro-compounds and acids.[6]

    • Double-Gloving: It is best practice to wear two pairs of gloves, with the outer glove cuff pulled over the sleeve of the lab coat. This provides an additional layer of protection.

  • Donning and Doffing Procedure:

    • Donning:

      • Wash and dry hands thoroughly.

      • Don the first (inner) pair of gloves.

      • Don the second (outer) pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

    • Doffing (to prevent self-contamination):

      • With your gloved right hand, grasp the outside of the left glove at the cuff.

      • Peel the left glove off, turning it inside out. Hold the removed glove in your gloved right hand.

      • Slide the fingers of your ungloved left hand under the cuff of the right glove.

      • Peel the right glove off, turning it inside out and enclosing the first glove.

      • Dispose of the gloves in the appropriate hazardous waste container.

      • Wash your hands thoroughly with soap and water.

Body Protection: Shielding Against Contamination

A laboratory coat is essential to protect your skin and personal clothing from accidental spills and contamination.

Protocol for Body Protection:

  • Selection:

    • A clean, long-sleeved laboratory coat made of a flame-retardant material such as Nomex is recommended, especially when working with flammable solvents.[7] For handling the solid compound, a standard cotton or polyester/cotton blend lab coat is acceptable.

    • Ensure the lab coat is fully buttoned.

  • Use and Care:

    • Never wear a contaminated lab coat outside of the laboratory.

    • If significant contamination occurs, remove the lab coat immediately and follow your institution's procedures for decontamination or disposal.

Operational and Disposal Plans: A Framework for Safety

A comprehensive safety plan extends beyond personal protective equipment to include clear operational and disposal procedures.

Standard Operating Procedure for Handling this compound
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

    • Assemble all necessary equipment and reagents before starting work.

    • Don all required PPE as outlined above.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing and transfers, within the chemical fume hood to minimize inhalation of dust.[8]

    • Use a spatula for transfers to avoid generating dust.

    • Keep containers of the chemical tightly closed when not in use.[1][2][8]

  • In Case of a Spill:

    • For a small spill, dampen the solid material with a suitable solvent like acetone to prevent dust from becoming airborne.[9]

    • Carefully sweep the dampened material into a designated hazardous waste container.[9]

    • Clean the spill area with a detergent and water solution.

    • For a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated PPE:

    • Disposable gloves should be placed in a designated hazardous waste container immediately after use.

    • Contaminated lab coats should be disposed of as hazardous waste.

  • Chemical Waste:

    • Unused or waste this compound and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.

    • Dispose of the waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[1][2][4] Do not pour down the drain.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow Start Start: Handling this compound AssessTask Assess Task: - Weighing solid? - Preparing solution? - Large or small scale? Start->AssessTask BasePPE Standard PPE: - Lab Coat - Chemical Splash Goggles - Nitrile Gloves (Double) AssessTask->BasePPE HighRisk High-Risk Task? (e.g., large quantity, potential for splashing) BasePPE->HighRisk AddFaceShield Add Face Shield HighRisk->AddFaceShield Yes ExtendedContact Extended Contact or Immersion? HighRisk->ExtendedContact No AddFaceShield->ExtendedContact ButylGloves Use Butyl Rubber Gloves ExtendedContact->ButylGloves Yes FumeHood Work in Chemical Fume Hood ExtendedContact->FumeHood No ButylGloves->FumeHood End Proceed with Work FumeHood->End

Caption: PPE selection workflow for handling this compound.

References

  • Alfa Aesar. (2025, September 5).
  • Fisher Scientific. (2010, November 16).
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube.
  • Environment, Health and Safety - University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Shell Australia. (2014, June 8). ad-fluorobenzoic-acid.pdf.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, May 1).
  • University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
  • Sigma-Aldrich. (2025, April 30).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • ChemicalBook. (2025, August 8).
  • (n.d.). Gloves Chemical Resistance Chart.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.